3-(1-Methyl-1H-pyrazol-4-yl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXYSXJBVBJYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089278-81-8 | |
| Record name | 3-(1-methyl-1H-pyrazol-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-(1-Methyl-1H-pyrazol-4-yl)aniline: A Privileged Scaffold for Drug Discovery
Introduction: Unveiling a Core Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular framework is a cornerstone of rational drug design. 3-(1-Methyl-1H-pyrazol-4-yl)aniline emerges as a compound of significant interest, embodying the fusion of two critical pharmacophores: the pyrazole ring and the aniline moiety. The pyrazole nucleus is a five-membered aromatic heterocycle renowned for its presence in a multitude of clinically approved drugs, exhibiting a wide array of biological activities including anti-inflammatory and anti-cancer properties[1][2]. Simultaneously, the aniline fragment serves as a versatile synthetic handle and a key structural element in numerous therapeutic agents, capable of engaging in crucial hydrogen bonding interactions within biological targets[3][4].
This technical guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in the pursuit of novel therapeutics. The insights herein are grounded in established chemical principles and validated synthetic methodologies, offering a practical and authoritative resource.
Core Physicochemical and Structural Properties
The fundamental identity and properties of this compound are summarized below. The molecule's structure, featuring a C-C bond between the C4 position of the pyrazole ring and the C3 position (meta) of the aniline ring, dictates its spatial geometry and reactivity profile.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1089278-81-8 | --INVALID-LINK--[5] |
| Molecular Formula | C₁₀H₁₁N₃ | --INVALID-LINK-- |
| Molecular Weight | 173.22 g/mol | --INVALID-LINK-- |
| Melting Point | Experimental data not publicly available | - |
| Boiling Point | Experimental data not publicly available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | - |
| XlogP3 | 1.5 (Predicted) | --INVALID-LINK-- |
Synthesis and Manufacturing
The construction of the biaryl scaffold of this compound is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the premier method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the requisite building blocks[6][7].
The logical retrosynthetic disconnection points to two primary starting materials: a halogenated pyrazole and an aniline-substituted boronic acid or ester. The most common and reliable route involves the coupling of 4-bromo-1-methyl-1H-pyrazole with 3-aminophenylboronic acid .
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure based on established methodologies for similar couplings[8][9]. Note: This reaction should be performed by trained personnel in a fume hood under an inert atmosphere.
Materials:
-
4-Bromo-1-methyl-1H-pyrazole (1.0 eq)
-
3-Aminophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via cannula or syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is a composite of its two constituent rings. Understanding this dual nature is key to its application as a versatile intermediate.
The Aniline Moiety: A Hub for Derivatization
The amino group (-NH₂) on the phenyl ring is a potent activating, ortho-, para-directing group for electrophilic aromatic substitution[10][11]. However, its primary utility lies in reactions directly involving the nitrogen atom[3][4].
-
Acylation: The amine readily reacts with acyl chlorides or anhydrides to form stable amides. This is a common strategy to introduce diverse side chains or to temporarily protect the amine group to moderate its reactivity during subsequent reactions.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a critical functional group in many antibacterial drugs.
-
Alkylation: The nitrogen can be alkylated, though direct alkylation can lead to over-alkylation. Reductive amination is a more controlled method for introducing specific alkyl groups.
-
Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures converts the primary amine into a diazonium salt. This highly versatile intermediate can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -F, -Cl, -Br) via Sandmeyer or related reactions.
The Pyrazole Ring: A Stable Aromatic Core
The 1-methyl-1H-pyrazole ring is an electron-rich aromatic system.
-
Electrophilic Aromatic Substitution: The pyrazole ring is susceptible to electrophilic attack, which preferentially occurs at the C4 position due to electronic factors[12][13]. Since this position is already substituted in the title compound, further substitution on the pyrazole ring is challenging and would likely target the C3 or C5 positions under harsh conditions.
-
Stability: The pyrazole ring is notably stable towards oxidative and reductive conditions, allowing for a wide range of chemical transformations to be performed on the aniline portion of the molecule without compromising the pyrazole core[12].
Caption: Logical diagram of the primary reactive sites and pathways.
Applications in Drug Discovery and Medicinal Chemistry
The structural combination within this compound makes it a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its value stems from its ability to serve as a rigid core from which substituents can be projected into the binding pockets of biological targets.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket via hydrogen bonds. The pyrazole and aniline nitrogens can act as both hydrogen bond donors and acceptors, making this scaffold ideal for designing inhibitors of targets like c-Jun N-terminal kinase (JNK) and cyclin-dependent kinases (CDKs)[14].
-
Anticancer Agents: Pyrazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines[6]. The aniline moiety can be functionalized to introduce groups that enhance target specificity or improve pharmacokinetic properties.
-
Anti-inflammatory Agents: The pyrazole core is famously present in COX-2 inhibitors. This scaffold can be used as a starting point for developing novel anti-inflammatory drugs.
-
Antiviral Compounds: Research has shown that N-((diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives possess activity against viruses such as the Respiratory Syncytial Virus (RSV), highlighting the potential of this general structure in virology[15].
Predicted Spectroscopic Signatures
While experimental spectra are not widely published, the expected spectroscopic characteristics can be reliably predicted based on the structure.
-
¹H NMR: The spectrum should display distinct signals for the aromatic protons on both the pyrazole and aniline rings. The pyrazole C3-H and C5-H protons will appear as singlets in the 7.5-8.0 ppm region. The three protons on the meta-substituted aniline ring will show complex splitting patterns (multiplets) between 6.5-7.5 ppm. The N-methyl group will be a sharp singlet around 3.8-4.0 ppm, and the aniline N-H protons will appear as a broad singlet, the position of which is dependent on solvent and concentration.
-
¹³C NMR: Approximately 10 distinct signals are expected in the broadband-decoupled spectrum, corresponding to the 10 carbon atoms in unique electronic environments. Aromatic carbons will resonate in the 110-150 ppm range, while the N-methyl carbon will be significantly upfield, around 35-40 ppm.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N ring stretching (~1500-1620 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹).
-
Mass Spectrometry: The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 173. Subsequent fragmentation may involve the loss of methyl or HCN fragments from the pyrazole ring.
Safety and Handling
As a derivative of aniline, this compound must be handled with appropriate caution. Aniline and its derivatives are classified as toxic, with potential for carcinogenicity and mutagenicity[16].
-
Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Toxicological Hazards: The compound is expected to be toxic if swallowed, inhaled, or absorbed through the skin. It may cause skin and serious eye irritation. Prolonged or repeated exposure may cause damage to organs.
-
Handling: Avoid creating dust or aerosols. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.
Conclusion
This compound is a high-value chemical building block with significant potential for the development of novel therapeutic agents. Its synthesis is accessible through robust and scalable Suzuki-Miyaura coupling chemistry. The distinct and predictable reactivity of its aniline and pyrazole components provides a rich platform for chemical diversification. For researchers in drug discovery, this compound represents a strategically important starting point for generating libraries of novel compounds directed at a range of high-impact biological targets.
References
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. This compound | 1089278-81-8 [chemicalbook.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 11. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 12. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 13. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 14. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 3-(1-Methyl-1H-pyrazol-4-yl)aniline: A Technical Guide for Researchers
Introduction
3-(1-Methyl-1H-pyrazol-4-yl)aniline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a substituted pyrazole linked to an aniline moiety, is a key pharmacophore in various biologically active molecules. The precise characterization of this compound is paramount for its application in drug discovery and development, where a thorough understanding of its structure and purity is essential for reproducible biological and pharmacological studies.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a pyrazole ring, N-methylated at the 1-position, and an aniline ring connected at the 4-position of the pyrazole. The aniline's amino group is at the 3-position (meta) relative to the pyrazole substituent.
Figure 1: Molecular Structure of this compound.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound based on established chemical shift principles and data from analogous compounds.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the pyrazole and aniline protons. The predicted chemical shifts (in ppm, relative to TMS) in a common solvent like DMSO-d₆ are presented in Table 1.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H5 (Pyrazole) | ~7.8 - 8.2 | Singlet | - | Deshielded due to the adjacent nitrogen and the aromatic ring current. |
| H3 (Pyrazole) | ~7.5 - 7.9 | Singlet | - | Slightly less deshielded than H5. |
| Aniline Protons | ~6.5 - 7.2 | Multiplets | J ≈ 7-9 Hz | Complex splitting pattern due to meta and ortho couplings. The proton ortho to the pyrazole will be the most deshielded. |
| NH₂ (Aniline) | ~5.0 - 5.5 | Broad Singlet | - | Chemical shift is solvent and concentration dependent; broad due to quadrupolar relaxation and exchange. |
| N-CH₃ (Pyrazole) | ~3.8 - 4.0 | Singlet | - | Typical chemical shift for an N-methyl group on a heteroaromatic ring. |
Table 1: Predicted ¹H NMR Data for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule. Predicted chemical shifts are provided in Table 2.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C (Aniline, C-NH₂) | ~148 - 152 | Attached to the electron-donating amino group, significantly deshielded. |
| C5 (Pyrazole) | ~135 - 140 | Deshielded by the adjacent nitrogen atom. |
| C3 (Pyrazole) | ~125 - 130 | Less deshielded than C5. |
| C (Aniline, C-Pyrazole) | ~138 - 142 | Quaternary carbon attached to the pyrazole ring. |
| Aromatic CH (Aniline) | ~110 - 130 | Range of chemical shifts for the aniline ring carbons. |
| C4 (Pyrazole) | ~115 - 120 | Shielded relative to C3 and C5. |
| N-CH₃ (Pyrazole) | ~35 - 40 | Typical chemical shift for an N-methyl group. |
Table 2: Predicted ¹³C NMR Data for this compound.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups. The predicted characteristic absorption bands are listed in Table 3.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands (symmetric and asymmetric) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=C and C=N Stretch (Aromatic Rings) | 1500 - 1620 | Medium to Strong |
| N-H Bend (Amine) | 1580 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Table 3: Predicted Key IR Absorption Bands for this compound.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak, followed by characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The expected molecular ion peak will be at m/z 173.10, corresponding to the molecular formula C₁₀H₁₁N₃.
-
Major Fragmentation Pathways:
-
Loss of HCN from the pyrazole ring.
-
Loss of a methyl radical (•CH₃) from the N-methyl group.
-
Cleavage of the bond between the two rings.
-
Fragmentation of the aniline ring, including the loss of NH₂.
-
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
Workflow for Spectroscopic Analysis
Figure 2: General workflow for the spectroscopic characterization.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and use a liquid cell.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction and identify the major absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample via a direct insertion probe (for solids) or by infusion (for solutions).
-
Ionization Method: Use Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Instrument Parameters (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), compare the measured mass to the calculated exact mass to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental principles and comparative data, offers a valuable resource for researchers working with this compound. The inclusion of standardized experimental protocols further equips scientists with the necessary tools to acquire high-quality data for structural verification and purity assessment. As a molecule with considerable potential in drug discovery and materials science, a thorough and accurate spectroscopic characterization is the cornerstone of rigorous scientific investigation.
Technical Guide: 3-(1-Methyl-1H-pyrazol-4-yl)aniline as a Core Scaffold in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 3-(1-Methyl-1H-pyrazol-4-yl)aniline, a heterocyclic building block of significant interest in medicinal chemistry. We will dissect its fundamental physicochemical properties, outline a robust and reproducible synthetic methodology based on modern cross-coupling techniques, and explore its strategic application as a core scaffold in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.
Core Compound Specifications
This compound is a bifunctional molecule featuring a nucleophilic aniline moiety and a stable, N-methylated pyrazole ring. This unique combination makes it an attractive starting point for library synthesis and lead optimization. Its core properties are summarized below.
| Property | Value | Source |
| CAS Number | 1089278-81-8 | [1] |
| Molecular Formula | C₁₀H₁₁N₃ | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Canonical SMILES | CN1C=C(C=N1)C2=CC=CC(=C2)N | |
| Appearance | Typically an off-white to tan solid |
Molecular Structure Visualization
The structure consists of an aniline ring substituted at the meta-position with a 1-methyl-1H-pyrazol-4-yl group.
Caption: 2D structure of this compound.
Synthesis Protocol: A Representative Method
The synthesis of 4-aryl pyrazoles is efficiently achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and broad functional group tolerance. The Suzuki-Miyaura coupling is a particularly powerful and field-proven method for this transformation.[3][4] The following protocol describes a representative synthesis from commercially available starting materials.
Causality Behind Experimental Choices
-
Starting Materials: We select 4-iodo-1-methyl-1H-pyrazole as the electrophile and (3-aminophenyl)boronic acid as the nucleophile. The iodo-pyrazole is highly reactive in oxidative addition to the palladium catalyst. The boronic acid is chosen for its stability and commercial availability. To avoid self-coupling or catalyst inhibition by the free amine, the boronic acid can be used in its hydrochloride salt form or a protected version (e.g., Boc-protected), with deprotection as a final step.
-
Catalyst System: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a reliable and well-documented catalyst for Suzuki couplings.[5] The triphenylphosphine ligands stabilize the Pd(0) center and facilitate the catalytic cycle.
-
Base and Solvent: A base is required to activate the boronic acid in the transmetalation step. An aqueous solution of a carbonate, like cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃), is highly effective.[5] A solvent system of an organic solvent (like 1,2-dimethoxyethane (DME) or dioxane) and water is used to dissolve both the organic substrates and the inorganic base.[5][6]
-
Reaction Conditions: Microwave irradiation is employed to significantly reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[5][7]
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura synthesis of the target compound.
Step-by-Step Methodology
-
Vessel Preparation: To a 10 mL microwave reaction vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 mmol, 1 equiv.), (3-aminophenyl)boronic acid (1.2 mmol, 1.2 equiv.), and Cesium Carbonate (2.5 mmol, 2.5 equiv.).[5]
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol, 4 mol%).
-
Solvent Addition: Add 1,2-dimethoxyethane (DME) (4 mL) and water (1.5 mL).
-
Inerting: Purge the vial with nitrogen or argon gas for 2-3 minutes and securely seal it.
-
Microwave Reaction: Place the vial in a microwave reactor and irradiate at 90°C for 10 minutes.[5] Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting iodide.
-
Work-up: After cooling, dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Applications in Medicinal Chemistry & Drug Discovery
The pyrazole moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[8] this compound serves as a versatile intermediate, enabling chemists to explore chemical space by modifying the aniline group.
-
Kinase Inhibitors: The aniline nitrogen can act as a key hydrogen bond donor, mimicking the hinge-binding motif of many kinase inhibitors. The pyrazole ring serves as a stable, aromatic core to which other pharmacophoric features can be attached. For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been synthesized and evaluated as potential antitumor agents and inhibitors of cyclin-dependent kinase 2 (CDK2).[8]
-
Antiviral Agents: The pyrazole-aniline scaffold has been incorporated into novel antiviral compounds. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were found to interfere with the replication of Respiratory Syncytial Virus (RSV).
-
Metabolic Disease: Pyrazole derivatives have also been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[8]
Conceptual Application Pathway
References
- 1. This compound | 1089278-81-8 [chemicalbook.com]
- 2. 1089278-81-8|this compound|BLD Pharm [bldpharm.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives
Introduction: The Enduring Versatility of the Pyrazole Nucleus
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This versatility has led to the development of numerous clinically successful drugs across diverse therapeutic areas.[3] From the well-known anti-inflammatory agent Celecoxib to antipsychotics and anti-obesity drugs, the pyrazole core has proven its therapeutic potential.[1] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. We will delve into the key therapeutic areas where pyrazoles have made a significant impact, including their roles as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents.
Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases.[4] Pyrazole derivatives have emerged as potent anti-inflammatory agents, with their primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.[4][5]
Mechanism of Action: Selective COX-2 Inhibition
The COX enzymes, COX-1 and COX-2, are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[4] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] The selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4] Certain pyrazole derivatives, such as Celecoxib, are designed to selectively bind to the active site of the COX-2 enzyme.[4]
Caption: Simplified COX pathway and the inhibitory action of pyrazole derivatives.
Structure-Activity Relationship (SAR) for Anti-Inflammatory Activity
The anti-inflammatory potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Key SAR insights include:
-
1,5-Diaryl Substitution: The presence of aryl groups at the 1 and 5 positions of the pyrazole ring is a common feature of potent and selective COX-2 inhibitors.[4]
-
Sulfonamide/Sulfone Moiety: A sulfonamide or sulfone group at the para-position of the 1-phenyl ring is crucial for selective COX-2 inhibition. This group can interact with a secondary pocket in the COX-2 active site that is not present in COX-1.[6]
-
Substitution at the 3- and 4-Positions: Modifications at these positions can influence both potency and selectivity. For instance, a trifluoromethyl group at the 3-position has been shown to enhance COX-2 selectivity.[4]
| Compound Class | Key Substituents | Target | Potency (IC50) | Reference |
| 1,5-Diarylpyrazole | 4-Sulfonamidophenyl at N1, p-tolyl at C5 | COX-2 | 0.01 µM | [4] |
| Pyrazole-Thiazole Hybrid | Thiazole ring fused to pyrazole | COX-2/5-LOX | 0.03 µM (COX-2) | [4] |
| 3-(Trifluoromethyl)-5-arylpyrazole | CF3 at C3, various aryl at C5 | COX-2 | 0.02 µM | [4] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[2][7]
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are divided into control, standard (e.g., diclofenac or celecoxib), and test groups.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Anticancer Activity: A Multi-Targeted Approach
The pyrazole scaffold is a prominent feature in the design of novel anticancer agents due to its ability to interact with a wide range of cancer-related targets.[8][9]
Mechanisms of Action in Oncology
Pyrazole derivatives exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many pyrazole-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[8]
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8][10]
-
Topoisomerase Inhibition: Certain pyrazole hybrids have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[5]
Caption: Multi-targeted anticancer mechanisms of pyrazole derivatives.
Structure-Activity Relationship (SAR) for Anticancer Activity
The SAR for anticancer pyrazoles is highly target-dependent. However, some general trends have been observed:
-
Substitution on N1 and C3/C5: The nature of the substituents on the nitrogen and carbon atoms of the pyrazole ring is critical for determining the target specificity and potency.[11]
-
Hybrid Molecules: Fusing the pyrazole ring with other heterocyclic systems (e.g., pyrimidine, thiophene) has led to the development of potent multi-targeted anticancer agents.[12]
| Compound Class | Target | Potency (IC50) | Cell Line | Reference |
| Pyrazole-Naphthalene Analog | Undefined | < 1 µM | MCF-7 | [8] |
| Combretastatin-Pyrazole Hybrid | Tubulin Polymerization | 7.30 µM | - | [10] |
| Pyrazole Carbaldehyde Derivative | PI3 Kinase | 0.25 µM | MCF-7 | [8] |
Experimental Protocol: In Vitro MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[13][14]
Mechanism of Action in Microbiology
The antimicrobial mechanisms of pyrazole derivatives are diverse and not always fully elucidated. However, some proposed mechanisms include:
-
Inhibition of DNA Gyrase: Some pyrazoles have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[14]
-
Disruption of Cell Membrane Integrity: Certain pyrazole compounds may interfere with the synthesis or function of the microbial cell membrane.
-
Inhibition of Key Metabolic Enzymes: Pyrazoles can inhibit enzymes that are vital for microbial survival.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
Halogen and Nitro Groups: The presence of electron-withdrawing groups like halogens and nitro groups on the aryl rings attached to the pyrazole core often enhances antimicrobial activity.[15]
-
Thiazole and Thiadiazine Moieties: The incorporation of other sulfur- and nitrogen-containing heterocycles, such as thiazole and thiadiazine, can significantly boost the antimicrobial potency.[15][16]
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Pyrazole-Thiazole Hybrid | S. aureus (MRSA) | < 0.2 µM (MBC) | [14] |
| Imidazo-Pyridine Substituted Pyrazole | E. coli, K. pneumoniae | < 1 µg/mL (MBC) | [14] |
| Pyrazole Carbothiohydrazide Derivative | A. niger, S. aureus | 2.9–7.8 µg/mL | [15] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The pyrazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have shown promising anticonvulsant activity in preclinical models.[17][18]
Mechanism of Action in Neurology
The exact anticonvulsant mechanisms of many pyrazole derivatives are still under investigation, but potential targets include:
-
Modulation of Ion Channels: Pyrazoles may interact with voltage-gated sodium or calcium channels, which are critical for neuronal excitability.
-
Enhancement of GABAergic Neurotransmission: Some compounds may enhance the activity of the inhibitory neurotransmitter GABA.
-
Monoamine Oxidase (MAO) Inhibition: Certain pyrazoles can inhibit MAO, an enzyme involved in the metabolism of neurotransmitters, which can have downstream effects on neuronal excitability.[19]
Structure-Activity Relationship (SAR) for Anticonvulsant Activity
-
Substitutions on Aryl Rings: The nature and position of substituents on the aryl rings attached to the pyrazole core can significantly influence anticonvulsant activity.[18]
-
Hydrazone and Semicarbazone Moieties: The incorporation of hydrazone or semicarbazone functionalities has been shown to be beneficial for anticonvulsant properties.[20]
| Compound Class | Animal Model | Potency (ED50) | Reference |
| Substituted Pyrazole | MES, sc-PTZ | - | [17] |
| Pyrazolone Derivative | PTZ-induced seizures | - | [18] |
| Pyrazolyl Semicarbazone | sc-PTZ | 20.4 mg/kg | [20] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This is a widely used animal model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.
-
Animal Model: Mice are commonly used.
-
Compound Administration: The test compound is administered to the animals.
-
Induction of Seizure: After a specific period, an electrical stimulus is delivered through corneal electrodes to induce a seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Evaluation: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its remarkable versatility allows for the development of compounds with a wide array of biological activities. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships for various targets will undoubtedly lead to the discovery of new and improved pyrazole-based therapeutics. Future research will likely focus on the development of multi-targeted pyrazole derivatives, particularly in the fields of oncology and infectious diseases, to address the challenges of drug resistance and to create more effective treatment strategies.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mc.minia.edu.eg [mc.minia.edu.eg]
- 19. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
The Pyrazole Scaffold: A Privileged Framework for Targeting Key Therapeutic Pathways
An In-depth Technical Guide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. This guide provides an in-depth exploration of the key therapeutic targets of pyrazole-containing compounds, delving into the mechanistic rationale behind their efficacy and outlining robust experimental methodologies for their investigation.
Introduction: The Enduring Versatility of the Pyrazole Core
The therapeutic journey of pyrazole compounds began with the synthesis of antipyrine in the late 19th century. Since then, the scaffold has been ingeniously modified to yield a multitude of blockbuster drugs. The pyrazole core's success can be attributed to several key features:
-
Hydrogen Bonding Capabilities: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites.
-
Aromaticity and Stability: The aromatic nature of the ring provides a rigid and stable framework for the precise positioning of substituent groups.
-
Tunable Physicochemical Properties: The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.
This guide will navigate through the major classes of therapeutic targets that have been successfully modulated by pyrazole-based compounds, providing both a high-level overview and detailed experimental insights.
Cyclooxygenase (COX) Enzymes: The Realm of Anti-Inflammatory Pyrazoles
One of the most well-established applications of pyrazole compounds is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The primary targets in this domain are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
Mechanism of Action: Selective COX-2 Inhibition
While both COX-1 and COX-2 are involved in prostaglandin synthesis, COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. The therapeutic goal is to selectively inhibit COX-2 to reduce inflammation and pain without the gastrointestinal side effects associated with non-selective COX inhibitors.
Pyrazole-based drugs like Celecoxib (Celebrex) have achieved this selectivity. The larger, more flexible active site of COX-2, compared to COX-1, can accommodate the bulky side groups of celecoxib, leading to potent and selective inhibition.
Experimental Workflow: Validating COX-2 Selectivity
A robust assessment of COX-2 selectivity is paramount in the development of novel anti-inflammatory agents. A standard in vitro assay is the primary method for this determination.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Reaction:
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.
-
Pre-incubate the mixture to allow for compound-enzyme binding.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Allow the reaction to proceed for a defined period at 37°C.
-
-
Detection: The product of the COX reaction is Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). The subsequent conversion to Prostaglandin E2 (PGE2) is often measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis:
-
Generate dose-response curves for the inhibition of both COX-1 and COX-2.
-
Calculate the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) for each enzyme.
-
The COX-2 selectivity index is calculated as the ratio of the IC50 (COX-1) to the IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2.
-
Data Summary: COX-2 Selectivity of Pyrazole-Based NSAIDs
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 3000 | 40 | 75 |
| Rofecoxib | >1000 | 18 | >55 |
| Ibuprofen | 5000 | 10000 | 0.5 (Non-selective) |
This data clearly illustrates the superior COX-2 selectivity of pyrazole-containing drugs compared to traditional non-selective NSAIDs.
Protein Kinases: Targeting the Switches of Cellular Signaling
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.
Key Kinase Targets of Pyrazole Compounds
-
Receptor Tyrosine Kinases (RTKs): These kinases are located on the cell surface and are activated by the binding of growth factors. Pyrazole-based inhibitors have been developed against several RTKs, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.
-
PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth and division.
-
c-Kit: A key driver in several cancers, including gastrointestinal stromal tumors (GISTs).
-
-
Non-Receptor Tyrosine Kinases: These kinases are located in the cytoplasm and are involved in intracellular signaling cascades.
-
ABL (Abelson murine leukemia viral oncogene homolog 1): The target of imatinib in the treatment of chronic myeloid leukemia (CML). While imatinib is not a pyrazole, subsequent generations of ABL inhibitors have incorporated this scaffold.
-
JAK (Janus Kinase) family: Central to cytokine signaling pathways that regulate inflammation and immunity.
-
-
Serine/Threonine Kinases:
-
CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle. CDK inhibitors are a promising class of anti-cancer agents.
-
p38 MAP Kinase: Involved in inflammatory responses.
-
Mechanism of Action: ATP-Competitive Inhibition
The vast majority of pyrazole-based kinase inhibitors are ATP-competitive. They are designed to bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The specificity of these inhibitors is achieved by exploiting subtle differences in the amino acid residues lining the ATP-binding pocket of different kinases.
Signaling Pathway: VEGFR Inhibition in Angiogenesis
Caption: Inhibition of the VEGFR signaling cascade by a pyrazole-based inhibitor, blocking downstream pathways that lead to angiogenesis.
Experimental Workflow: Kinase Inhibition Profiling
Determining the potency and selectivity of a novel pyrazole-based kinase inhibitor is a critical step in its development.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagents: Purified recombinant kinase, kinase substrate (peptide or protein), ATP, and the ADP-Glo™ reagents.
-
Compound Preparation: Prepare serial dilutions of the pyrazole test compound.
-
Kinase Reaction:
-
In a 384-well plate, combine the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
To assess selectivity, the assay should be run against a panel of different kinases.
-
G-Protein Coupled Receptors (GPCRs): Modulating a Diverse Range of Physiological Processes
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all modern drugs. Pyrazole compounds have been successfully developed to modulate the activity of several GPCRs.
A Key Example: The Cannabinoid Receptor 1 (CB1)
The CB1 receptor is primarily expressed in the central nervous system and is involved in regulating appetite, mood, and memory. Rimonabant, a pyrazole-based inverse agonist of the CB1 receptor, was developed as an anti-obesity drug. It works by blocking the receptor's constitutive activity, leading to a decrease in appetite. While Rimonabant was later withdrawn from the market due to psychiatric side effects, it remains a landmark example of a pyrazole compound targeting a GPCR.
Experimental Workflow: GPCR Target Engagement
Confirming that a pyrazole compound binds to its intended GPCR target within a cellular context is crucial. A common method for this is a radioligand binding assay.
Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture cells that express the target GPCR (e.g., HEK293 cells transfected with the CB1 receptor).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
-
Binding Reaction:
-
In a microplate, combine the cell membranes, a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]CP-55,940 for the CB1 receptor), and the unlabeled pyrazole test compound at various concentrations.
-
-
Incubation and Separation:
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter. The receptor-bound radioligand is retained on the filter.
-
-
Detection:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
-
Calculate the Ki (inhibition constant) of the test compound, which represents its affinity for the receptor.
-
Other Notable Therapeutic Targets
The versatility of the pyrazole scaffold extends beyond the targets discussed above. Other important examples include:
-
Phosphodiesterases (PDEs): Sildenafil (Viagra), a well-known drug for erectile dysfunction, contains a pyrazole-like core (a pyrazolo-pyrimidinone) and functions by inhibiting PDE5.
-
Monoamine Oxidase (MAO): Pyrazole derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters, with potential applications in the treatment of depression and neurodegenerative diseases.
-
Ion Channels: Pyrazole compounds have shown activity against various ion channels, which are involved in a wide range of physiological processes.
Conclusion: The Future of Pyrazole-Based Drug Discovery
The pyrazole scaffold continues to be a rich source of inspiration for medicinal chemists. Its proven track record in targeting a diverse range of enzymes and receptors, coupled with its synthetic tractability, ensures its continued prominence in drug discovery. Future research will likely focus on:
-
Developing highly selective inhibitors for challenging targets, such as specific kinase isoforms or GPCR subtypes.
-
Exploring novel therapeutic areas where pyrazole compounds have not yet been extensively investigated.
-
Utilizing advanced computational methods to design pyrazole-based ligands with optimized potency, selectivity, and pharmacokinetic properties.
This guide has provided a comprehensive overview of the major therapeutic targets of pyrazole compounds and has outlined key experimental workflows for their investigation. By understanding the underlying mechanisms of action and employing robust validation strategies, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold.
An In-depth Technical Guide to the Core Mechanism of Action of 3-(1-Methyl-1H-pyrazol-4-yl)aniline
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific molecule, 3-(1-Methyl-1H-pyrazol-4-yl)aniline, combines this versatile heterocycle with an aniline moiety, a common feature in kinase inhibitors. While the definitive mechanism of action for this particular compound is not yet fully elucidated in public literature, its structural motifs strongly suggest a role as a modulator of intracellular signaling cascades, most likely through the inhibition of protein kinases. This guide proposes a primary putative mechanism centered on the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression.[3] We will delineate this proposed mechanism, grounded in extensive data from analogous pyrazole-based structures, and provide a comprehensive, field-proven experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and similar compounds.
Introduction: The Rationale for a Kinase-Centric Investigation
The confluence of a pyrazole ring and an aniline group in this compound provides a strong chemical-biological rationale for investigating its potential as a kinase inhibitor. The pyrazole scaffold is a bioisostere for various natural purines and is frequently found in ATP-competitive inhibitors.[4] Its nitrogen atoms can act as crucial hydrogen bond acceptors/donors, anchoring the molecule within the hinge region of a kinase's ATP-binding pocket.[5]
Numerous pyrazole derivatives have been successfully developed as inhibitors for a wide array of kinases, including c-Jun N-terminal kinases (JNKs), FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs).[1][6][7] Notably, a study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives demonstrated potent inhibitory activity against CDK2, suggesting that this kinase family is a highly probable target class for molecules sharing the pyrazole-aniline core.[8]
Therefore, this guide will proceed with the well-supported hypothesis that This compound functions as an ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . The subsequent sections will detail the proposed molecular interactions and outline a rigorous, multi-stage experimental workflow to validate this hypothesis, from broad kinome screening to specific cellular-level confirmation.
Proposed Primary Target: Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, specifically the transition from the G1 (Gap 1) to the S (Synthesis) phase.[9] Its activity is dependent on binding to its regulatory partners, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is essential for initiating DNA replication.[3] It achieves this by phosphorylating key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2/Cyclin E causes the release of the E2F transcription factor, which in turn activates the genes required for DNA synthesis.[9]
Given that dysregulation of the cell cycle is a hallmark of cancer, and CDK2/Cyclin E is frequently overexpressed in various tumors, CDK2 has emerged as a significant therapeutic target in oncology.[3][10] The inhibition of CDK2 can halt the proliferation of cancer cells by reinstating cell cycle control, making it a compelling target for the compound .[3]
Proposed Molecular Mechanism of Action
We hypothesize that this compound acts as a Type I kinase inhibitor, binding to the ATP pocket of CDK2 in its active conformation.
-
Hinge Region Interaction: The pyrazole core is predicted to form one or more hydrogen bonds with the backbone atoms of the hinge region of CDK2 (typically involving residues like Leu83 and Glu81). This interaction mimics the binding of the adenine region of ATP and is critical for potent inhibition.
-
Hydrophobic Pocket Occupancy: The aniline and methyl-pyrazole moieties are expected to extend into adjacent hydrophobic pockets within the active site, contributing to the affinity and selectivity of the compound.
-
Downstream Cellular Consequences: By competitively blocking ATP binding, the compound would prevent CDK2 from phosphorylating its substrates. The primary and most measurable downstream effect would be a reduction in the phosphorylation of Rb at CDK2-specific sites. This would keep Rb in its active, E2F-bound state, thereby preventing the transcription of S-phase genes and leading to cell cycle arrest at the G1/S checkpoint.[3]
Experimental Validation Workflow
A multi-phased approach is required to rigorously validate the proposed mechanism of action. This workflow ensures a logical progression from broad, unbiased screening to specific, hypothesis-driven confirmation.
Phase 1: Initial Target Identification and Kinome Profiling
Objective: To empirically identify the primary kinase targets of this compound and assess its selectivity across the human kinome.
Rationale: An unbiased screen is the most robust starting point. It avoids confirmation bias and can reveal unexpected off-target activities that may be critical to the compound's overall biological effect. Several contract research organizations (CROs) offer kinome profiling services.[11][12][13]
Experimental Protocol: KinomeScan™ Profiling
-
Compound Submission: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) of the test compound. Submit to a CRO like Reaction Biology or Eurofins DiscoverX.
-
Assay Format: Request a binding assay (e.g., KINOMEscan™) or an activity-based panel at a single high concentration (e.g., 1 µM or 10 µM).
-
Data Analysis: The service will provide data as percent inhibition or percent of control. Identify all kinases that are inhibited by >90% at the screening concentration. These are the preliminary "hits."
-
Selectivity Assessment: Analyze the breadth of hits. A selective compound will inhibit only a few kinases, while a non-selective one will inhibit many.
Expected Data Output:
| Kinase Target | Gene Symbol | % Inhibition @ 1 µM |
| CDK2 | CDK2 | 98.5 |
| CDK1 | CDK1 | 85.2 |
| JNK1 | MAPK8 | 45.1 |
| FLT3 | FLT3 | 30.7 |
| ... (400+ others) | ... | <10 |
Phase 2: Direct Biochemical Validation
Objective: To confirm direct inhibition of the primary hit(s) from Phase 1 (e.g., CDK2) and determine the potency (IC50) and biochemical mechanism of inhibition.
Rationale: After identifying a putative target, it is crucial to confirm this interaction with a direct, quantitative biochemical assay and to understand how the compound inhibits the enzyme.[14]
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
This protocol is adapted for determining the IC50 for CDK2.
-
Reagent Preparation:
-
Reconstitute recombinant active CDK2/Cyclin E enzyme complex in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a peptide derived from Rb) and ATP at its Km concentration for CDK2.
-
Prepare a serial 10-point dilution curve of the test compound (e.g., from 10 µM down to 0.5 nM) in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 2.5 µL of the CDK2/Cyclin E enzyme complex.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 5 µL of the ATP/substrate mix.
-
Incubate for 1 hour at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced (i.e., kinase activity).
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mechanism of Inhibition (MOI) Study:
-
To confirm ATP-competitive inhibition, repeat the IC50 determination at multiple, fixed concentrations of ATP (e.g., 1x Km, 5x Km, and 10x Km). An increase in the apparent IC50 value with increasing ATP concentration is the hallmark of a competitive inhibitor.
Expected Data Output:
| Kinase Target | IC50 (nM) | Mechanism of Inhibition |
| CDK2/Cyclin E | 75.3 | ATP-Competitive |
| CDK1/Cyclin B | 489.1 | ATP-Competitive |
Phase 3: Cellular Target Engagement and Phenotypic Confirmation
Objective: To verify that the compound enters cells, binds to its intended target (CDK2), and elicits the expected downstream biological response.
Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability, efflux, or other factors. Cellular assays are essential to confirm the mechanism of action in a physiologically relevant context.[15][16]
Experimental Protocol 1: Western Blot for Downstream Pathway Modulation
-
Cell Culture and Treatment:
-
Culture a cancer cell line with high CDK2 activity (e.g., MCF-7 breast cancer cells).
-
Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50) for a set time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Protein Extraction and Quantification:
-
Harvest and lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with primary antibodies against:
-
Phospho-Rb (Ser807/811) - the CDK2-specific site.
-
Total Rb - to control for changes in total protein level.
-
β-Actin - as a loading control.
-
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate and capture the image.
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the pRb/Total Rb ratio would confirm that the compound is inhibiting the downstream signaling of CDK2 in cells.[17]
Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells as described for the Western blot.
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Analysis: Deconvolute the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G1 phase and a corresponding decrease in the S phase population would be the expected phenotypic signature of CDK2 inhibition.
Conclusion
The structural characteristics of this compound make it a prime candidate for investigation as a protein kinase inhibitor. This guide outlines a robust, hypothesis-driven framework for elucidating its mechanism of action, proposing CDK2 as a primary, high-probability target. The detailed, multi-phase experimental workflow provides a clear and logical path for researchers to follow, from initial unbiased screening to definitive cellular validation. By systematically confirming target engagement, downstream pathway modulation, and the resulting cellular phenotype, the precise mechanism of action for this promising compound can be confidently established, paving the way for further preclinical and clinical development.
References
- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 11. KinomePro - Pamgene [pamgene.com]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
In Silico Modeling of 3-(1-Methyl-1H-pyrazol-4-yl)aniline: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 3-(1-Methyl-1H-pyrazol-4-yl)aniline, a novel small molecule with potential therapeutic applications. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. Instead, it offers a detailed, logic-driven narrative that elucidates the causal relationships behind methodological choices in computational drug discovery. We will explore a multi-faceted approach, beginning with the foundational quantum chemical characterization of the molecule, progressing through target identification and interaction analysis via molecular docking and molecular dynamics, and culminating in the predictive power of quantitative structure-activity relationship (QSAR) modeling and ADMET profiling. Each section is designed to be a self-validating system, grounded in authoritative protocols and supported by extensive references, ensuring scientific integrity and practical applicability.
Introduction: The Rationale for In Silico Profiling
The journey of a drug candidate from concept to clinic is fraught with challenges, high attrition rates, and significant financial investment. In silico modeling has emerged as an indispensable tool to mitigate these risks by providing early, cost-effective insights into the physicochemical properties, biological activity, and safety profile of small molecules.[1][2] The subject of this guide, this compound (PubChem CID: 28875330), presents a compelling case for such an investigation.[3] Its scaffold, incorporating both a pyrazole and an aniline moiety, is frequently found in compounds with a wide range of biological activities, including but not limited to kinase inhibition.[1][4][5] This guide will serve as a detailed roadmap for the comprehensive computational characterization of this molecule, providing a blueprint that can be adapted for other novel chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H11N3 | PubChem[3] |
| Molecular Weight | 173.22 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| SMILES | CN1C=C(C=N1)C2=CC=CC=C2N | PubChem[3] |
| InChI Key | YWJWHADGASJBTG-UHFFFAOYSA-N | PubChem[3] |
Foundational Analysis: Quantum Chemical Calculations
Before assessing the interaction of our molecule with biological targets, it is imperative to understand its intrinsic electronic properties. Density Functional Theory (DFT) is a robust and widely accepted method for this purpose.[6][7] These calculations provide insights into molecular geometry, orbital energies, and charge distribution, which are fundamental to its reactivity and intermolecular interactions.
Experimental Protocol: DFT-Based Molecular Characterization
This protocol outlines the steps for performing a DFT calculation using the Gaussian software suite.[8][9][10]
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular builder such as GaussView.
-
Perform an initial geometry optimization using a computationally less expensive method like the semi-empirical PM6 method to obtain a reasonable starting structure.
-
-
DFT Input File Preparation:
-
Route Section (#p): Specify the level of theory and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set (B3LYP/6-31G(d)).[8] Include keywords for optimization (Opt) and frequency calculation (Freq).
-
Title Section: Provide a descriptive title for the calculation.
-
Charge and Multiplicity: For the neutral molecule, this will be 0 1 (charge 0, spin multiplicity 1).
-
Molecular Specification: Paste the coordinates from the pre-optimized structure.
-
-
Execution and Analysis:
-
Submit the input file to Gaussian.
-
Upon completion, verify that the optimization converged and that the frequency calculation yielded no imaginary frequencies, confirming a true energy minimum.
-
Analyze the output file to extract key electronic properties.
-
Key Electronic Descriptors
Table 2: Calculated Electronic Properties of this compound
| Descriptor | Description | Significance in Drug Design |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons; important for interactions with electron-deficient sites in a target. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons; crucial for interactions with electron-rich sites. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and potential for biological activity. |
| Dipole Moment | A measure of the molecule's overall polarity. | Influences solubility, membrane permeability, and the nature of intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies regions of positive (electrophilic) and negative (nucleophilic) potential, guiding the understanding of non-covalent interactions. |
Target Identification and Validation
A critical step in in silico drug discovery is the identification of potential biological targets. For a novel compound like this compound, several computational approaches can be employed.
Ligand-Based Target Prediction
Web-based tools like SwissTargetPrediction leverage the principle of chemical similarity to predict potential targets.[11][12][13][14] By comparing the query molecule to a database of known ligands with annotated biological activities, these platforms can generate a ranked list of plausible targets.
Rationale for Kinase Inhibition as a Primary Hypothesis
The pyrazole and aniline moieties are common scaffolds in a multitude of approved and investigational kinase inhibitors.[1][4][5] This structural precedent strongly suggests that kinases are a high-probability target class for this compound. For the purpose of this guide, we will proceed with a protein kinase as the primary example for subsequent in-depth modeling. Let us hypothesize, based on a hypothetical SwissTargetPrediction output and literature precedent, that a relevant target is a member of the Cyclin-Dependent Kinase (CDK) family.
Molecular Docking: Simulating the Binding Event
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[15] This technique is invaluable for understanding binding modes, identifying key interacting residues, and prioritizing compounds in virtual screening campaigns. AutoDock Vina is a widely used and validated tool for this purpose.[16][17][18]
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines a typical workflow for docking this compound into a protein kinase.
-
Preparation of the Receptor:
-
Obtain the crystal structure of the target kinase (e.g., from the Protein Data Bank).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges using AutoDock Tools.
-
Save the prepared receptor in the PDBQT format.
-
-
Preparation of the Ligand:
-
Generate a 3D conformation of this compound.
-
Assign partial charges and define rotatable bonds using AutoDock Tools.
-
Save the prepared ligand in the PDBQT format.
-
-
Defining the Binding Site (Grid Box):
-
Identify the ATP-binding site of the kinase. This is often guided by the position of a co-crystallized inhibitor or by using site-finding algorithms.
-
Define a grid box that encompasses the entire binding pocket.
-
-
Running the Docking Simulation:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.
-
Execute AutoDock Vina.
-
-
Analysis of Results:
-
Visualize the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Molecular Dynamics: Exploring the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to explore the dynamic behavior of the protein-ligand complex over time.[19][20] MD simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. GROMACS is a powerful and widely used engine for performing MD simulations.[19][20][21][22]
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
This protocol provides a high-level overview of an MD simulation workflow.
-
System Preparation:
-
Combine the coordinates of the docked protein-ligand complex.
-
Choose a suitable force field (e.g., AMBER or CHARMM).[23][24][25][26][27][28][29] Note: The ligand will require parameterization, as standard force fields do not include parameters for novel molecules. This can be achieved using tools like Antechamber from the AmberTools suite.[30][31][32]
-
Generate the topology files for the protein and the ligand.
-
Place the complex in a periodic box and solvate it with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove steric clashes.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature while keeping the volume constant. Position restraints are typically applied to the protein and ligand.
-
NPT (isothermal-isobaric) ensemble: Bring the system to the desired pressure while maintaining the temperature.
-
-
-
Production MD:
-
Run the production simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and intermolecular interactions over time.
-
Predictive Modeling: QSAR and ADMET Profiling
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[33][34][35] Should experimental data become available for a series of analogs of this compound, a QSAR model could be developed to guide further optimization.
QSAR Workflow: [33][34][35][36][37]
-
Data Collection: Curate a dataset of compounds with their corresponding biological activities (e.g., IC50 values).
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.
-
Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) or machine learning algorithms (e.g., random forest, support vector machines) to build the predictive model.
-
Model Validation: Rigorously validate the model's predictive power using internal and external validation techniques.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its success.[2] Several in silico tools and web servers, such as pkCSM and SwissADME, can provide rapid predictions of key ADMET properties.[19]
Table 3: Key ADMET Properties for In Silico Prediction
| Property | Category | Significance |
| Water Solubility | Absorption | Affects dissolution and bioavailability. |
| Caco-2 Permeability | Absorption | Predicts intestinal absorption. |
| CYP450 Inhibition | Metabolism | Potential for drug-drug interactions. |
| hERG Inhibition | Toxicity | Risk of cardiotoxicity. |
| Blood-Brain Barrier Permeation | Distribution | Important for CNS-targeting drugs. |
| Ames Mutagenicity | Toxicity | Potential for carcinogenicity. |
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step framework for the in silico modeling of this compound. By systematically applying quantum chemical calculations, target prediction, molecular docking, molecular dynamics simulations, and predictive modeling, researchers can gain a deep understanding of a molecule's potential as a drug candidate. The protocols and methodologies outlined herein are not merely a set of instructions but a self-validating system designed to ensure scientific rigor and reproducibility.
The insights gained from these computational studies can guide the rational design of more potent and selective analogs, prioritize compounds for synthesis and experimental testing, and ultimately accelerate the drug discovery and development pipeline. The integration of these in silico techniques represents a powerful strategy for navigating the complexities of modern pharmaceutical research.
References
- 1. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C10H11N3 | CID 28875330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks | PLOS Computational Biology [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. ripublication.com [ripublication.com]
- 10. m.youtube.com [m.youtube.com]
- 11. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 13. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 14. academic.oup.com [academic.oup.com]
- 15. youtube.com [youtube.com]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. eagonlab.github.io [eagonlab.github.io]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 20. GROMACS Tutorials [mdtutorials.com]
- 21. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 22. bioinformaticsreview.com [bioinformaticsreview.com]
- 23. AMBER parameter database (Bryce Group: Computational Biophysics and Drug Design - University of Manchester) [amber.manchester.ac.uk]
- 24. AMBER force field parameters [ks.uiuc.edu]
- 25. New CHARMM force field parameters for dehydrated amino acid residues, the key to lantibiotic molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 27. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CHARMM force field parameters for simulation of reactive intermediates in native and thio-substituted ribozymes [theory.rutgers.edu]
- 29. CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 31. researchgate.net [researchgate.net]
- 32. AB-DB: Force-Field parameters, MD trajectories, QM-based data, and Descriptors of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 33. neovarsity.org [neovarsity.org]
- 34. optibrium.com [optibrium.com]
- 35. Basics of QSAR Modeling | PDF [slideshare.net]
- 36. qsartoolbox.org [qsartoolbox.org]
- 37. m.youtube.com [m.youtube.com]
3-(1-Methyl-1H-pyrazol-4-yl)aniline solubility and stability
< An In-Depth Technical Guide to the Solubility and Stability of 3-(1-Methyl-1H-pyrazol-4-yl)aniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heterocyclic amine of significant interest in medicinal chemistry, frequently utilized as a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] Understanding its fundamental physicochemical properties—namely solubility and stability—is paramount for its effective use in drug discovery and development. Poor solubility can hinder in vitro screening and lead to poor bioavailability, while instability can compromise shelf-life and therapeutic efficacy. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound, complete with detailed, actionable protocols for its characterization.
Introduction to this compound
This compound, with the molecular formula C₁₀H₁₁N₃, incorporates two key pharmacophoric motifs: a substituted aniline ring and an N-methylpyrazole ring.[3] The pyrazole ring is a common bioisostere for aromatic rings in drug design, often introduced to enhance physicochemical properties like water solubility and to improve metabolic stability.[1][4] The aniline moiety, while a versatile synthetic handle, is also a known "structural alert" due to its potential for metabolic oxidation, which can lead to reactive metabolites and toxicity concerns.[5] Therefore, a thorough understanding of this molecule's intrinsic properties is a critical first step in any research or development program.
Molecular Structure:
(Structure of this compound)
Predicted Physicochemical Profile
A molecule's solubility and stability are governed by its inherent physicochemical properties. While experimental data for this specific molecule is not widely published, we can infer a likely profile based on its constituent functional groups.
-
pKa (Predicted): The primary amine of the aniline group is basic and is expected to have a pKa in the range of 4-5. This means that in acidic conditions (pH < 4), the molecule will be protonated and exist as a more soluble cationic salt. The pyrazole ring is weakly basic.
-
logP (Predicted): The calculated octanol-water partition coefficient (logP) is a measure of lipophilicity. Based on its structure, which combines aromatic and heterocyclic systems, the molecule is expected to be moderately lipophilic. This property is crucial for membrane penetration but can negatively impact aqueous solubility.[6]
-
Hydrogen Bonding: The aniline group possesses hydrogen bond donors (-NH₂), and the pyrazole ring contains a hydrogen bond acceptor (the N-2 nitrogen).[4] These features allow for interactions with polar solvents like water, contributing to its solubility.
Solubility Profile
Solubility is a critical parameter that affects everything from the reliability of in vitro assays to oral bioavailability.[7] We will consider both thermodynamic and kinetic solubility, as they are relevant at different stages of drug discovery.[8][9]
Theoretical Considerations
-
Aqueous Solubility: The molecule's solubility in aqueous media is expected to be highly pH-dependent due to the basic aniline moiety. At physiological pH (~7.4), a significant fraction of the molecule will be in its neutral, less soluble form. As the pH decreases, protonation of the amine will lead to a substantial increase in solubility.
-
Organic Solvent Solubility: The compound is predicted to have good solubility in polar aprotic solvents like DMSO, DMF, and THF, as well as in lower alcohols like methanol and ethanol. This is typical for molecules of its size and functionality.
Data Summary: Predicted Solubility
The following table provides an estimated solubility profile in common laboratory solvents. These values should be confirmed experimentally.
| Solvent | Type | Predicted Solubility | Rationale |
| Water (pH 7.4) | Aqueous Buffer | Low to Moderate | Moderately lipophilic, primarily in neutral form. |
| 0.1 M HCl (pH 1) | Aqueous Buffer | High | Protonation of the aniline group forms a soluble salt. |
| DMSO | Polar Aprotic | High | Good solvent for a wide range of organic molecules. |
| Ethanol | Polar Protic | Moderate to High | Balances polar and non-polar characteristics. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO, may have lower capacity. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[10][11] It measures the concentration of a compound in a saturated solution in equilibrium with its solid phase.[9]
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.
Materials:
-
This compound (solid)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV or UPLC-MS system
-
Calibrated pH meter
-
Solvents: Purified Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M HCl, DMSO, Ethanol.
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to ensure undissolved solid remains at the end of the experiment.[10]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[10] Longer times (48-72 hours) may be necessary for poorly soluble compounds.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.
-
pH Verification: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly.[10]
Visualization: Key Factors Influencing Solubility
The interplay of molecular and environmental factors dictates the solubility of this compound.
Caption: Factors governing the solubility of the target compound.
Stability Profile
Assessing chemical stability is a regulatory requirement and is fundamental to developing a viable drug product.[12][13][14][15] Forced degradation (stress testing) studies are used to identify potential degradation products and establish the intrinsic stability of a molecule.[16]
Intrinsic Chemical Stability & Potential Degradation Pathways
The aniline moiety is the most likely site of instability. Aniline itself is known to darken upon exposure to air and light due to oxidative polymerization.[17]
-
Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and various colored polymeric impurities. This is a primary concern for long-term storage and formulation.
-
Photostability: Aromatic amines can be sensitive to light. Photolytic degradation can occur, necessitating storage in light-protected containers.
-
Hydrolysis: The molecule is not expected to be readily hydrolyzable under neutral conditions, as it lacks labile functional groups like esters or amides. However, stability at pH extremes should be confirmed.
Experimental Protocol: Forced Degradation Study
This protocol is designed based on the ICH Q1A(R2) guideline to evaluate the stability of the drug substance under various stress conditions.[12][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged and relevant degradation products are formed.[18][19]
Objective: To identify degradation pathways and demonstrate the specificity of the stability-indicating analytical method.
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
3-30% Hydrogen Peroxide (H₂O₂)
-
Stability chambers (temperature/humidity controlled)
-
Photostability chamber
-
Validated stability-indicating HPLC method (e.g., reverse-phase with PDA or MS detector)
Procedure:
-
Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the sample solution with 1 M HCl. Store at an elevated temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the sample with NaOH before analysis.
-
Base Hydrolysis: Mix the sample solution with 1 M NaOH. Store under the same conditions as the acid hydrolysis. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix the sample solution with H₂O₂ (start with 3% and increase if no degradation is observed). Store at room temperature and monitor over time.
-
Thermal Degradation: Store the solid compound and the solution in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. The method must be able to separate any degradants from the parent peak. Peak purity analysis (using a PDA or MS detector) should be performed to confirm specificity.
Visualization: Forced Degradation Experimental Workflow
Caption: Workflow for a comprehensive forced degradation study.
Handling and Storage Recommendations
Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the integrity of this compound:
-
Storage: The solid compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from light, moisture, and air (oxidation). Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term preservation.
-
Solution Handling: Solutions, particularly in protic solvents, should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C) and protected from light. The stability of the compound in DMSO at room temperature should be experimentally verified, as some compounds can degrade in this solvent over time.
Conclusion
This compound is a valuable scaffold in modern drug discovery. Its utility, however, is directly tied to its physicochemical properties. The molecule's solubility is predicted to be highly pH-dependent, a critical factor for both biological testing and formulation development. The primary stability liability is the aniline moiety's susceptibility to oxidation, mandating careful handling and storage conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to experimentally determine the precise solubility and stability profile of this compound, enabling its confident and effective application in research and development programs.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C10H11N3 | CID 28875330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 13. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Forced Degradation Studies - STEMart [ste-mart.com]
The Vanguard of Precision Oncology: A Technical Guide to the Discovery of Novel Pyrazole-Based Kinase Inhibitors
Abstract
Protein kinases, pivotal regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in oncology. Their dysregulation is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Among the chemical scaffolds exploited for kinase inhibition, the pyrazole nucleus has proven to be a "privileged" structure, underpinning the development of numerous FDA-approved drugs.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies involved in the discovery and optimization of novel pyrazole-based kinase inhibitors. We will traverse the entire discovery cascade, from the rationale behind scaffold selection and the intricacies of synthesis to the robust bioassays required for lead characterization and the computational strategies that accelerate optimization. This guide is designed not as a rigid protocol, but as a strategic framework, empowering researchers to make informed, causality-driven decisions in their quest for the next generation of precision cancer therapeutics.
The Pyrazole Scaffold: A Privileged Framework in Kinase Inhibition
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical and structural properties that make it an ideal starting point for kinase inhibitor design.[1][3] Its synthetic tractability allows for diverse and facile chemical modifications, enabling a thorough exploration of the chemical space around the core.[4]
The true power of the pyrazole scaffold lies in its ability to act as a versatile bioisostere, mimicking the hydrogen bonding patterns of the adenine region of ATP, the natural substrate for kinases.[1] The two nitrogen atoms of the pyrazole ring can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within the highly conserved ATP-binding pocket of most kinases.[5] This inherent binding capability provides a solid anchor for the inhibitor, from which further chemical modifications can be made to enhance potency and selectivity.
Several FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, underscoring its clinical significance and therapeutic potential.[6][7] These drugs target a range of kinases, including ALK, JAK, and BRAF, respectively, demonstrating the broad applicability of the pyrazole scaffold across the kinome.[8][9]
The Discovery Engine: A Step-by-Step Workflow
The journey from a conceptual pyrazole-based inhibitor to a clinical candidate is a multi-stage process that requires a synergistic interplay between medicinal chemistry, molecular biology, and computational sciences. The following workflow outlines the key experimental and analytical stages.
Caption: A high-level overview of the pyrazole-based kinase inhibitor discovery workflow.
Core Methodologies and Experimental Protocols
Synthesis of the Pyrazole Core: The Knorr Cyclocondensation
A cornerstone of pyrazole synthesis is the Knorr cyclocondensation reaction, a robust and versatile method for constructing the pyrazole ring.[10] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
Protocol: Knorr Pyrazole Synthesis
-
Reactant Preparation: Dissolve the chosen 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.
-
Hydrazine Addition: Add the selected hydrazine derivative (1.1 eq) to the solution. The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.
The choice of substituents on both the dicarbonyl compound and the hydrazine will directly influence the final substitution pattern on the pyrazole ring, allowing for the systematic generation of diverse chemical libraries.[4]
High-Throughput Screening (HTS) for Hit Identification
HTS is the engine of modern drug discovery, enabling the rapid screening of large compound libraries against a specific kinase target. For pyrazole-based inhibitors, a common HTS assay is a biochemical kinase activity assay.
Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase enzyme, substrate, and ATP solutions at their optimal concentrations.
-
Compound Dispensing: Dispense the pyrazole library compounds into a multi-well plate (e.g., 384-well) at a final screening concentration (typically 1-10 µM).
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to initiate the kinase reaction. Incubate at the optimal temperature for a predetermined time.
-
Reaction Termination and Signal Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent) to quantify the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Measure the luminescence signal and calculate the percent inhibition for each compound. "Hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
Structure-Activity Relationship (SAR) Studies: The Key to Optimization
Once initial hits are identified, the next critical step is to understand the relationship between the chemical structure of the pyrazole inhibitors and their biological activity.[11] This is achieved through systematic chemical modifications of the hit compound and subsequent evaluation of the analogs in the kinase activity assay.
Key SAR Insights for Pyrazole-Based Kinase Inhibitors:
-
Substituents on the Pyrazole Ring: Modifications at different positions of the pyrazole ring can significantly impact potency and selectivity.[3] For example, bulky groups at certain positions may clash with the kinase's gatekeeper residue, while hydrogen bond donors/acceptors at other positions can form additional interactions with the protein.
-
Linker Chemistry: The nature of the linker connecting the pyrazole core to other parts of the molecule is crucial for optimal positioning within the ATP-binding pocket.
-
Solvent-Exposed Regions: Modifications in regions of the inhibitor that are exposed to the solvent can be used to improve physicochemical properties such as solubility and cell permeability.
The data from SAR studies are often visualized in tables to clearly illustrate the impact of different chemical modifications.
Table 1: Illustrative SAR Data for a Hypothetical Pyrazole-Based Inhibitor Series
| Compound ID | R1-Substituent | R2-Substituent | IC50 (nM) |
| Lead-1 | -H | -Phenyl | 500 |
| Analog-1a | -CH3 | -Phenyl | 250 |
| Analog-1b | -Cl | -Phenyl | 100 |
| Analog-1c | -H | -4-Fluorophenyl | 50 |
| Analog-1d | -Cl | -4-Fluorophenyl | 10 |
Kinome Selectivity Profiling: Ensuring Target Specificity
A major challenge in kinase inhibitor development is achieving selectivity for the target kinase over other kinases in the human kinome. Off-target inhibition can lead to undesirable side effects. Kinome selectivity profiling is therefore a critical step in the optimization process.[12]
Methodology: KinomeScan™ or Chemoproteomics
-
KinomeScan™: This is a competition binding assay where the ability of a test compound to displace a proprietary ligand from a panel of over 400 kinases is measured. The results provide a comprehensive overview of the inhibitor's selectivity profile.
-
Chemoproteomics: This mass spectrometry-based approach involves using immobilized kinase inhibitors ("kinobeads") to capture and identify interacting kinases from cell lysates.[13] This method provides a functional readout of kinase engagement in a more biologically relevant context.
Caption: Desired selectivity profile of a pyrazole-based kinase inhibitor.
The Role of Computational Chemistry in Accelerating Discovery
Computer-aided drug design (CADD) plays an indispensable role in modern kinase inhibitor discovery.[14] Molecular docking and dynamics simulations provide invaluable insights into the binding mode of pyrazole inhibitors and can predict the impact of chemical modifications on binding affinity.
Workflow: In Silico Guided Optimization
-
Homology Modeling/Crystal Structure: Obtain a 3D structure of the target kinase, either through X-ray crystallography or homology modeling.
-
Molecular Docking: Dock the pyrazole-based inhibitors into the ATP-binding site of the kinase to predict their binding poses and interactions.
-
SAR Rationalization: Use the docking results to rationalize the observed SAR data and understand why certain modifications lead to increased or decreased potency.
-
Virtual Screening: Screen virtual libraries of pyrazole derivatives to prioritize compounds for synthesis and testing.
-
De Novo Design: Design novel pyrazole-based inhibitors with improved predicted binding affinity and selectivity.[15]
Future Directions and Emerging Frontiers
The field of pyrazole-based kinase inhibitor discovery is continuously evolving. Several exciting new frontiers are emerging:
-
Allosteric Inhibition: Moving beyond the highly conserved ATP-binding site, the development of allosteric inhibitors that bind to less conserved pockets on the kinase offers a promising strategy for achieving greater selectivity.[8]
-
Targeted Protein Degradation: The use of PROTACs (Proteolysis-Targeting Chimeras) that incorporate a pyrazole-based kinase-binding moiety to induce the degradation of the target kinase is a rapidly growing area of research.
Conclusion
The pyrazole scaffold has firmly established itself as a cornerstone in the design and discovery of novel kinase inhibitors.[16][17] Its inherent drug-like properties, synthetic versatility, and proven clinical success make it an attractive starting point for the development of the next generation of targeted cancer therapies. By integrating the principles of rational drug design, robust experimental methodologies, and cutting-edge computational tools, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic core. This guide has provided a comprehensive framework for navigating the complexities of pyrazole-based kinase inhibitor discovery, with the ultimate goal of delivering more effective and less toxic treatments to cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)aniline via Suzuki-Miyaura Cross-Coupling
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)aniline, a key building block in contemporary medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust and scalable Suzuki-Miyaura cross-coupling reaction. This guide details the synthesis of the requisite precursors, the core coupling protocol, purification methods, and full characterization of the final compound. Explanations for critical experimental choices are provided to ensure both reproducibility and a deeper mechanistic understanding for the practicing researcher.
Introduction and Strategic Overview
The this compound scaffold is a privileged structure in modern pharmacology, forming the core of numerous inhibitors targeting kinases and other critical enzymes.[1][2] Its synthesis, therefore, is of significant interest to researchers in drug development. The presented protocol employs a palladium-catalyzed Suzuki-Miyaura coupling, a powerful and versatile method for forming carbon-carbon bonds.[3][4] This approach offers high functional group tolerance, generally good yields, and utilizes commercially available or readily accessible starting materials.
The overall strategy involves the coupling of two key fragments: an electrophilic halo-pyrazole and a nucleophilic organoboron reagent.
Caption: High-level synthetic strategy.
Synthesis of Key Precursors
Reliable access to high-purity starting materials is paramount for the success of the coupling reaction. The following protocols describe the preparation of the necessary precursors.
Protocol: Synthesis of 4-Bromo-1-methyl-1H-pyrazole
This procedure utilizes N-Bromosuccinimide (NBS) for the regioselective bromination of 1-methylpyrazole. The C4 position of the pyrazole ring is electronically activated for electrophilic substitution.[5]
Materials & Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 1-Methylpyrazole | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Saturated NaHCO₃ (aq) | Reagent | In-house prep |
| Saturated NaCl (Brine) | Reagent | In-house prep |
| Anhydrous MgSO₄ | Reagent | VWR |
| Round-bottom flask | - | - |
| Magnetic stirrer & stir bar | - | - |
| Ice bath | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylpyrazole (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 10 mL per 1 g of pyrazole).
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.
-
Addition of NBS: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow, portion-wise addition is critical to control the exothermicity of the bromination reaction and prevent the formation of di-brominated side products.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, a colorless to light yellow liquid, can often be used directly or purified further by vacuum distillation if necessary.[5]
(Reference) Synthesis of 3-Aminophenylboronic Acid
While 3-aminophenylboronic acid and its esters are commercially available, a common synthetic route involves the reduction of the corresponding nitro compound.[6] This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like iron powder in acidic media.
Core Protocol: Suzuki-Miyaura Coupling
This section details the palladium-catalyzed cross-coupling of 4-bromo-1-methyl-1H-pyrazole with 3-aminophenylboronic acid.
Caption: Step-by-step experimental workflow.
Materials & Reagents
| Reagent/Material | Grade | Typical Amount |
| 4-Bromo-1-methyl-1H-pyrazole | As prepared | 1.0 eq |
| 3-Aminophenylboronic acid | ≥97% | 1.1 - 1.2 eq |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | 0.03 - 0.05 eq |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | 2.0 - 2.5 eq |
| 1,4-Dioxane | Anhydrous | Solvent |
| Deionized Water | - | Solvent |
| Ethyl Acetate (EtOAc) | HPLC Grade | Extraction |
| Hexanes | HPLC Grade | Chromatography |
| Silica Gel | 230-400 mesh | Chromatography |
| Schlenk flask or similar | - | - |
| Reflux condenser | - | - |
| Inert gas supply (N₂ or Ar) | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of bromo-pyrazole).
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Trustworthiness Note: Rigorous exclusion of oxygen is essential to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring reaction efficiency and reproducibility.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction is typically complete within 6-12 hours. Monitor progress by TLC or LC-MS.
-
Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
Summary of Analytical Data
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to the methyl group (singlet, ~3.8 ppm), pyrazole protons (two singlets), and aromatic protons of the aniline ring. The amino group will appear as a broad singlet. |
| ¹³C NMR | Resonances for all 10 unique carbon atoms in the molecule.[8] |
| LC-MS | A single major peak with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. Molecular Formula: C₁₀H₁₁N₃, Monoisotopic Mass: 173.0953 g/mol .[9] |
| Appearance | Typically an off-white to pale yellow solid. |
Safety and Hazard Management
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Aniline Derivatives: Aniline and its derivatives are toxic if swallowed, in contact with skin, or if inhaled. They are also suspected carcinogens and mutagens.[10] Handle with extreme care and avoid exposure.
-
Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care. Avoid inhalation of dust.
-
Boronic Acids: Can cause skin and eye irritation.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Ethyl acetate and hexanes are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations. Palladium-containing waste should be collected separately.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficient degassing; Poor quality base or solvents. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure the reaction is thoroughly degassed. Use anhydrous solvents and a freshly opened base. |
| Formation of Side Products | Homo-coupling of boronic acid; Protodeborylation or protodebromination. | Ensure stoichiometric balance is correct. Maintain a strict inert atmosphere. A different ligand/catalyst system may be required. |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | Adjust the polarity of the chromatography eluent system. Consider a different stationary phase (e.g., alumina) or an alternative purification method like crystallization. |
References
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]
- 6. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. PubChemLite - this compound (C10H11N3) [pubchemlite.lcsb.uni.lu]
- 10. archpdfs.lps.org [archpdfs.lps.org]
Application Notes and Protocols for the Evaluation of 3-(1-Methyl-1H-pyrazol-4-yl)aniline and its Analogs in Cancer Cell Lines
Authored by: Senior Application Scientist
Introduction: The Emerging Role of Pyrazole Scaffolds in Oncology Research
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] In the realm of oncology, pyrazole derivatives have garnered significant attention as potent inhibitors of various protein kinases, enzymes that play a critical role in the regulation of cell growth, proliferation, and survival.[4][5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] This document provides a comprehensive guide for researchers and drug development professionals on the characterization of novel pyrazole-containing compounds, using 3-(1-Methyl-1H-pyrazol-4-yl)aniline as a representative molecular backbone. While direct extensive research on this specific molecule is emerging, the protocols and principles outlined herein are derived from extensive studies on structurally related pyrazole derivatives and provide a robust framework for its evaluation as a potential anti-cancer agent.
Potential Mechanisms of Action: Targeting Key Cancer Pathways
The this compound structure combines the kinase-hinge-binding pyrazole motif with an aniline substituent, a common feature in many kinase inhibitors that can be modified to enhance potency and selectivity. Based on extensive research into analogous pyrazole-based compounds, several potential mechanisms of action in cancer cells can be hypothesized.
Kinase Inhibition: A Primary Mode of Action
Numerous pyrazole derivatives have been identified as potent inhibitors of various kinases implicated in cancer progression. These include:
-
Cyclin-Dependent Kinases (CDKs): Derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have demonstrated inhibitory activity against CDK2/cyclin E, a key regulator of the cell cycle.[1][7] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.
-
Aurora Kinases: The pyrazol-4-yl urea derivative AT9283 is a potent inhibitor of Aurora A and Aurora B kinases, which are essential for mitotic progression.[5]
-
c-Jun N-terminal Kinases (JNKs): 4-(Pyrazol-3-yl)-pyridines have been developed as novel JNK inhibitors, targeting stress-response pathways that can contribute to cancer cell survival.[4]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides have been identified as highly active and selective SGK1 inhibitors, a kinase involved in cell survival and proliferation.[8]
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline
Abstract
The N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating significant potential as anticancer and antiviral agents.[1][2][3][4] This document provides a comprehensive, field-validated protocol for the synthesis of the parent compound, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline. The described methodology is a robust two-step process commencing with the Vilsmeier-Haack formylation of an acetophenone phenylhydrazone precursor to yield the key intermediate, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This aldehyde subsequently undergoes a direct reductive amination with aniline to furnish the target molecule. This guide emphasizes the causality behind experimental choices, ensuring reproducibility and providing a framework for further derivatization.
Introduction and Synthetic Strategy
Pyrazoles are a privileged class of heterocyclic compounds widely utilized in drug discovery due to their diverse biological activities.[1] The specific substitution pattern of the N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline core has been identified as a critical pharmacophore for inhibiting cyclin-dependent kinase 2 (CDK2) in cancer cell lines and for interfering with the replication of viruses such as the Respiratory Syncytial Virus (RSV).[2][3]
The synthetic approach detailed herein is designed for efficiency and scalability. It logically separates the construction of the pyrazole core from the final amine coupling, allowing for modularity in future analog synthesis.
The overall synthesis is achieved in two primary stages:
-
Formation of the Pyrazole Aldehyde: Synthesis of the crucial building block, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, via the Vilsmeier-Haack reaction. This classic formylation reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to cyclize and formylate an appropriate precursor.[5]
-
Reductive Amination: Coupling of the aldehyde intermediate with aniline. This reaction proceeds through the formation of a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine.[6][7] This one-pot condensation and reduction is a cornerstone of C-N bond formation in pharmaceutical synthesis.[7]
Caption: Overall two-step synthetic workflow.
Detailed Experimental Protocols
Part A: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate 2)
This procedure first involves the synthesis of the acetophenone phenylhydrazone precursor (1), followed by the Vilsmeier-Haack cyclization to yield the aldehyde (2).
Materials and Reagents:
-
Acetophenone
-
Phenylhydrazine
-
Ethanol, Absolute
-
Phosphorus oxychloride (POCl₃), Reagent Grade
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexane
-
Magnesium Sulfate (MgSO₄), Anhydrous
Procedure:
-
Preparation of Acetophenone Phenylhydrazone (1):
-
In a 250 mL round-bottom flask, dissolve acetophenone (10.0 g, 83.2 mmol) in 100 mL of absolute ethanol.
-
Add phenylhydrazine (8.15 mL, 83.2 mmol) dropwise to the stirred solution at room temperature.
-
A precipitate will begin to form. Continue stirring for 1 hour.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo to yield the phenylhydrazone 1 . The product is typically used in the next step without further purification.
-
-
Vilsmeier-Haack Reaction to form Aldehyde (2):
-
CAUTION: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 500 mL three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous DMF (75 mL) and cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (15.3 mL, 166.4 mmol) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Dissolve the acetophenone phenylhydrazone 1 (from step 1) in 50 mL of DMF and add this solution dropwise to the Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).
-
Cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude solid from ethanol to afford pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (2) as a solid.[8]
-
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | White to pale yellow solid |
| Melting Point | 142-146 °C[8] |
Part B: Synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (Target Compound 3)
This protocol employs a direct reductive amination of the aldehyde intermediate 2 with aniline.
Materials and Reagents:
-
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (2)
-
Aniline, Reagent Grade
-
Methanol, Anhydrous
-
Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), Anhydrous
Procedure:
-
Imine Formation:
-
In a 250 mL round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde 2 (5.0 g, 20.1 mmol) in 100 mL of anhydrous methanol.
-
To this stirred solution, add aniline (1.88 mL, 20.1 mmol).
-
Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the intermediate Schiff base (imine). The formation can be followed by a color change or TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
CAUTION: NaBH₄ reacts with protic solvents to release hydrogen gas. Additions should be slow and controlled.
-
Slowly add sodium borohydride (1.14 g, 30.2 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding ~50 mL of water.
-
Reduce the volume of the solvent in vacuo to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (3) .
-
| Parameter | Value |
| Typical Yield | 80-90% |
| Appearance | White or off-white solid |
Mechanistic Insights & Rationale
The Vilsmeier-Haack Reaction
The power of this reaction lies in the in situ generation of the electrophilic Vilsmeier reagent (chloromethyleniminium ion) from DMF and POCl₃. This reagent is sufficiently electrophilic to attack the electron-rich phenylhydrazone precursor, leading to cyclization and formylation at the 4-position of the newly formed pyrazole ring. The final hydrolysis step during aqueous work-up converts the iminium intermediate to the desired aldehyde.
The Reductive Amination Mechanism
This reaction is a highly efficient method for forming amine bonds.[6][7] It proceeds via a two-stage cascade within a single pot.
Caption: The two-stage mechanism of reductive amination.
-
Schiff Base Formation: The nucleophilic nitrogen of aniline attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield a C=N double bond, known as a Schiff base or imine. This step is typically reversible.
-
Reduction: A mild reducing agent, sodium borohydride (NaBH₄), is introduced. NaBH₄ is a source of hydride ions (H⁻). The hydride selectively attacks the electrophilic carbon of the imine, reducing the C=N bond to a C-N single bond. This reduction step is irreversible and drives the entire equilibrium towards the final amine product. The choice of a mild reductant like NaBH₄ is critical; stronger reagents like LiAlH₄ would reduce the starting aldehyde before it has a chance to form the imine.
Summary of Reagents and Stoichiometry
| Step | Compound Name | MW ( g/mol ) | Equivalents | Role |
| Part A | Acetophenone | 120.15 | 1.0 | Starting Material |
| Phenylhydrazine | 108.14 | 1.0 | Reagent | |
| POCl₃ | 153.33 | 2.0 | Vilsmeier Reagent | |
| DMF | 73.09 | Solvent / Reagent | ||
| Part B | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 248.28 | 1.0 | Starting Material |
| Aniline | 93.13 | 1.0 | Reagent | |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | Reducing Agent |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline, a molecule of significant interest in pharmaceutical research. By understanding the underlying mechanisms of the Vilsmeier-Haack reaction and reductive amination, researchers can confidently reproduce this synthesis and adapt it for the creation of novel derivatives for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. ineosopen.org [ineosopen.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,3-ジフェニル-1H-ピラゾール-4-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: 3-(1-Methyl-1H-pyrazol-4-yl)aniline as a Versatile Building Block for the Synthesis of Pyrazoloquinolines
Introduction: The Strategic Importance of Pyrazoloquinolines in Medicinal Chemistry
Pyrazoloquinolines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1][2] The fusion of a pyrazole ring with a quinoline nucleus creates a rigid, planar scaffold that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. These compounds are known to possess a diverse array of biological activities, including anticancer, anti-inflammatory, anti-anxiety, and antiviral properties.[1] The therapeutic potential of pyrazoloquinolines stems from their ability to interact with various biological targets, such as kinases and G-protein coupled receptors.
The synthesis of pyrazoloquinolines often relies on the strategic selection of appropriate building blocks. 3-(1-Methyl-1H-pyrazol-4-yl)aniline is a particularly attractive starting material for the construction of these complex heterocyclic systems. The presence of a primary aromatic amine ortho to a pyrazole ring provides the necessary functionality for participating in cyclization reactions, such as the Friedländer annulation, a classic and efficient method for quinoline synthesis.[3][4] This application note will provide a detailed guide on the properties, synthesis, and application of this compound as a key building block for the synthesis of novel pyrazoloquinolines.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in organic synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1089278-81-8 | [5] |
| Molecular Formula | C₁₀H₁₁N₃ | [5] |
| Molecular Weight | 173.21 g/mol | [5] |
| Appearance | Off-white to yellow solid (typical) | Supplier Data |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | General Chemical Knowledge |
Proposed Synthesis of Pyrazolo[3,4-b]quinolines via Catalyzed Friedländer Annulation
The Friedländer annulation is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group (e.g., a ketone or β-ketoester) to form a quinoline.[3] In this proposed protocol, this compound serves as the ortho-aminoaryl component, which will react with a suitable carbonyl compound to yield the desired pyrazolo[3,4-b]quinoline.
Reaction Scheme
References
- 1. 1089278-81-8 | this compound | Aryls | Ambeed.com [ambeed.com]
- 2. 1089278-81-8|this compound|BLD Pharm [bldpharm.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. 1089278-81-8,3-(1-Methyl-4-pyrazolyl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
High-throughput screening with 3-(1-Methyl-1H-pyrazol-4-yl)aniline libraries
Application Note & Protocol Guide
Topic: High-Throughput Screening of 3-(1-Methyl-1H-pyrazol-4-yl)aniline Libraries for Novel Kinase Inhibitor Discovery
Introduction: The Strategic Imperative for Screening Privileged Scaffolds
High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1] The success of any HTS campaign is critically dependent on two factors: the quality of the assay and the relevance of the chemical library. While large, diverse libraries cast a wide net, screening focused libraries built around "privileged scaffolds" offers a more targeted and efficient path to lead discovery.
The pyrazole ring is one such privileged scaffold, recognized for its versatile biological activities and its presence in numerous approved drugs.[2][3] Specifically, derivatives of this compound have garnered significant interest as potent modulators of protein kinases, a target class deeply implicated in oncology, inflammation, and neurodegenerative disorders.[2][4][5] These compounds often serve as excellent hinge-binding motifs, a critical interaction for ATP-competitive kinase inhibitors.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a successful HTS campaign with this compound libraries. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from initial library handling to confirmed hit validation.
Part 1: Library Preparation and Management
The integrity of the screening library is paramount. Proper handling and storage are essential to prevent compound degradation and ensure the accuracy of screening results.[8]
Library Specifications
A high-quality library is characterized by purity, structural diversity within the scaffold's chemical space, and accurate concentration mapping.
| Parameter | Specification | Rationale & Best Practices |
| Compound Source | In-house synthesis or reputable vendor | Ensures structural novelty and quality control. If purchasing, request QC data (e.g., LC-MS, NMR) for a representative subset.[9] |
| Purity | >90% (ideally >95%) | Minimizes false positives or negatives arising from impurities that may have off-target effects. |
| Number of Compounds | 1,000 - 50,000 | A focused library of this size provides sufficient chemical space exploration around the core scaffold without being cost-prohibitive. |
| Storage Format | 10 mM in 100% DMSO | DMSO is a universal solvent for most small molecules. 10 mM is a standard concentration for master stocks. |
| Storage Conditions | -20°C or -80°C in sealed plates | Protects against degradation from temperature fluctuations, evaporation, and water absorption from the air.[8] |
Protocol: Compound Plate Preparation
This protocol describes the creation of intermediate and final assay-ready plates from a master stock library. Automation and liquid handling robotics are highly recommended to ensure precision and throughput.[1][10]
-
Thaw Master Plates : Allow the sealed 10 mM master stock plates to equilibrate to room temperature for at least 1 hour before opening. This prevents water condensation into the DMSO wells.
-
Prepare Intermediate Plates : Using an automated liquid handler, perform a serial dilution to create an intermediate plate series. For example, transfer 1 µL from the 10 mM master plate into 99 µL of 100% DMSO to create a 100 µM intermediate plate.
-
Create Assay-Ready Plates : "Stamp" a small volume (e.g., 50 nL) from the 100 µM intermediate plate into the wells of a 384-well assay plate.
-
Final Concentration : When assay reagents are added (e.g., in a final volume of 10 µL), the compound will be at the desired final screening concentration (e.g., 5 µM). The final DMSO concentration should be kept low (typically ≤0.5%) to avoid assay interference.
-
Seal and Store : Seal the newly created plates and store them at -20°C or proceed directly to the screening phase.
Part 2: HTS Assay Development for Kinase Targets
The selection and optimization of the screening assay are critical for identifying genuine hits.[11] For kinase inhibitor screening, homogeneous assays with fluorescent or luminescent readouts are preferred due to their sensitivity, scalability, and automation compatibility.[1][12]
Choosing an Assay Format
Several robust assay formats are available for measuring kinase activity. The choice depends on the specific kinase, available reagents, and instrumentation.
| Assay Technology | Principle | Advantages |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer measures the phosphorylation of a substrate by a kinase using a lanthanide donor and a fluorescent acceptor.[12] | High sensitivity, low background, robust against compound interference. |
| Luminescence | Measures the depletion of ATP (the kinase co-substrate) using a luciferase/luciferin reaction. Less ATP remaining means higher kinase activity. | Universal format applicable to virtually any kinase. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Simple, homogeneous format. |
Workflow: Assay Development and Validation
Before commencing a full-scale screen, the assay must be miniaturized and validated to ensure it is robust and reliable.[13] The primary metric for assay quality is the Z'-factor, which quantifies the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11]
Caption: Workflow for HTS assay development and validation.
Part 3: Protocols for Screening and Hit Validation
The following protocols provide a detailed methodology for a primary screen and subsequent hit validation using a generic luminescence-based kinase assay as an example.
Protocol: Primary High-Throughput Screen
Objective: To identify initial "hits" from the this compound library that inhibit the target kinase.
Materials:
-
Assay-ready compound plates (384-well, white, solid bottom)
-
Kinase enzyme, substrate, and ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Positive control inhibitor (e.g., Staurosporine)
-
Multichannel pipettes or automated liquid handlers
-
Plate reader with luminescence detection capabilities
Methodology:
-
Plate Layout : Designate columns for controls:
-
Columns 1-2: Negative Controls (0.5% DMSO, no inhibitor) - Represents 0% inhibition.
-
Columns 23-24: Positive Controls (e.g., 10 µM Staurosporine) - Represents 100% inhibition.
-
Columns 3-22: Library compounds.
-
-
Reagent Preparation : Prepare a 2X kinase/substrate solution and a 2X ATP solution in kinase assay buffer.
-
Compound Dispensing : Ensure assay-ready plates containing 50 nL of 10 µM compound (for a 100-fold dilution to 100 nM final) are ready.
-
Kinase Reaction Initiation :
-
Add 5 µL of the 2X kinase/substrate solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final volume is 10 µL.
-
-
Incubation : Cover the plates and incubate for 60 minutes at room temperature.
-
Reaction Termination & Signal Detection :
-
Add 10 µL of the ATP detection reagent to all wells. This stops the kinase reaction and initiates the luminescence signal.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition : Read the luminescence signal on a compatible plate reader.
Data Analysis and Hit Identification
Raw data from the plate reader must be normalized to determine the percent inhibition for each compound.[14]
-
Calculate Percent Inhibition :
-
% Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
-
-
Hit Selection : A "hit" is typically defined as a compound that meets a certain inhibition threshold. A common starting point is a value greater than three standard deviations from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).[15]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compound library management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. curiaglobal.com [curiaglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block
An Application Note for the Comprehensive Characterization of 3-(1-Methyl-1H-pyrazol-4-yl)aniline
This compound, a heterocyclic aromatic amine, represents a critical scaffold in modern medicinal chemistry and drug development. Its unique structural motif, combining a substituted pyrazole ring with an aniline moiety, makes it a versatile precursor for synthesizing a wide array of pharmacologically active compounds.[1][2] The efficacy, safety, and regulatory compliance of these final active pharmaceutical ingredients (APIs) are directly contingent on the purity and structural integrity of this starting material. Therefore, a robust and multi-faceted analytical strategy is not merely a quality control measure but a foundational requirement for successful drug discovery and development.
This application note provides a comprehensive guide for the analytical characterization of this compound. Moving beyond a simple listing of procedures, this document delves into the causality behind methodological choices, offering a self-validating framework for researchers, analytical scientists, and quality assurance professionals. We will explore a suite of orthogonal analytical techniques—chromatographic for purity assessment and spectroscopic for structural elucidation—to build a complete analytical profile of the molecule.
Logical Workflow for Comprehensive Characterization
A thorough characterization relies on the integration of multiple analytical techniques, where the results of one method complement and validate the others. The workflow begins with separation science to assess purity and identify impurities, followed by spectroscopic methods to confirm the molecular structure and identify functional groups.
Caption: Integrated analytical workflow for this compound.
Part 1: Chromatographic Purity Assessment
Chromatographic methods are paramount for separating the target compound from impurities, which may arise from the synthesis process, such as starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC is the workhorse for purity analysis of non-volatile to semi-volatile organic compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For this compound, its aromatic nature provides strong retention on a C18 column and a robust UV chromophore allows for sensitive detection.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) acetonitrile:water mixture.[3] The mobile phase can be buffered with 0.1% formic acid or trifluoroacetic acid to improve peak shape for the amine.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. A PDA detector can be used to assess peak purity by comparing spectra across the peak.
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
The retention time of the main peak serves as a key identifier for the compound under the specified conditions. For aniline derivatives, retention times are typically well-defined on C18 columns.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on the mass spectrum, which acts as a molecular fingerprint.[4] This method is ideal for detecting residual solvents or volatile by-products from the synthesis. The fragmentation pattern of pyrazole derivatives in MS is well-studied and can provide confirmatory structural information.[5]
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as methanol or dichloromethane.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[4]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Interpretation:
-
The molecular ion peak ([M]⁺) in the mass spectrum should correspond to the molecular weight of the compound (173.21 g/mol ).[6]
-
Analyze the fragmentation pattern. Key fragments for pyrazoles often involve the loss of N₂, HCN, or methyl groups, providing structural confirmation.[5] The aniline moiety will also produce characteristic aromatic fragments.
-
| Parameter | HPLC-UV | GC-MS |
| Primary Use | Purity quantification, non-volatile impurities | Identity confirmation, volatile impurities |
| Stationary Phase | C18 silica | 5% Phenyl-methylpolysiloxane |
| Mobile/Carrier | Acetonitrile/Water | Helium |
| Detection | UV Absorbance (254 nm) | Mass Spectrometry (EI) |
| Key Output | Purity (Area %), Retention Time | Retention Time, Mass Spectrum |
Part 2: Spectroscopic Structural Elucidation
While chromatography confirms purity, spectroscopy provides definitive proof of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.[7][8]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on the amine group.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete assignment.
-
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Pyrazole Protons: Two singlets are expected for the protons on the pyrazole ring, likely in the δ 7.5-8.5 ppm region.
-
Aniline Protons: A complex multiplet pattern in the aromatic region (δ 6.5-7.5 ppm) corresponding to the four protons on the aniline ring.
-
Amine (NH₂) Protons: A broad singlet, typically around δ 5.0-6.0 ppm, which is exchangeable with D₂O.
-
Methyl (CH₃) Protons: A sharp singlet around δ 3.8-4.0 ppm, corresponding to the N-methyl group.
-
-
Expected ¹³C NMR Spectral Features:
-
Signals for the 9 distinct carbon atoms are expected (the molecular formula is C₁₀H₁₁N₃, but the aniline ring will have symmetry, leading to fewer than 10 signals for the aromatic carbons depending on substitution).[9] The carbons of the pyrazole ring will appear in the δ 110-140 ppm range, while the aniline carbons will also be in the aromatic region. The methyl carbon will be a distinct upfield signal around δ 35-40 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.[10] For this compound, this includes the primary amine, the aromatic rings, and the pyrazole heterocycle.
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
N-H Stretching (Primary Amine): Two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the -NH₂ group.[11]
-
C-H Stretching (Aromatic): Bands appearing above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Bands for the methyl group appearing just below 3000 cm⁻¹.
-
C=C and C=N Stretching (Aromatic & Pyrazole Rings): A series of bands in the 1500-1650 cm⁻¹ region.[12]
-
N-H Bending (Primary Amine): A characteristic band around 1580-1650 cm⁻¹.[11]
-
C-N Stretching (Aromatic Amine): A strong band in the 1250-1335 cm⁻¹ region.[11]
-
| Technique | Information Provided | Expected Key Features for this compound |
| ¹H NMR | Proton environment, connectivity | Signals for pyrazole, aniline, amine (NH₂), and methyl (CH₃) protons. |
| ¹³C NMR | Carbon skeleton | Distinct signals for all unique carbon atoms. |
| FTIR | Functional groups | N-H stretches (~3400 cm⁻¹), Aromatic C=C (~1600 cm⁻¹), Aromatic C-N (~1300 cm⁻¹) |
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and structural integrity. By logically combining HPLC for purity assessment, GC-MS for volatile impurity analysis and identity confirmation, and NMR and FTIR for definitive structural elucidation, a comprehensive and reliable analytical profile can be established. The protocols and insights provided in this application note offer a robust framework for researchers and scientists to confidently assess the quality of this critical pharmaceutical intermediate, thereby ensuring the integrity of their downstream research and development efforts.
References
- 1. jocpr.com [jocpr.com]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1pchem.com [1pchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C10H11N3 | CID 28875330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. analyzetest.com [analyzetest.com]
- 12. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
Application Notes and Protocols: Derivatization of 3-(1-Methyl-1H-pyrazol-4-yl)aniline
Authored by: A Senior Application Scientist
Introduction: The 3-(1-Methyl-1H-pyrazol-4-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1] Its strategic importance lies in the combination of a hydrogen bond-donating aniline moiety and a versatile pyrazole ring, which can engage in various interactions within protein active sites.[2] Derivatization of the aniline nitrogen is a key strategy to modulate the pharmacological properties of molecules incorporating this scaffold, including potency, selectivity, and pharmacokinetic profiles.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the common and effective techniques for the derivatization of this compound. The protocols described herein are based on established chemical principles and aim to provide a robust starting point for synthetic exploration.
Core Derivatization Strategies
The primary site of derivatization on this compound is the amino group, which can act as a nucleophile in a variety of reactions. The most common and synthetically useful transformations include acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions.
Figure 1: Key derivatization pathways for this compound.
Protocol 1: Acylation (Amide Bond Formation)
The formation of an amide bond via acylation of the aniline nitrogen is a fundamental transformation. This reaction is typically robust and high-yielding, providing access to a wide range of derivatives with diverse functionalities.
Causality of Experimental Choices: The choice of acylating agent (acyl chloride or anhydride) and base is crucial. Acyl chlorides are generally more reactive than anhydrides. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction without competing with the aniline nucleophile.[3] The solvent should be inert and capable of dissolving the starting materials; dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add triethylamine (1.5 eq).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Inert and good solubility for reactants. |
| Base | Triethylamine or DIPEA (1.5 eq) | Scavenges HCl byproduct. |
| Temperature | 0 °C to Room Temperature | Controls initial reactivity. |
| Acylating Agent | Acyl Chloride (1.1 eq) | Highly reactive acylating species. |
Protocol 2: Sulfonylation (Sulfonamide Bond Formation)
Sulfonamides are important pharmacophores found in many approved drugs. The reaction of this compound with a sulfonyl chloride provides a direct route to this functional group.
Causality of Experimental Choices: Pyridine is often used as both the base and solvent for sulfonylation reactions. It effectively neutralizes the generated HCl and catalyzes the reaction. The reaction is typically performed at room temperature, but gentle heating may be required for less reactive sulfonyl chlorides.
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M).
-
Reaction Initiation: Add the desired sulfonyl chloride (1.2 eq) portion-wise at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor by TLC or LC-MS until the starting aniline is consumed.
-
Work-up: Pour the reaction mixture into a beaker of ice water and stir until a precipitate forms. If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. If an extraction was performed, wash the organic layer with 1M HCl (to remove pyridine), water, and brine, then dry over sodium sulfate, filter, and concentrate. The crude product is typically purified by recrystallization or column chromatography.[4][5]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Pyridine | Acts as both solvent and base. |
| Base | Pyridine (solvent) | Neutralizes HCl and catalyzes the reaction. |
| Temperature | Room Temperature | Sufficient for most sulfonylation reactions. |
| Sulfonylating Agent | Sulfonyl Chloride (1.2 eq) | Common and effective reagent. |
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of the aniline with aryl or heteroaryl halides.[6][7] This reaction significantly expands the accessible chemical space for derivatives.
Causality of Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base.[8] A common catalyst system is Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as BINAP or Xantphos.[9] A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is required to facilitate the catalytic cycle.[9][10] Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation.
Figure 2: General workflow for the Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the aryl halide (1.2 eq), cesium carbonate (2.0 eq), and BINAP (0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add anhydrous, degassed toluene (0.1 M) followed by palladium(II) acetate (0.05 eq).
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 8-24 hours.
-
Monitoring and Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate.
-
Purification: The residue is purified by silica gel column chromatography to yield the desired diarylamine.[9]
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) | Common and effective palladium precursor. |
| Ligand | BINAP (8 mol%) | Bulky phosphine ligand essential for the catalytic cycle. |
| Base | Cs₂CO₃ (2.0 eq) | Strong, non-nucleophilic base. |
| Solvent | Anhydrous, Degassed Toluene | High boiling point and inert under reaction conditions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the catalyst. |
Protocol 4: Suzuki-Miyaura Cross-Coupling
While the primary focus is on derivatizing the aniline, the pyrazole-aniline core can be further modified. For instance, a bromo-substituted version of the aniline could undergo a Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups. This powerful C-C bond-forming reaction utilizes a palladium catalyst and an organoboron reagent.[11]
Causality of Experimental Choices: The Suzuki reaction requires a palladium catalyst, a base, and a suitable solvent system.[12] Pd(dppf)Cl₂ is a robust catalyst for this transformation.[13] An aqueous solution of a base like potassium carbonate is commonly used. A solvent mixture such as dimethoxyethane (DME) and water allows for the dissolution of both the organic and inorganic reagents.
Illustrative Step-by-Step Protocol (for a hypothetical bromo-derivative):
-
Preparation: To a mixture of the bromo-3-(1-methyl-1H-pyrazol-4-yl)aniline (1.0 eq), the desired boronic acid (1.5 eq), and potassium carbonate (2.0 eq), add a 4:1 mixture of DME and water (0.1 M).
-
Inert Atmosphere: Degas the mixture by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C for 4-12 hours under an inert atmosphere.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[13][14]
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Efficient and air-stable catalyst for Suzuki couplings. |
| Base | K₂CO₃ (2.0 eq) | Activates the boronic acid for transmetalation. |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.5 eq) | Source of the new C-C bond fragment. |
| Solvent | DME/Water (4:1) | Biphasic system to dissolve all reaction components. |
Characterization of Derivatives
All synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[15]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The derivatization of this compound is a critical step in the synthesis of novel compounds for drug discovery and development. The protocols outlined in this guide for acylation, sulfonylation, and palladium-catalyzed cross-coupling provide robust and versatile methods for modifying this important scaffold. Careful consideration of the reaction parameters, as explained in the causality sections, will enable researchers to efficiently generate libraries of derivatives for biological evaluation.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 4-(1H-pyrazol-1-ylmethyl)aniline | 142335-61-3 [smolecule.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Application of Pyrazole Derivatives in Antiviral Research: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Promise of the Pyrazole Scaffold in Antiviral Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in a multitude of biological interactions have led to its incorporation into a wide array of approved drugs. In the realm of infectious diseases, pyrazole derivatives have emerged as a particularly promising class of compounds in the ongoing search for novel antiviral agents. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles to target specific viral vulnerabilities.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of pyrazole derivatives in antiviral research. We will delve into their mechanisms of action, provide detailed protocols for their synthesis and evaluation, and discuss the critical aspects of data analysis and interpretation that underpin successful antiviral drug discovery campaigns. This document is designed to be a practical resource, bridging the gap between theoretical knowledge and its application in the laboratory.
Mechanisms of Antiviral Action: Targeting the Viral Lifecycle
Pyrazole derivatives exert their antiviral effects by interfering with various stages of the viral replication cycle. While the precise mechanism can vary depending on the specific viral target and the chemical structure of the pyrazole compound, a predominant mode of action is the inhibition of essential viral enzymes.
Inhibition of Viral Proteases
Many viruses, including coronaviruses and flaviviruses, rely on proteases to cleave large polyproteins into individual functional proteins necessary for viral replication and assembly.[2][3] Pyrazole-based compounds have been successfully designed to act as inhibitors of these crucial enzymes. For instance, structure-activity relationship (SAR) studies have led to the development of potent pyrazoline-based covalent inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro).[2][4] These inhibitors typically feature a reactive "warhead," such as a chloroacetamide or vinyl sulfonamide group, that forms a covalent bond with the catalytic cysteine residue in the active site of the protease, thereby irreversibly inactivating it.[2]
dot
Caption: Inhibition of viral protease by a pyrazole derivative.
Inhibition of Viral Polymerases
The replication of viral genetic material is orchestrated by viral polymerases, such as RNA-dependent RNA polymerase (RdRp), which are distinct from host cell polymerases and thus represent an attractive target for selective antiviral therapy.[5][6] Pyrazole derivatives have been investigated as potential inhibitors of these enzymes. The inhibition of RdRp can occur through various mechanisms, including competition with natural nucleotide substrates or allosteric modulation of the enzyme's activity.
Inhibition of Viral Entry
The initial stages of viral infection, including attachment to host cell receptors and entry into the cell, are critical for establishing infection and can be targeted by antiviral compounds.[7][8] Time-of-addition assays can be employed to determine if a compound acts at an early stage of the viral life cycle, such as entry.[9][10][11] While less common than enzyme inhibition, some pyrazole derivatives may exert their antiviral effects by interfering with viral entry processes.
Synthesis of Antiviral Pyrazole Derivatives: A Practical Protocol
The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] The following is a representative protocol for the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, which have shown potential as inhibitors of bacterial FabH, and serves as a good model for the synthesis of related antiviral compounds.[12]
Protocol 1: Synthesis of 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives
Materials:
-
Substituted chalcone
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Anhydrous sodium acetate
-
Acetic anhydride
Procedure:
-
Synthesis of Phenylhydrazone: A mixture of the appropriate substituted chalcone (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (30 mL) containing a few drops of glacial acetic acid is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried to afford the crude phenylhydrazone.
-
Cyclization and Acetylation: The crude phenylhydrazone (5 mmol) is dissolved in glacial acetic acid (20 mL). Anhydrous sodium acetate (10 mmol) and acetic anhydride (10 mmol) are added, and the mixture is refluxed for 3-5 hours.
-
Final Work-up and Purification: The reaction mixture is cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative.
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as elemental analysis.
In Vitro Evaluation of Antiviral Activity: Key Assays and Protocols
A critical step in the development of any antiviral agent is the robust in vitro evaluation of its efficacy and cytotoxicity. The following protocols describe standard assays used to determine the antiviral potential of pyrazole derivatives.
dot```dot graph "Antiviral_Drug_Discovery_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Compound_Synthesis" [label="Synthesis of Pyrazole Derivatives"]; "Cytotoxicity_Assay" [label="Cytotoxicity Assay (CC50)"]; "Antiviral_Assay" [label="Primary Antiviral Screening (e.g., Plaque Reduction Assay)"]; "EC50_Determination" [label="Dose-Response and EC50 Determination"]; "Selectivity_Index" [label="Calculate Selectivity Index (SI = CC50 / EC50)"]; "Mechanism_of_Action" [label="Mechanism of Action Studies (e.g., Enzyme Inhibition, Time-of-Addition)"]; "Lead_Optimization" [label="Lead Optimization (SAR Studies)"]; "In_Vivo_Studies" [label="In Vivo Efficacy and Toxicology"];
"Compound_Synthesis" -> "Cytotoxicity_Assay"; "Compound_Synthesis" -> "Antiviral_Assay"; "Antiviral_Assay" -> "EC50_Determination"; "Cytotoxicity_Assay" -> "Selectivity_Index"; "EC50_Determination" -> "Selectivity_Index"; "Selectivity_Index" -> "Mechanism_of_Action" [label="Active & Selective\nCompounds"]; "Mechanism_of_Action" -> "Lead_Optimization"; "Lead_Optimization" -> "Compound_Synthesis" [style=dashed]; "Lead_Optimization" -> "In_Vivo_Studies"; }
Caption: Workflow for the in vivo evaluation of an antiviral lead compound.
In Vivo Efficacy and Toxicology Studies
These studies are designed to assess the antiviral effect of the compound in a living organism and to identify any potential toxicities.
Protocol 6: In Vivo Efficacy and Toxicology in a Mouse Model of Viral Infection
Materials:
-
Relevant animal model of viral infection (e.g., K18-hACE2 transgenic mice for SARS-CoV-2)
-
Virus stock for infection
-
Test compound formulation
-
Control groups (vehicle-treated, and potentially a positive control antiviral)
-
Biosafety level 3 (BSL-3) facility for studies with highly pathogenic viruses
Procedure:
-
Acclimatization and Baseline Measurements: Acclimate the animals to the housing conditions and record their baseline body weight and other relevant parameters.
-
Infection: Infect the animals with the virus via the appropriate route (e.g., intranasal for respiratory viruses).
-
Treatment: Begin treatment with the test compound at a predetermined dose and schedule, based on PK and toxicology data.
-
Monitoring: Monitor the animals daily for clinical signs of illness, body weight changes, and mortality.
-
Endpoint Analysis: At the end of the study, or at predetermined time points, euthanize the animals and collect tissues (e.g., lungs, spleen, brain) for viral load determination (by plaque assay or qPCR) and histopathological analysis.
-
Toxicology Assessment: In parallel toxicology studies, administer the compound to uninfected animals at various doses to determine the maximum tolerated dose (MTD) and to assess for any organ-specific toxicities through histopathology and clinical chemistry. [13][14][15]
Conclusion: A Roadmap for Future Antiviral Development
Pyrazole derivatives continue to be a rich source of inspiration for the discovery of novel antiviral agents. Their chemical versatility, coupled with a growing understanding of their mechanisms of action, provides a solid foundation for the rational design of new and more effective therapies. The protocols and methodologies outlined in this guide are intended to provide a practical framework for researchers engaged in this critical area of drug discovery. By combining robust synthetic chemistry, rigorous in vitro and in vivo evaluation, and insightful data analysis, the full potential of the pyrazole scaffold in combating viral diseases can be realized.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Pyrazoline-Based Covalent SARS-CoV-2 Main Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.uky.edu [scholars.uky.edu]
- 13. Toxicology | MuriGenics [murigenics.com]
- 14. Preclinical toxicity test results of a new antiviralimmune-modulator compound consisting of flavonoid molecules (COVID-19 clinical trial preliminary data) [explorationpub.com]
- 15. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: A Guide to the Experimental Design for Testing Pyrazole Compound Efficacy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the efficacy of novel pyrazole compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous FDA-approved drugs containing this moiety for a wide range of therapeutic indications, including cancer and inflammatory diseases.[1][2][3][4] This guide emphasizes a logical, stepwise approach, from initial in vitro screening to more complex cellular and in vivo models, ensuring scientific integrity and the generation of robust, reproducible data.
Introduction: The Significance of Pyrazole Compounds in Drug Discovery
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][5] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[1][6][7] Several commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, feature a pyrazole core, highlighting the therapeutic potential of this chemical class.[3][8][9] The versatility of the pyrazole ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties and target specificity.[10] This guide will provide a strategic framework for the preclinical evaluation of novel pyrazole compounds, focusing on two major therapeutic areas: oncology and inflammation.
Initial In Vitro Efficacy Screening: Target-Based and Phenotypic Approaches
The initial phase of efficacy testing involves a combination of target-based and phenotypic assays to determine the compound's primary mechanism of action and its general effect on cell health.
Target Engagement and Enzymatic Assays
For pyrazole compounds designed to inhibit specific enzymes, such as kinases or cyclooxygenases (COX), direct enzymatic assays are crucial for confirming target engagement and determining inhibitory potency.[11][12]
-
Reagents and Materials: Recombinant human tyrosine kinase, appropriate peptide substrate, ATP, test pyrazole compound, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the pyrazole compound in the assay buffer.
-
In a 96-well or 384-well plate, add the recombinant kinase and the peptide substrate.
-
Add the diluted pyrazole compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
-
Data Analysis:
Cell Viability and Cytotoxicity Assays
Phenotypic screening using cell-based assays is essential to assess the overall effect of the pyrazole compound on cell health and to identify potential cytotoxic or cytostatic effects.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
-
Reagents and Materials:
-
Appropriate cancer or inflammatory cell lines.
-
Complete cell culture medium.
-
Pyrazole test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[20]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21]
-
Treat the cells with a serial dilution of the pyrazole compound and a vehicle control for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22]
-
Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[20]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]
-
Measure the absorbance at 570 nm using a microplate reader.[22]
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.[15]
-
| Parameter | Description | Typical Units |
| IC50 (Enzymatic) | Concentration of the compound that inhibits the target enzyme's activity by 50%. | µM, nM |
| IC50 (Cell Viability) | Concentration of the compound that reduces cell viability by 50%. | µM, nM |
Elucidating the Cellular Mechanism of Action
Once a pyrazole compound demonstrates promising activity in initial screens, the next step is to investigate its mechanism of action at the cellular level.
Apoptosis Assays
If a compound exhibits cytotoxic effects, it is crucial to determine if it induces programmed cell death (apoptosis).
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Reagents and Materials: Caspase-Glo® 3/7 Reagent, appropriate cell line, pyrazole test compound, white-walled 96-well plates.
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the pyrazole compound for the desired time.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis induction.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[23]
-
Reagents and Materials: TUNEL assay kit, cells grown on coverslips or chamber slides, pyrazole test compound, paraformaldehyde, permeabilization solution (e.g., Triton X-100), fluorescent microscope.
-
Procedure:
-
Treat cells with the pyrazole compound.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Perform the TUNEL reaction according to the manufacturer's protocol.[23][24] This typically involves an enzymatic step to label the free 3'-OH ends of fragmented DNA.[23]
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the cells under a fluorescent microscope.
-
-
Data Analysis: Apoptotic cells will exhibit bright nuclear fluorescence. The percentage of TUNEL-positive cells can be quantified. For a more definitive confirmation of apoptosis, co-staining for active caspase-3 can be performed.[25][26]
Western Blotting for Target Modulation
Western blotting is a fundamental technique to confirm that the pyrazole compound is modulating its intended target and downstream signaling pathways within the cell.[27][28]
-
Sample Preparation:
-
Gel Electrophoresis and Transfer:
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.[29]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-kinase, cleaved PARP).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.[29]
-
-
Data Analysis:
-
Quantify the band intensities to determine the change in protein expression or phosphorylation status upon treatment with the pyrazole compound.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
In Vivo Efficacy and Preclinical Safety Evaluation
Promising pyrazole compounds identified through in vitro and cellular assays should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Pharmacokinetic (PK) Studies
Before conducting efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. PK studies determine key parameters such as bioavailability, half-life, and maximum plasma concentration.
In Vivo Efficacy Models
The choice of animal model is critical and should be relevant to the intended therapeutic indication.
-
Oncology: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. Tumor growth inhibition is the primary efficacy endpoint.
-
Inflammation: Models such as carrageenan-induced paw edema in rodents can be used to assess anti-inflammatory activity.[6]
-
Animal Model: Select an appropriate immunocompromised mouse strain (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the pyrazole compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
-
Data Analysis:
-
Compare the tumor growth rates between the treated and control groups.
-
Calculate the percentage of tumor growth inhibition.
-
Assess any signs of toxicity, such as weight loss or changes in behavior.
-
| Parameter | Description | Typical Units |
| Tumor Volume | The size of the tumor. | mm³ |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor growth in treated animals compared to controls. | % |
| Body Weight | An indicator of overall animal health and potential toxicity. | g |
Statistical Considerations
Proper statistical analysis is crucial for the interpretation of preclinical data.[31][32][33][34][35]
-
Sample Size: The number of animals or replicates should be sufficient to detect a statistically significant effect.
-
Statistical Tests: Use appropriate statistical tests to compare treatment groups (e.g., t-test, ANOVA).[33][34]
-
P-values: A p-value of less than 0.05 is typically considered statistically significant.[34]
Conclusion
The experimental design for testing the efficacy of pyrazole compounds should be a systematic and logical process. By progressing from broad in vitro screens to more focused cellular and in vivo studies, researchers can build a comprehensive understanding of a compound's therapeutic potential. The protocols and guidelines presented in these application notes provide a solid foundation for the robust evaluation of novel pyrazole-based drug candidates. Adherence to these principles, along with relevant regulatory guidelines such as those from the International Council for Harmonisation (ICH), will ensure the generation of high-quality data to support the advancement of promising compounds into clinical development.[36][37][38][39][40]
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. clyte.tech [clyte.tech]
- 16. courses.edx.org [courses.edx.org]
- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. clyte.tech [clyte.tech]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. clyte.tech [clyte.tech]
- 24. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 25. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 26. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 29. bio-rad.com [bio-rad.com]
- 30. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 31. researchgate.net [researchgate.net]
- 32. Statistical analysis in study plans of pre-clinical safety studies [pharmabiz.com]
- 33. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. kolaido.com [kolaido.com]
- 35. medium.com [medium.com]
- 36. co-labb.co.uk [co-labb.co.uk]
- 37. researchgate.net [researchgate.net]
- 38. bioagilytix.com [bioagilytix.com]
- 39. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 40. What are the ICH guidelines for non-clinical pharmacology studies? [synapse.patsnap.com]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 3-(1-Methyl-1H-pyrazol-4-yl)aniline
Introduction and Scientific Context
3-(1-Methyl-1H-pyrazol-4-yl)aniline is a heterocyclic aromatic amine containing both a pyrazole and an aniline moiety. Compounds with this scaffold are of significant interest in medicinal chemistry and drug discovery, often serving as key building blocks or intermediates for the synthesis of pharmacologically active agents.[1][2] The pyrazole ring is a well-known pharmacophore present in numerous approved drugs, while the aniline group provides a versatile handle for further chemical modification.[1][3]
Given its role in pharmaceutical synthesis, the ability to accurately and reliably quantify this compound in various matrices—from reaction mixtures to biological fluids—is critical. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this task. Its superior sensitivity and selectivity allow for the detection of trace-level analytes in complex sample matrices, providing confidence in the analytical results.[4][5][6] This application note describes a complete workflow for the analysis of this compound using a triple quadrupole mass spectrometer, a gold standard for quantitative bioanalysis.[5][6]
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is the first step in robust method development.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1089278-81-8 | [7][8][9] |
| Molecular Formula | C₁₀H₁₁N₃ | [8][10] |
| Molecular Weight | 173.22 g/mol | [8] |
| Chemical Structure | [10] |
Principle of the LC-MS/MS Method
The analytical strategy hinges on the synergistic combination of Liquid Chromatography (LC) for physical separation and tandem Mass Spectrometry (MS/MS) for highly selective detection.
-
Chromatographic Separation: The analyte is first separated from other matrix components on a reverse-phase HPLC column. The basic nature of the aniline moiety allows for strong retention under acidic mobile phase conditions, which also promotes protonation for improved ionization.[11][12]
-
Ionization: Following elution from the LC column, the analyte enters the mass spectrometer's ion source. Electrospray Ionization (ESI) in positive ion mode is employed, as the nitrogen atoms in the aniline and pyrazole rings are readily protonated to form a stable pseudomolecular ion, [M+H]⁺.[5]
-
MS/MS Detection (Multiple Reaction Monitoring - MRM): The protonated parent ion ([M+H]⁺) is selectively isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific, stable fragment ions (product ions) are monitored in the third quadrupole (Q3). This two-stage mass filtering significantly reduces background noise and enhances selectivity, allowing for precise quantification even at very low concentrations.[6][13]
Overall Experimental Workflow
The logical flow from sample preparation to data reporting is crucial for ensuring consistency and traceability in the analytical process.
Caption: High-level workflow for LC-MS/MS analysis.
Detailed Experimental Protocols
Part A: Sample Preparation Protocol (Human Plasma)
This protocol is optimized for the extraction of the analyte from a complex biological matrix. The primary goal is to remove proteins that can interfere with the analysis and damage the LC system.[14]
Materials:
-
Human Plasma (or other biological matrix)
-
This compound reference standard
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a deuterated analog or a related pyrazole-aniline).
-
Acetonitrile (ACN), HPLC grade, containing 0.1% Formic Acid (FA) and the IS at a known concentration (e.g., 100 ng/mL).
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer and centrifuge
Procedure:
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold ACN (containing 0.1% FA and the IS). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Part B: Liquid Chromatography (LC) Method
The chromatographic method is designed to provide good retention, excellent peak shape, and separation from potential matrix interferences.[15]
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC/HPLC system compatible with MS | Standard requirement for such analyses. |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and promotes protonation.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak symmetry. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | Time (min) | %B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 3.0 | 95 | |
| 4.0 | 95 | |
| 4.1 | 5 | |
| 5.0 | 5 |
Part C: Mass Spectrometry (MS) Method
The MS parameters are optimized for maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).
Rationale for Parameter Selection:
-
Precursor Ion ([M+H]⁺): Based on the molecular weight of 173.22, the protonated molecule will have an m/z of approximately 174.2. This is confirmed by infusing a standard solution into the mass spectrometer.
-
Product Ions: The choice of product ions is critical for specificity. Fragmentation of pyrazole-containing compounds often involves the cleavage of the heterocyclic ring.[3][16] Common losses include HCN (27 Da) and N₂ (28 Da). The aniline moiety can also undergo characteristic fragmentation. These transitions must be empirically determined by performing a product ion scan on the precursor ion.
| Parameter | Recommended Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument Dependent (Optimize for signal) |
| MRM Transitions | Analyte |
| Precursor Ion (m/z) | 174.2 |
| Product Ion 1 (Quantifier) | To be determined empirically |
| Product Ion 2 (Qualifier) | To be determined empirically |
| Collision Energy (eV) | Optimize for each transition |
Method Validation Protocol
To ensure the method is fit for its intended purpose, a full validation must be performed according to established regulatory guidelines, such as ICH Q2(R1) or the FDA's Bioanalytical Method Validation Guidance.[17][18][19][20]
Caption: Core parameters for analytical method validation.
Summary of Validation Tests and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (Bioanalytical) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank matrix <20% of LLOQ response.[20] |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured values to the true value. Assessed using QC samples. | Mean concentration within ±15% of nominal value (±20% at LLOQ).[21] |
| Precision | Closeness of replicate measurements. Assessed as coefficient of variation (%CV) at different QC levels. | %CV ≤15% (≤20% at LLOQ).[22] |
| Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision criteria must be met.[21] |
| Matrix Effect | To assess the suppression or enhancement of ionization due to co-eluting matrix components. | CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable in the matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
This application note presents a detailed and robust framework for the quantitative analysis of this compound by LC-MS/MS. The described protocols for sample preparation, chromatography, and mass spectrometry are based on established scientific principles for small molecule analysis. By following the outlined method and adhering to the principles of analytical method validation according to ICH and FDA guidelines, researchers can generate high-quality, reliable, and defensible data suitable for a wide range of applications in the pharmaceutical and chemical industries.
References
- 1. Buy 4-(1H-pyrazol-1-ylmethyl)aniline | 142335-61-3 [smolecule.com]
- 2. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 1089278-81-8|this compound|BLD Pharm [bldpharm.com]
- 8. 1pchem.com [1pchem.com]
- 9. This compound | 1089278-81-8 [chemicalbook.com]
- 10. This compound | C10H11N3 | CID 28875330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro | Waters [waters.com]
- 12. agilent.com [agilent.com]
- 13. nebiolab.com [nebiolab.com]
- 14. tecan.com [tecan.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. BiblioBoard [openresearchlibrary.org]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. starodub.nl [starodub.nl]
- 20. fda.gov [fda.gov]
- 21. youtube.com [youtube.com]
- 22. database.ich.org [database.ich.org]
Application Note: A Practical Guide to the NMR Spectroscopic Analysis of Substituted Pyrazole Aniline Compounds
Abstract
Substituted pyrazole aniline scaffolds are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents ranging from kinase inhibitors for oncology to anti-inflammatory and antimicrobial drugs.[1][2][3] Unambiguous structural characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the "gold standard" for the complete and unequivocal structure elucidation of these compounds in solution.[4] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective application of 1D and 2D NMR techniques to characterize substituted pyrazole aniline derivatives. We present field-proven protocols, data interpretation strategies, and troubleshooting insights to empower confident and accurate structural assignment.
Introduction: The Significance of Pyrazole Anilines and NMR
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a feature that imparts unique electronic properties and metabolic stability.[1] When coupled with a substituted aniline moiety, the resulting scaffold offers a rich three-dimensional vector space for chemical modification, enabling fine-tuning of pharmacological properties. This versatility has cemented its status as a "privileged scaffold" in drug discovery.[1][5][6]
Given the potential for complex substitution patterns and the existence of isomers, definitive structural analysis is non-negotiable. NMR spectroscopy is uniquely powerful in this context, providing atomic-level information on:
-
Constitution: The precise connectivity of atoms.
-
Configuration: The relative spatial arrangement of atoms (e.g., distinguishing between isomers).
-
Conformation: The dynamic spatial arrangement of the molecule in solution.
This application note will guide the user through the entire NMR workflow, from meticulous sample preparation to the logical interpretation of multidimensional NMR data.
Foundational Knowledge: The NMR Signature of Pyrazole Anilines
A typical substituted pyrazole aniline compound presents two key aromatic systems: the pyrazole ring and the aniline (phenyl) ring. Understanding their expected NMR characteristics is the first step in analysis.
-
Pyrazole Ring:
-
Protons (¹H): The protons on the pyrazole ring typically appear in the aromatic region of the ¹H NMR spectrum. Their exact chemical shift is highly sensitive to the nature and position of substituents.
-
Carbons (¹³C): The carbon signals of the pyrazole ring are found in the aromatic region of the ¹³C NMR spectrum, generally between 100 and 160 ppm.[7]
-
-
Aniline Ring:
-
Protons (¹H): Aniline protons also resonate in the aromatic region, typically between 6.5 and 8.0 ppm. Their chemical shifts and coupling patterns are dictated by the electronic properties (electron-donating or electron-withdrawing) and positions of substituents.[8][9][10]
-
Carbons (¹³C): Aniline carbons appear in the aromatic region of the ¹³C spectrum. The carbon directly attached to the nitrogen (ipso-carbon) often has a distinct chemical shift.
-
Experimental Design and Sample Preparation Protocol
The quality of an NMR spectrum is directly dependent on the quality of the sample.[11] Adherence to a strict preparation protocol is critical for obtaining high-resolution, artifact-free data.
Protocol 3.1: Standard Sample Preparation for Small Molecules
-
Determine Sample Quantity:
-
For ¹H NMR: Aim for 1-10 mg of the compound.[12]
-
For ¹³C and 2D NMR: A higher concentration is required due to the lower natural abundance of ¹³C. Aim for 10-50 mg.[13][14] The signal-to-noise ratio is proportional to the concentration; halving the concentration will quadruple the required acquisition time.[11]
-
-
Select an Appropriate Deuterated Solvent:
-
The solvent must completely dissolve the sample to form a homogeneous solution.[14]
-
Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆, and Methanol-d₄.[13]
-
Causality: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[11][13]
-
Pro-Tip: Perform solubility tests with non-deuterated solvents first to avoid wasting expensive deuterated reagents.[11]
-
-
Dissolution and Filtration:
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[13][15] This corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube.[12][14]
-
Critical Step: If any solid particles are present, the solution must be filtered. Particulate matter disrupts the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[11][14] Filter the solution through a Pasteur pipette packed with a small plug of glass wool into a clean, dry 5 mm NMR tube.[11]
-
-
Tube Handling and Labeling:
-
Use high-quality, clean NMR tubes. Scratched or bent tubes will degrade spectral quality.[15]
-
Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone before insertion into the magnet to prevent contamination of the instrument probe.[12]
-
Label the tube cap clearly.
-
NMR Data Acquisition: A Step-by-Step Workflow
A hierarchical approach to data acquisition is most efficient. Start with simple 1D experiments and proceed to more complex 2D experiments as needed to resolve structural ambiguities.
Workflow for NMR Data Acquisition
Caption: Hierarchical workflow for NMR data acquisition and analysis.
Protocol 4.1: Acquiring 1D ¹H and ¹³C Spectra This is the essential starting point for any analysis.
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[16]
-
¹H Acquisition: Acquire a standard 1D proton spectrum. This provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (coupling patterns).
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments in the molecule.
Protocol 4.2: Acquiring Key 2D NMR Spectra 2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.[17][18]
-
COSY (COrrelation SpectroscopY):
-
Purpose: Identifies protons that are coupled to each other, typically through 2 or 3 bonds (²JHH, ³JHH).[19]
-
Application: Used to trace out spin systems, for example, connecting adjacent protons on the aniline or pyrazole rings. A cross-peak between two protons indicates they are J-coupled.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds, ²JCH and ³JCH).[19][20]
-
Application: This is the key experiment for connecting molecular fragments. It reveals long-range couplings from protons to quaternary (non-protonated) carbons and across heteroatoms, allowing the assembly of the complete carbon skeleton.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: Identifies nuclei that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity.[21][22]
-
Application: Crucial for determining stereochemistry and conformation. For example, a NOESY correlation between a substituent proton and a ring proton can define the relative orientation of the two moieties.
-
Expert Insight: For small to medium-sized molecules (MW < 1200 g/mol ), ROESY is often preferred as the Nuclear Overhauser Effect (NOE) for molecules in this size range can be zero or very weak, making NOESY experiments ineffective.[21][23]
-
Spectral Interpretation: Assembling the Puzzle
The systematic interpretation of the acquired spectra allows for the complete structural assignment.
5.1. Characteristic Chemical Shifts and Coupling Constants
The electronic environment heavily influences chemical shifts. Electron-donating groups (e.g., -OCH₃, -NH₂) on the aniline ring will shield the ortho and para protons, shifting them upfield (to lower ppm values). Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) will deshield these protons, shifting them downfield.[8][9]
| Nucleus Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Pyrazole H-3/H-5 | 7.5 - 8.5 | 135 - 155 | Highly dependent on N-substitution and ring substituents. |
| Pyrazole H-4 | 6.0 - 7.0 | 100 - 115 | Often a sharp singlet if C3 and C5 are substituted. |
| Aniline Aromatic H | 6.5 - 8.0 | 110 - 150 | Shifts are strongly influenced by substituent electronic effects. |
| Amine N-H | 3.0 - 6.0 | N/A | Often broad; shift is solvent and concentration-dependent. May exchange with D₂O. |
5.2. A Logical Workflow for Structure Elucidation
-
Analyze the ¹H Spectrum: Determine the number of protons in the aromatic region vs. aliphatic region from the integration. Analyze the splitting patterns to infer adjacent proton relationships.
-
Assign Protonated Carbons with HSQC: Use the HSQC spectrum to link each proton signal to its directly attached carbon.
-
Trace Spin Systems with COSY: Use COSY cross-peaks to connect neighboring protons, defining fragments like "-CH-CH-" on the aniline ring.
-
Connect the Fragments with HMBC: This is the most critical step. Look for long-range correlations from well-defined proton signals to quaternary carbons. For example, a correlation from an aniline proton to a pyrazole carbon can establish the connectivity between the two rings.
-
Confirm with NOESY/ROESY: Use through-space correlations to confirm assignments and determine the 3D structure. For instance, an NOE between the aniline N-H proton and the pyrazole H-5 proton can confirm a specific rotational conformation.
Structure Elucidation Workflow Diagram
Caption: Logical workflow for elucidating molecular structure from NMR data.
Conclusion
NMR spectroscopy is an indispensable tool in the arsenal of chemists working on the discovery and development of substituted pyrazole aniline-based drugs.[24][25][26][27] A systematic approach, beginning with high-quality sample preparation and followed by a hierarchical acquisition of 1D and 2D NMR experiments, provides a robust pathway to unambiguous structure determination. By understanding the principles behind each experiment and applying a logical interpretation workflow, researchers can confidently elucidate complex molecular architectures, accelerating the drug discovery process.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. organomation.com [organomation.com]
- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 17. youtube.com [youtube.com]
- 18. epfl.ch [epfl.ch]
- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 20. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. reddit.com [reddit.com]
- 24. benthamscience.com [benthamscience.com]
- 25. Application of NMR spectroscopy in medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)aniline
Introduction: The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)aniline is a critical step in the development of numerous pharmacologically active molecules, particularly kinase inhibitors and other targeted therapeutics.[1][2] The most prevalent synthetic route involves a palladium-catalyzed cross-coupling reaction. However, researchers frequently encounter challenges related to yield, purity, and reproducibility. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate and optimize this synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the synthesis.
Q1: What is the most robust and commonly employed method for synthesizing this compound?
The Suzuki-Miyaura cross-coupling reaction is the industry standard for this transformation.[3] It involves the palladium-catalyzed reaction between a pyrazole electrophile and an aniline-derived organoboron reagent. The typical coupling partners are 1-methyl-4-halo-1H-pyrazole (iodide or bromide) and (3-aminophenyl)boronic acid or its corresponding esters (e.g., pinacol ester). This method is favored for its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of the necessary reagents.[3]
Q2: Which pyrazole halide should I use: 4-bromo or 4-iodo-1-methyl-1H-pyrazole?
The choice depends on a trade-off between reactivity and cost.
-
1-Methyl-4-iodo-1H-pyrazole: The C-I bond is weaker than the C-Br bond, making the iodo-pyrazole significantly more reactive in the oxidative addition step of the catalytic cycle.[4] This often leads to faster reactions, higher yields, and allows for the use of less reactive catalysts. However, iodinating agents are more expensive, increasing the overall cost of the starting material.
-
1-Methyl-4-bromo-1H-pyrazole: This reagent is generally more cost-effective. However, its lower reactivity may necessitate more active (and often more expensive) palladium catalysts/ligands, higher reaction temperatures, or longer reaction times to achieve comparable yields to the iodo-analog.
For initial process development and small-scale synthesis, the iodo-pyrazole is often preferred to quickly establish a viable route. For large-scale production, significant optimization efforts are typically invested to make the bromo-pyrazole route economically feasible.
Q3: The (3-aminophenyl)boronic acid I purchased looks discolored. Can I still use it?
Proceed with caution. (3-Aminophenyl)boronic acid is susceptible to degradation. Two common issues are:
-
Oxidation: The aniline moiety is sensitive to air oxidation, which can lead to discoloration (often turning pink, brown, or black) and the formation of polymeric impurities. This can chelate the palladium catalyst and reduce its activity.
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic boroxine anhydrides. This process is often reversible in the presence of water during the reaction setup, but it alters the stoichiometry. If significant boroxine formation has occurred, you may need to adjust the reagent equivalents.
Best Practice: It is highly recommended to use high-purity (3-aminophenyl)boronic acid. If the purity is suspect, it can be purified by recrystallization. Alternatively, using the more stable (3-aminophenyl)boronic acid pinacol ester is an excellent strategy to improve reproducibility.
Q4: Why is degassing the reaction mixture so important?
The active catalyst in the Suzuki-Miyaura cycle is a Palladium(0) species. Dissolved oxygen in the solvents or on the surface of the glassware can readily oxidize Pd(0) to inactive Pd(II) species, effectively killing the catalyst and halting the reaction. Degassing, typically by bubbling an inert gas (like Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles, is crucial for removing dissolved oxygen and preserving the catalyst's lifespan, thereby maximizing the product yield.[5]
Part 2: Troubleshooting Guide: Low Yield & Impurities
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem: Low or No Conversion to Product
If your reaction is stalling or yielding minimal product, systematically evaluate the following potential causes.
| Potential Cause | Underlying Rationale & Explanation | Recommended Corrective Action |
| 1. Inactive Catalyst System | The Pd(0) catalyst may not be forming or is being deactivated. Oxygen is a primary culprit. The chosen ligand may also be inappropriate for the specific substrates, failing to stabilize the Pd(0) center or facilitate reductive elimination. | • Ensure Rigorous Degassing: Sparge all solvents and the reaction vessel with an inert gas (Ar or N₂) for 15-30 minutes before adding the catalyst.[5] • Use a Pre-catalyst: Instead of generating the catalyst in situ (e.g., from Pd(OAc)₂), consider using a well-defined Pd(0) source or a modern pre-catalyst which is more air-stable and activates under reaction conditions.[3] • Re-evaluate Ligand Choice: For a less reactive bromide, a simple ligand like PPh₃ may be insufficient. Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) or a bidentate ligand (e.g., BINAP, DPPF) known to improve catalyst performance.[5][6] |
| 2. Ineffective Base | The base is critical for activating the boronic acid in the transmetalation step. If the base is too weak, insoluble, or hydrated, this step will be inefficient. | • Base Strength & Solubility: K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃ because of their greater basicity and solubility in common organic solvents used for Suzuki couplings.[3] • Anhydrous vs. Aqueous: While some water is often beneficial, using an old, hydrated base can introduce too much water, promoting unwanted side reactions. Use a freshly opened or dried base. |
| 3. Boronic Acid Degradation | As mentioned in the FAQs, boronic acids can degrade. A primary side reaction is protodeborylation , where the boronic acid group is replaced by a hydrogen atom, consuming the starting material without forming the product. This is often promoted by excess water or high temperatures. | • Use Pinacol Ester: Switch to the more stable (3-aminophenyl)boronic acid pinacol ester. • Check Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent to compensate for potential degradation or homocoupling. • Control Temperature: Avoid excessively high temperatures, which can accelerate decomposition. |
Problem: High Levels of Impurities and Difficult Purification
Even with good conversion, the reaction may produce significant byproducts that complicate purification.
| Impurity Type | Identification & Cause | Mitigation Strategy |
| 1. Homocoupled Aniline | Structure: 3,3'-Diaminobiphenyl. Cause: This arises from the oxidative coupling of two molecules of the (3-aminophenyl)boronic acid. It is often favored by high catalyst loading or the presence of oxygen. | • Optimize Catalyst Loading: Reduce the palladium catalyst loading to the minimum effective level (typically 1-3 mol%). • Control Reagent Addition: If feasible, add the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration. |
| 2. Dehalogenated Pyrazole | Structure: 1-Methyl-1H-pyrazole. Cause: A competing reaction where the halo-pyrazole reacts with trace water or other proton sources in the presence of the catalyst, replacing the halogen with a hydrogen atom. | • Ensure Anhydrous Conditions: Use dry solvents and reagents. • Select Appropriate Ligand: Bulky electron-rich ligands can sometimes suppress this side reaction by favoring the desired cross-coupling pathway. |
| 3. Residual Palladium | Appearance: Final product may have a grey or black tint. Cause: The palladium catalyst, now in various forms, has not been fully removed. This is a critical issue for pharmaceutical applications. | • Filtration: After the reaction, dilute with a suitable solvent (e.g., EtOAc, DCM) and filter the mixture through a pad of Celite® to remove precipitated palladium black.[5] • Charcoal Treatment: Stirring the crude product solution with activated charcoal can adsorb residual palladium. • Palladium Scavengers: For very low residual levels, use commercially available silica-based metal scavengers. |
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Synthesis of 1-Methyl-4-iodo-1H-pyrazole
This protocol is adapted from established iodination procedures.[7]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-methylpyrazole (1.0 eq) and iodine (I₂) (1.0-1.2 eq).
-
Reaction: Heat the mixture to 40-80 °C.
-
Oxidant Addition: Slowly add an aqueous solution of an oxidant (e.g., nitric acid or hydrogen peroxide) dropwise. The oxidant reacts with the HI byproduct to regenerate iodine, driving the reaction to completion.[7]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the 1-methylpyrazole is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Synthesis of this compound
This is a general protocol; optimization of catalyst, ligand, base, and solvent may be required.[3]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-methyl-4-iodo-1H-pyrazole (1.0 eq), (3-aminophenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).[3]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS or TLC until the limiting starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure.
-
Final Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.
Visual Guide 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Visual Guide 2: General Experimental Workflow
Caption: A standard workflow for setting up and performing the synthesis.
Visual Guide 3: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for diagnosing the root cause of low product yield.
References
- 1. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(1-Methyl-1H-pyrazol-4-yl)aniline
Welcome to the technical support center for the purification of 3-(1-Methyl-1H-pyrazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the unique purification challenges associated with this versatile building block. Drawing from established methodologies and field-proven insights, this document will explain the "why" behind experimental choices, ensuring a robust and reproducible purification process.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a basic aniline moiety and a polar pyrazole ring, presents a unique set of purification challenges. Common issues include the removal of structurally similar impurities, catalyst residues from synthesis, and overcoming solubility complexities. This guide provides a systematic approach to troubleshooting these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound has a persistent color, even after initial workup. How can I decolorize it?
A1: The Root of the Problem: Colored impurities often arise from residual palladium catalysts used in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions, or from the formation of colored byproducts. These impurities can be highly persistent and may require targeted removal strategies.
Troubleshooting Steps:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, methanol). Add a small amount of activated carbon (typically 1-5% by weight) and heat the mixture at a moderate temperature for 15-30 minutes with stirring. Filter the hot solution through a pad of celite to remove the carbon.
-
Causality: Activated carbon has a high surface area and adsorbs large, colored organic molecules and residual metal catalysts.
-
-
Chelating Agent Wash: If palladium residues are suspected, a wash with a chelating agent can be effective.
-
Protocol: During the aqueous workup, wash the organic layer with a dilute aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or thiourea.
-
Causality: These agents form stable complexes with palladium, facilitating its removal into the aqueous phase.
-
-
Silica Gel Plug Filtration: For less intense coloration, a quick filtration through a short plug of silica gel can be sufficient.
-
Protocol: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane/ethyl acetate mixture) and pass it through a short column or plug of silica gel.
-
Causality: Polar colored impurities will be adsorbed onto the silica, while the less polar product elutes through.
-
Q2: I am observing co-eluting impurities during column chromatography. How can I improve the separation?
A2: The Root of the Problem: Co-elution is common when impurities have similar polarity to the desired product. In the synthesis of this compound, common culprits include regioisomers, starting materials, or homocoupled byproducts.[1]
Troubleshooting Strategies:
Table 1: Chromatographic Troubleshooting
| Parameter | Recommended Adjustment | Rationale |
| Solvent System | Change the polarity and/or the nature of the solvents. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol or toluene/acetone system. | Different solvent systems can alter the selectivity of the separation by changing the interactions between the analytes and the stationary phase. |
| Stationary Phase | Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica (C18). | Alumina can be effective for separating basic compounds like anilines. Reverse-phase chromatography separates compounds based on hydrophobicity, which can be advantageous for this molecule. |
| Additive | Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds on silica gel.[2] | Triethylamine deactivates acidic sites on the silica gel, reducing tailing and potentially improving the separation of basic analytes.[2] |
Experimental Workflow for Optimizing Chromatography:
Caption: Workflow for optimizing chromatographic separation.
Q3: My yield is significantly low after recrystallization. What are the key factors to consider for improving it?
A3: The Root of the Problem: Low recrystallization yield is often due to the selection of a suboptimal solvent system or premature crystallization.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]
Key Considerations for Solvent Selection:
-
Polarity Matching: The polarity of this compound is intermediate. Solvents like ethanol, isopropanol, ethyl acetate, or mixed solvent systems are good starting points.[3]
-
Mixed Solvent Systems: A powerful technique involves using a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[3] Common pairs include ethanol/water, ethyl acetate/hexane, and acetone/hexane.[2][3]
Step-by-Step Recrystallization Protocol (Mixed Solvent System):
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., water or hexane) dropwise until a slight turbidity persists.[2]
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Diagram of Recrystallization Principles:
Caption: Principle of purification by recrystallization.
Q4: What are the likely impurities from a Suzuki-Miyaura or Buchwald-Hartwig synthesis of this compound, and how do I remove them?
A4: The Root of the Problem: Cross-coupling reactions are powerful but can generate characteristic byproducts that complicate purification.
Common Impurities and Removal Strategies:
Table 2: Common Impurities from Synthesis
| Synthetic Route | Common Impurities | Structure (Example) | Recommended Removal Method |
| Suzuki-Miyaura Coupling | Homocoupled boronic acid starting material | Biphenyl derivative | Column chromatography, Recrystallization |
| Protodeboronation product | Aniline | Acid-base extraction | |
| Residual Palladium Catalyst | Pd(0) or Pd(II) species | Activated carbon, Chelating agent wash, Filtration through celite | |
| Buchwald-Hartwig Amination | Hydrodehalogenated starting material | 1-Methyl-4-phenyl-1H-pyrazole | Column chromatography |
| Homocoupled amine | Biphenyl diamine derivative | Column chromatography | |
| Unreacted starting materials | Aryl halide and amine | Column chromatography, Acid-base extraction |
Diagram of Potential Suzuki-Miyaura Byproducts:
References
Technical Support Center: Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)aniline
Introduction: 3-(1-Methyl-1H-pyrazol-4-yl)aniline is a key building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. Its synthesis, typically achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, is robust but can be prone to the formation of specific, often persistent, side-products. This guide provides in-depth troubleshooting advice to help researchers identify, understand, and mitigate these common issues, ensuring high-purity target compound synthesis.
Common Synthetic Pathway: Suzuki-Miyaura Coupling
The most prevalent and versatile route involves the Suzuki-Miyaura coupling between a pyrazole-containing organoboron species and a halogenated aniline derivative. A typical example is the reaction of (1-methyl-1H-pyrazol-4-yl)boronic acid with 3-bromoaniline.
Caption: General workflow for Suzuki-Miyaura synthesis.
Troubleshooting & FAQs
Issue 1: Formation of a Symmetrical Biaryl Impurity (Homocoupling)
Q1: My reaction mixture shows a significant apolar impurity by TLC/LCMS with a mass corresponding to a dimer of my boronic acid (e.g., 4,4'-bi(1-methyl-1H-pyrazole)). What is happening?
A1: You are observing the formation of a homocoupling side-product. This occurs when two molecules of your boronic acid reagent react with each other instead of with the aryl halide.[1]
-
Mechanistic Cause: Homocoupling is primarily promoted by the presence of Palladium(II) species and oxygen in the reaction mixture.[2][3] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it can directly react with the boronic acid to form the dimer before being reduced to the catalytically active Pd(0) state.[1][3] Dissolved oxygen can also oxidize the active Pd(0) catalyst back to Pd(II), fueling this unwanted pathway.[2][3]
-
Troubleshooting & Prevention:
-
Rigorous Degassing: The most critical step is to thoroughly degas your reaction mixture. This can be achieved by subjecting the solvent and reaction setup to several cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon). A subsurface sparge with nitrogen for 15-30 minutes prior to adding the catalyst is highly effective.[2]
-
Catalyst Choice: Use a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to bypass the need for in-situ reduction of a Pd(II) species.[1]
-
Use of Reducing Agents: If using a Pd(II) precatalyst, the addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II).[2][4]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step of the main catalytic cycle, which outcompetes the homocoupling pathway.[1]
-
| Parameter | Sub-Optimal Condition | Recommended Optimization | Rationale |
| Atmosphere | Reaction run under air | Rigorous N₂ or Ar sparging | Excludes O₂ which promotes Pd(II) formation.[2] |
| Pd Source | Pd(OAc)₂, PdCl₂ | Pd(PPh₃)₄ or a pre-catalyst | Starts the cycle directly at the active Pd(0) state.[1][3] |
| Additives | None | Mild reducing agent (e.g., K-formate) | Minimizes residual Pd(II) from the precatalyst.[4] |
Issue 2: Dehalogenation or Protodeboronation Side-Products
Q2: I am isolating my starting materials back, specifically aniline (from my 3-bromoaniline) or 1-methylpyrazole (from my boronic acid). Why is this happening?
A2: This indicates that dehalogenation (of the aryl halide) or protodeboronation (of the boronic acid) is occurring. These side reactions consume starting materials without forming the desired C-C bond.
-
Mechanistic Cause:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often facilitated by moisture, high temperatures, and less stable boronic acids (heteroaromatic boronic acids can be particularly susceptible).[5]
-
Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen. This can occur through various pathways, including β-hydride elimination from a palladium intermediate if a suitable hydride source is available.[6][7][8] The base and solvent system can play a crucial role.
-
-
Troubleshooting & Prevention:
-
Choice of Halide: Bromo and chloro derivatives are often superior to iodo-pyrazoles or anilines, as they show a reduced propensity for dehalogenation side reactions.[7][8]
-
Base Selection: A weaker base like K₂CO₃ or K₃PO₄ is often preferred over strong bases like NaOH or KOH, which can accelerate protodeboronation.
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize both side reactions. For particularly unstable boronic acids, reaction temperatures around 60 °C have been shown to be effective while minimizing decomposition.[5]
-
Boronic Acid Stability: Use boronic esters (e.g., pinacol esters) instead of boronic acids. Boronic esters are generally more stable and less prone to protodeboronation and homocoupling.[9]
-
Issue 3: Low or No Conversion (Stalled Reaction)
Q3: My reaction has stalled, with significant amounts of both starting materials remaining even after prolonged reaction times. What could be the cause?
A3: A stalled reaction points to catalyst inhibition or deactivation, or sub-optimal reaction conditions for the specific substrates.
-
Mechanistic Cause:
-
Catalyst Inhibition: The free amino group on the aniline and the nitrogen atoms on the pyrazole ring can coordinate to the palladium center. This can inhibit the catalyst by occupying coordination sites necessary for the catalytic cycle to proceed.[10]
-
Poor Solubility: One or more of the components (base, starting material) may not be sufficiently soluble in the chosen solvent system, preventing the reaction from proceeding efficiently.
-
Sub-optimal Ligand/Base Combination: The efficiency of the key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—is highly dependent on the specific combination of the palladium source, ligand, and base.[11][12] An improper combination can lead to a very slow turnover rate.
-
-
Troubleshooting & Prevention:
-
Ligand Choice: For coupling with nitrogen-containing heterocycles, bulky biarylphosphine ligands (e.g., XPhos, SPhos) and their corresponding pre-catalysts (like XPhos Pd G2/G3) are often highly effective.[7][13] These ligands promote the desired coupling and can overcome substrate inhibition.
-
Solvent System: Ensure adequate solubility. While dioxane/water is common, other solvents like toluene, DMF, or 2-MeTHF can be effective. A phase-transfer catalyst may be beneficial in some cases.
-
Systematic Optimization: If problems persist, a systematic optimization of the base, solvent, and temperature is recommended. Automated systems and Design of Experiments (DoE) can rapidly identify optimal conditions from a large parameter space.[14][15]
-
Caption: Troubleshooting flowchart for common synthesis issues.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is optimized to minimize common side-product formation.
Materials:
-
3-Bromoaniline
-
(1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester
-
XPhos Pd G3 (Palladium Pre-catalyst)
-
XPhos (Ligand)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Degassed Water
Procedure:
-
To an oven-dried reaction vessel, add 3-bromoaniline (1.0 equiv), (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the vessel with Argon or Nitrogen (repeat 3 times).
-
Add XPhos Pd G3 (0.02 equiv, 2 mol%) and XPhos (0.02 equiv, 2 mol%).
-
Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v ratio). The mixture should be sparged with Argon for 15 minutes before adding to the solids.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Technical Support Center: Enhancing the Stability of 3-(1-Methyl-1H-pyrazol-4-yl)aniline Derivatives
Welcome to the technical support center for 3-(1-Methyl-1H-pyrazol-4-yl)aniline and its derivatives. This scaffold is of significant interest in medicinal chemistry and drug discovery, appearing in a wide range of biologically active molecules.[1][2][3][4] However, the inherent reactivity of the aniline moiety presents unique stability challenges that can impact experimental reproducibility, compound integrity during storage, and overall development viability.
This guide is designed to provide you, our fellow researchers, with practical, field-tested insights and protocols to diagnose, troubleshoot, and mitigate stability issues. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial observations of instability.
Q1: My solution containing a this compound derivative is rapidly turning yellow, brown, or even black. What is happening?
A: This is a classic sign of oxidative degradation. The amino group (-NH₂) on the aniline ring is electron-donating, making the aromatic system electron-rich and highly susceptible to oxidation.[5] Atmospheric oxygen, metal ion catalysts, or other oxidizing agents in your system can abstract electrons, initiating a cascade that forms highly colored impurities like nitrobenzenes, benzoquinones, and ultimately, dark polymeric materials.[5][6] The reaction mixture's color change is a direct visual indicator of this process.[5]
Q2: How does pH affect the stability of my compound in solution?
A: The pH of your medium is a critical stability parameter. The aniline nitrogen can be protonated under acidic conditions (forming an anilinium ion) or remain as the free base under neutral to basic conditions.
-
Acidic pH: While protonation can decrease susceptibility to oxidation, excessively low pH can promote hydrolysis of other functional groups on your molecule.
-
Neutral/Basic pH: In its free base form, the aniline is most vulnerable to oxidation. The rate of oxidation often increases significantly at higher pH values.[5][7] Furthermore, basic conditions can promote degradation via other pathways. It is crucial to determine the pH of maximum stability for your specific derivative.
Q3: I've noticed my solid compound darkens over time, especially when left on the bench. Is it light-sensitive?
A: Yes, this is highly likely. Aromatic amines and pyrazole-containing compounds can be susceptible to photolytic degradation.[8][9] The energy from UV and visible light can promote the formation of radical species, accelerating the oxidative processes described in Q1, even in the solid state. Standard laboratory lighting can be sufficient to initiate this degradation over time.
Q4: What is the first and most crucial analytical technique I should use to monitor the stability of my compound?
A: The cornerstone of any stability assessment is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , preferably with a Photo Diode Array (PDA) or Diode Array Detector (DAD).[10][11][12] This setup allows you to:
-
Quantify the parent compound by monitoring the decrease in its peak area over time.
-
Detect the appearance of new peaks corresponding to degradation products.
-
Obtain UV-Vis spectra for both the parent and degradant peaks, which can provide initial clues about structural changes. Coupling HPLC with Mass Spectrometry (LC-MS) is even more powerful, as it provides mass information for the degradants, aiding in their structural elucidation.
Troubleshooting Guide 1: Instability During Synthesis and Work-up
Problem: You observe significant color change, the appearance of multiple unexpected spots on TLC, or low yields during the reaction or subsequent aqueous extraction and purification steps.
Probable Causes:
-
Oxidation: Exposure to atmospheric oxygen during the reaction or work-up.
-
Incompatible Reagents: Use of strongly oxidizing or highly acidic/basic reagents that directly degrade the aniline moiety.
-
Prolonged Work-up: Extended exposure to aqueous conditions, especially at non-optimal pH, can facilitate both oxidation and hydrolysis.
Diagnostic and Solution Workflow
The following diagram outlines a logical workflow to diagnose and solve instability issues encountered during synthesis.
Caption: Troubleshooting workflow for synthetic instability.
Protocol 1: Performing Reactions Under an Inert Atmosphere
This protocol is essential for preventing oxidation of the sensitive aniline group.[5]
Objective: To displace atmospheric oxygen from the reaction vessel and reagents.
Materials:
-
Oven-dried glassware
-
Schlenk line or balloon filled with an inert gas (Nitrogen or Argon)
-
Septa, needles, and cannulas
-
Degassed solvents (achieved by sparging with inert gas for 15-30 minutes or by freeze-pump-thaw cycles)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (>100 °C) for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Apparatus Setup: Assemble the reaction flask, condenser, etc., while flushing with nitrogen or argon. Use a gas bubbler to monitor positive pressure.
-
Reagent Addition:
-
Add solid reagents to the flask under a positive flow of inert gas.
-
Dissolve liquid/solid reagents in separate flasks using previously degassed solvent.
-
Transfer solutions into the reaction flask via a cannula or a gas-tight syringe.
-
-
Reaction: Maintain a gentle, positive pressure of inert gas throughout the reaction duration (e.g., using a balloon).
-
Work-up: Once the reaction is complete and cooled, perform the work-up as quickly as possible to minimize re-exposure to air. Consider quenching the reaction with a degassed solution if necessary.
Protocol 2: Temporary Protection of the Aniline Group
If working under an inert atmosphere is insufficient, protecting the amine as an acetamide can prevent oxidation. The acetamido group is less activating, reducing the ring's susceptibility to oxidation.[5]
Objective: To mask the amino group as an acetyl derivative, perform the desired reaction, and then deprotect to reveal the aniline.
Materials:
-
Aniline derivative
-
Acetic anhydride or Acetyl chloride
-
Base (e.g., Pyridine or Triethylamine)
-
Aprotic solvent (e.g., Dichloromethane (DCM))
-
Acid or Base for deprotection (e.g., aq. HCl or aq. NaOH)
Procedure:
-
Protection (Acetylation):
-
Dissolve the aniline derivative in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.2 equivalents of pyridine or triethylamine, followed by the slow, dropwise addition of 1.1 equivalents of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction to completion using TLC.
-
Upon completion, wash the reaction mixture with water, mild acid (e.g., 1M HCl), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the protected acetanilide.
-
-
Perform Subsequent Reaction: Use the protected acetanilide in your desired chemical transformation. This intermediate will be significantly more stable.
-
Deprotection (Hydrolysis):
-
Dissolve the resulting acetanilide product in a suitable solvent (e.g., Methanol or Ethanol).
-
Add an excess of aqueous acid (e.g., 3-6M HCl) or base (e.g., 3-6M NaOH).
-
Heat the mixture to reflux and stir for 2-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction, neutralize the pH carefully, and extract your final deprotected product.
-
Troubleshooting Guide 2: Poor Long-Term and Pre-formulation Stability
Problem: The purity of your compound, stored as a solid or in a stock solution (e.g., DMSO), decreases over time as determined by HPLC analysis.
Probable Causes:
-
Oxidation: Slow reaction with atmospheric oxygen.
-
Photodegradation: Degradation caused by exposure to ambient light.
-
Hydrolysis: Reaction with trace water, especially if other sensitive functional groups are present.
-
Thermal Degradation: Decomposition accelerated by elevated storage temperatures.
Core Diagnostic: The Forced Degradation Study
A forced degradation or "stress testing" study is the definitive way to understand the stability profile of your molecule.[10] It involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps identify the likely degradation pathways and develop stability-indicating analytical methods.[8][10]
Caption: Major degradation pathways for aniline derivatives.
Protocol 3: Execution of a Forced Degradation Study
Objective: To rapidly identify the degradation pathways for your compound under various stress conditions. A target degradation of 5-20% is ideal to ensure that primary degradants are formed without excessive secondary degradation.[8]
Materials:
-
Your compound (~1 mg/mL solution)
-
Solvents: Acetonitrile, Methanol, Water
-
Stress Reagents: 0.1M HCl, 0.1M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC-PDA, LC-MS, calibrated oven, photostability chamber, pH meter, amber and clear vials.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor solution (typically 1:1 v/v) in separate vials. Include a control sample (compound in solvent mix, no stressor) stored at room temperature in the dark.
-
Execute Stress Tests: The table below summarizes typical starting conditions. Monitor the reactions periodically (e.g., 2, 4, 8, 24 hours) by HPLC. If degradation is too slow, the temperature can be increased (e.g., to 60 °C).[8] If it's too fast, dilute the stressor or lower the temperature.
-
Neutralization: Before HPLC analysis, neutralize the acidic and basic samples to prevent damage to the column. For example, add an equimolar amount of NaOH to the HCl sample and vice versa.
-
Analysis: Analyze all samples by HPLC-PDA. Record the % loss of the parent peak and the peak areas of any new impurities. Use LC-MS to get mass data on the major degradants.
Table 1: Typical Conditions for a Forced Degradation Study
| Stress Condition | Reagent / Parameters | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1M HCl | 2-24 hrs @ RT or 60°C | To assess stability to low pH. |
| Base Hydrolysis | 0.1M NaOH | 2-24 hrs @ RT or 60°C | To assess stability to high pH. |
| Oxidation | 3% H₂O₂ | 2-24 hrs @ RT | To mimic oxidative stress.[13] |
| Thermal | Solid & Solution @ 60-80°C | 1-7 days | To assess sensitivity to heat.[8][10] |
| Photolytic | Solid & Solution in clear vials exposed to ICH Q1B specified light source (~1.2 million lux hours) | Variable | To assess sensitivity to light.[8] |
Solutions and Mitigation Strategies
Based on the results of your forced degradation study, implement the following strategies:
-
If Oxidative Degradation is Dominant:
-
Storage: Store both solid and solution samples under an inert atmosphere (e.g., in vials purged with argon/nitrogen).
-
Antioxidants: For solutions, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid.
-
-
If Hydrolytic Degradation is Dominant:
-
pH Control: Identify the pH of maximum stability from your study. Prepare stock solutions and formulations in a buffered system at this optimal pH.[14]
-
Aprotic Solvents: Use dry, aprotic solvents (e.g., DMSO, DMF) for stock solutions, and minimize exposure to atmospheric moisture.
-
-
If Photodegradation is Dominant:
-
Light Protection: Always store the compound in amber vials or wrapped in aluminum foil.[15] Conduct experiments in a dimly lit area or with light-protective coverings on glassware.
-
-
For General Solid-State Stability Enhancement:
-
Salt Formation: Converting the aniline to a stable salt (e.g., hydrochloride) can significantly improve stability by protonating the amine and creating a more stable crystal lattice.[16]
-
Formulation Approaches: For advanced development, consider creating an amorphous solid dispersion (ASD) with a polymer like PVP or HPMC.[17][18] This immobilizes the API molecules, preventing both crystallization and degradation.
-
By systematically diagnosing the root cause of instability and applying these targeted solutions, you can significantly enhance the reliability of your experiments and the long-term viability of your valuable this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ijcpa.in [ijcpa.in]
- 12. ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF LANSOPRAZOLE BY RP-HPLC | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 13. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. bloomtechz.com [bloomtechz.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning [mdpi.com]
Technical Support Center: Pyrazoloquinoline Synthesis from Aminopyrazoles
Welcome to the technical support center for the synthesis of pyrazoloquinolines from aminopyrazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to refine your experimental methods, enhance yields, and ensure the structural integrity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare pyrazolo[3,4-b]quinolines from aminopyrazoles?
There are several robust methods, with the choice depending on the desired substitution pattern and available starting materials. The most common approaches include:
-
Friedländer Annulation: This is a classical and widely used method involving the condensation of an o-aminoaryl ketone or aldehyde derivative of a pyrazole with a compound containing an active α-methylene group (e.g., 1,3-diketones, β-ketoesters).[1][2][3] The reaction can be catalyzed by acids or bases.[1][3]
-
Gould-Jacobs Reaction: This route is particularly useful for synthesizing 4-hydroxy or 4-chloro substituted pyrazolo[3,4-b]quinolines. It typically involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate.[4][5]
-
Multicomponent Reactions (MCRs): These reactions are highly efficient as they combine three or more reactants in a one-pot synthesis.[6][7] A common MCR involves an aminopyrazole, an aldehyde, and a cyclic 1,3-diketone (like dimedone).[7][8][9] MCRs are advantageous for their atom economy and reduced synthesis time.[10]
-
Reactions with α,β-Unsaturated Ketones: Aminopyrazoles can react with α,β-unsaturated ketones, typically starting with a Michael addition, followed by cyclization and oxidation to form the pyrazolo[3,4-b]pyridine system.[5]
Q2: I'm getting a very low yield in my reaction. What are the first things I should check?
Low yield is a frequent issue that can often be resolved by systematically evaluating several factors.[11] Start with the fundamentals:
-
Purity of Starting Materials: Ensure the aminopyrazole and other reactants are of high purity. Impurities can significantly interfere with the reaction. Recrystallization or column chromatography of starting materials is recommended if purity is questionable.[11]
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst choice can lead to incomplete reactions or product degradation.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
-
Solvent Choice: The solvent is crucial for reactant solubility and reaction kinetics. If reactants are not fully dissolved, the reaction will be slow and incomplete. Consider switching to a more polar or higher-boiling solvent if solubility is an issue.[12]
Q3: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
Regioisomer formation is a known challenge, especially when using unsymmetrical starting materials like a non-symmetrical 1,3-dicarbonyl compound.[5] The nucleophilicity of different positions on the aminopyrazole ring (N1, C4, and the exocyclic NH2 group) can lead to different products.[9][10]
-
Controlling Electrophilicity: In reactions with unsymmetrical 1,3-diketones, the relative electrophilicity of the two carbonyl groups will dictate the major regioisomer.[5] Modifying the substituents on the diketone can influence this.
-
Catalyst and Temperature Control: The choice of catalyst and reaction temperature can significantly influence the reaction pathway and favor the formation of one isomer over another.[9] Experimenting with different acid or base catalysts is a good starting point.
-
Protecting Groups: In some cases, protecting one of the nucleophilic sites on the aminopyrazole can direct the reaction to the desired pathway.
Q4: How do I purify my final pyrazoloquinoline product effectively?
Purification can be challenging due to the potential for side products and the physical properties of the target compound.
-
Column Chromatography: This is the most common method for purifying pyrazoloquinoline derivatives. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.[11]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be a highly effective method for obtaining pure material.
-
Acid-Base Extraction: Since pyrazoloquinolines are basic, they can be converted into their acid addition salts, which may have different solubility properties, aiding in purification. The product can be taken up in an organic solvent and washed with an aqueous acid to remove basic impurities, or vice-versa to remove acidic impurities.[13]
Troubleshooting Guide: In-Depth Problem Solving
This section provides a more detailed approach to specific experimental issues.
Issue 1: Unexpected Side Product Formation - The Bis-Pyrazolo-Pyridine
Problem: You observe a significant amount of a higher molecular weight side product, identified as a bis-pyrazolo[3,4-b;3′,4′-e]pyridine.
Causality: This side product is known to form, particularly when using halogenated aromatic aldehydes (e.g., o-fluorobenzaldehyde, o-iodobenzaldehyde) as reactants with aminopyrazoles.[1] The reaction mechanism can involve a competing pathway where two aminopyrazole molecules react with one aldehyde molecule.
Troubleshooting Steps:
-
Modify Reaction Stoichiometry:
-
Rationale: Using an excess of the aldehyde can favor the formation of the desired 1:1 adduct.
-
Protocol: Increase the molar ratio of the aromatic aldehyde relative to the aminopyrazole. Start with a 1.5:1 ratio and monitor the effect on the product distribution by TLC or LC-MS.
-
-
Change the Halogen Substituent:
-
Rationale: The tendency to form the bis-adduct can be dependent on the specific halogen. For instance, o-fluorobenzaldehyde has been reported to favor the pyrazoloquinoline, whereas o-iodobenzaldehyde may favor the bis-product.[1]
-
Protocol: If your synthesis allows, try using a different o-halo-benzaldehyde (e.g., chloro- or bromo- instead of iodo-).
-
-
Optimize Reaction Temperature:
-
Rationale: Higher temperatures can sometimes promote side reactions.
-
Protocol: Attempt the reaction at a lower temperature for a longer duration and monitor for the formation of the desired product versus the side product.
-
Issue 2: Reaction Stalls or Fails to Go to Completion
Problem: TLC analysis shows the presence of starting materials even after prolonged reaction times.
Causality: This often points to issues with catalyst activity, insufficient energy input (temperature), or poor solubility of reactants.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
Data & Protocols
Table 1: Optimization of Reaction Conditions for a Three-Component Synthesis
This table summarizes typical starting points for optimizing the reaction between an aminopyrazole, an aromatic aldehyde, and dimedone.
| Parameter | Condition 1 (Conventional) | Condition 2 (Microwave) | Rationale & Key Insights |
| Catalyst | p-Toluenesulfonic acid (p-TSA) (10 mol%) | Acetic Acid (as solvent) | Acid catalysis is crucial for the initial Knoevenagel condensation.[9] Acetic acid can serve as both catalyst and solvent. |
| Solvent | Ethanol | Acetic Acid / DMF | Ethanol is a common, green solvent.[7] DMF can be effective for less soluble reactants.[14] |
| Temperature | Reflux (~78°C) | 120-150°C | Microwave irradiation can significantly reduce reaction times from hours to minutes.[15][16] |
| Time | 4-12 hours | 10-30 minutes | Reaction completion should always be monitored by TLC. |
| Typical Yield | 60-85% | 75-95% | Yields are highly substrate-dependent. |
Experimental Protocol: General Procedure for Microwave-Assisted Pyrazolo[3,4-b]quinoline Synthesis
This protocol provides a general method for the one-pot, three-component synthesis.
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Dimedone (1 mmol)
-
Glacial Acetic Acid (3-5 mL)
-
Microwave synthesis vial
Procedure:
-
Combine 5-amino-3-methyl-1-phenylpyrazole, the aromatic aldehyde, and dimedone in a microwave synthesis vial.
-
Add glacial acetic acid as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15-20 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice. The product will often precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from ethanol.
Diagram: Plausible Reaction Mechanism for Three-Component Synthesis
The mechanism begins with a Knoevenagel condensation between the aldehyde and the active methylene compound (dimedone), followed by a Michael addition of the aminopyrazole, and subsequent cyclization and dehydration/oxidation.
Caption: General mechanism of three-component synthesis.
References
- 1. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. connectsci.au [connectsci.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 15. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 3-(1-Methyl-1H-pyrazol-4-yl)aniline
Welcome to the technical support center for 3-(1-Methyl-1H-pyrazol-4-yl)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental challenges associated with the stability and handling of this molecule. The following question-and-answer format addresses common issues encountered during research and development, providing not just solutions but the underlying scientific rationale to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My solution of this compound is turning yellow or brown upon standing. What is causing this discoloration and how can I prevent it?
Answer:
This is a classic and frequently observed issue with aromatic amines, particularly aniline derivatives. The discoloration is almost certainly due to oxidative degradation and/or photodegradation, which leads to the formation of highly conjugated, colored oligomeric or polymeric species.[1][2][3]
Underlying Causality:
-
Oxidation: The primary amine group (-NH2) on the aniline ring is highly susceptible to oxidation. Atmospheric oxygen, trace metal ions, or other oxidizing agents in your solvent can initiate a free radical process. This leads to the formation of radical cations and subsequent coupling reactions, creating dimers, trimers, and eventually complex polymers like polyaniline.[4] These extended conjugated systems absorb visible light, resulting in the observed color.[3] Aniline itself darkens on exposure to air and light for this reason.[3]
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to excite the molecule and initiate degradation pathways.[5] This process is often mediated by reactive oxygen species (ROS) like hydroxyl radicals (•OH) generated from trace impurities or the solvent itself.[5][6]
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Purge your solvent with the inert gas before dissolving the compound.
-
Light Protection: Use amber glass vials or wrap your containers in aluminum foil to protect the sample from light.[3] This is critical for both solutions and the solid compound.
-
Solvent Purity: Use high-purity, HPLC-grade solvents that are freshly opened or have been properly stored to minimize peroxides and other oxidizing impurities.
-
Antioxidant Addition: For bulk storage or long-term experiments where applicable, consider adding a small amount of an antioxidant (e.g., BHT - Butylated hydroxytoluene), but be mindful of its potential interference in downstream analytical methods or biological assays.
-
Fresh Preparation: The most reliable practice is to prepare solutions fresh before each experiment.
Question 2: I am observing new or inconsistent peaks in my HPLC/LC-MS analysis. How can I determine if this is due to compound degradation?
Answer:
Unexpected peaks are a common challenge in chromatographic analysis and can arise from multiple sources, including system contamination, sample matrix effects, or compound instability.[7][8] A systematic approach is required to diagnose the issue. Degradation is a strong possibility given the aniline moiety.
Logical Workflow for Peak Investigation:
Below is a workflow to systematically troubleshoot the appearance of unknown peaks.
Caption: Workflow for investigating unexpected HPLC peaks.
Troubleshooting Guide for Unexpected Peaks:
| Symptom | Possible Cause | Recommended Solution |
| New peak appears over time in prepared samples | Compound Degradation: The analyte is unstable in the sample solvent or under autosampler conditions (light/temp). | Prepare samples immediately before analysis. Use amber vials. Set the autosampler to a lower temperature (e.g., 4 °C).[3] |
| Ghost peaks appear in blank injections | System Carryover/Contamination: Residue from a previous injection is retained in the injector or column.[8] | Implement a robust needle wash protocol with a strong solvent. Inject several blanks after a high-concentration sample.[9] |
| Small, consistent peaks in all samples and blanks | Mobile Phase Contamination: Impurities are present in one of the mobile phase components or additives. | Prepare fresh mobile phase using high-purity solvents and reagents.[7] Filter all mobile phases. |
| A new peak appears after changing a sample prep step | Solvent-Induced Degradation: A new solvent or pH condition introduced during sample preparation is causing degradation. | Review the compatibility of all solvents and reagents with the analyte. Test stability in each solvent individually.[8] |
Question 3: How do I perform a systematic forced degradation study to understand the stability profile of this compound?
Answer:
A forced degradation (or stress testing) study is a cornerstone of drug development, designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[10][11] The goal is to achieve modest degradation, typically 5-20%, to observe the primary degradants without destroying the molecule entirely.[12]
Standard Protocol for Forced Degradation Studies:
This protocol is based on ICH (International Council for Harmonisation) guidelines.[10][13]
1. Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Prepare a control sample (unstressed) by diluting the stock solution to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase and analyze it immediately.
2. Stress Conditions: The following table outlines the standard stress conditions. Each condition should be performed in parallel.
| Stress Condition | Reagent / Method | Typical Conditions & Duration |
| Acid Hydrolysis | 0.1 M HCl | Room temperature for 24 hours, or heat at 60 °C for 2-4 hours if no degradation occurs.[10] |
| Base Hydrolysis | 0.1 M NaOH | Room temperature for 24 hours, or heat at 60 °C for 2-4 hours.[10] |
| Oxidation | 3% H₂O₂ | Room temperature for 24 hours. Protect from light.[13] |
| Thermal (Solid) | Dry Heat Oven | Store solid API at 105 °C for 24 hours. |
| Thermal (Solution) | Water Bath / Oven | Heat the stock solution at 60 °C for 24 hours. |
| Photolytic (Solid) | Photostability Chamber | Expose solid API to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). |
| Photolytic (Solution) | Photostability Chamber | Expose the solution in a quartz cuvette or other transparent container to the same conditions as the solid. |
3. Sample Analysis:
-
After the specified duration, cool the stressed samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to the target analytical concentration with the mobile phase.
-
Analyze all samples (including the unstressed control) using your primary stability-indicating method (e.g., RP-HPLC with UV/PDA detection).
-
For peak identification, analyze the stressed samples using LC-MS to obtain mass information for the parent compound and any new peaks that appear.
4. Data Interpretation:
-
Calculate the percentage degradation in each condition.
-
Ensure peak purity of the parent peak in all stressed samples using a PDA detector to confirm the method's specificity.
-
Propose structures for the major degradants based on their mass-to-charge ratio (m/z) from the MS data.
Question 4: What are the most probable chemical degradation pathways for this molecule?
Answer:
Based on the structure, which contains a reactive aniline moiety and a more stable N-methylpyrazole ring, the primary degradation pathways will almost certainly involve the aniline portion of the molecule.[14][15]
Probable Degradation Pathways:
-
Oxidative Dimerization and Polymerization: This is the most likely pathway, especially under ambient, light-exposed, or chemically oxidative conditions. The aniline nitrogen can be oxidized to a radical cation, which then couples with another molecule. This can lead to N-to-para C coupling, forming dimers and eventually colored polymers.
-
Ring Hydroxylation: The aniline ring is activated towards electrophilic substitution. Reactive oxygen species (•OH) can hydroxylate the ring, primarily at the ortho- and para-positions relative to the amine group, forming aminophenol-type degradants.
-
N-Oxidation: The primary amine can be oxidized to form the corresponding hydroxylamine or nitroso derivatives, particularly under strong oxidative stress.
-
Pyrazole Ring Opening: While generally stable, the pyrazole ring could potentially undergo cleavage under very harsh oxidative or photolytic conditions, but this is considered a secondary and less probable pathway compared to reactions involving the aniline ring.
The diagram below illustrates these potential primary degradation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. biomedres.us [biomedres.us]
- 14. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cresset-group.com [cresset-group.com]
Validation & Comparative
The Ascendant Trajectory of Pyrazole Aniline Derivatives in Oncology: A Comparative Analysis of Anticancer Efficacy
The relentless pursuit of novel, potent, and selective anticancer agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, pyrazole aniline derivatives have emerged as a particularly promising scaffold, demonstrating significant cytotoxic activity across a spectrum of cancer cell lines. This guide provides a comparative analysis of the anticancer activity of select pyrazole aniline derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of next-generation oncology therapeutics.
The Strategic Fusion of Pyrazole and Aniline Moieties
The potency of pyrazole aniline derivatives stems from the synergistic interplay of its two core components. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, known for its diverse biological activities.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an effective pharmacophore for targeting a range of biological macromolecules.[2][3]
The aniline moiety, a simple aromatic amine, provides a versatile anchor for introducing a variety of substituents. This allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic effects, which in turn influences its pharmacokinetic and pharmacodynamic profile. The strategic combination of these two scaffolds has yielded a plethora of derivatives with enhanced anticancer efficacy and selectivity.[4][5]
Comparative In Vitro Anticancer Activity
The anticancer potential of pyrazole aniline derivatives is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for comparing cytotoxic potency.
Below is a comparative summary of the IC50 values for a selection of recently developed pyrazole aniline derivatives against various cancer cell lines. This data highlights the impact of structural modifications on anticancer activity.
| Compound ID | Core Structure | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | H | H | MCF-7 (Breast) | 1.88 ± 0.11 | [6] |
| B16-F10 (Melanoma) | 2.12 ± 0.15 | [6] | ||||
| 7a | 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | Phenyl | H | HepG2 (Liver) | 6.1 ± 1.9 | [7] |
| 7b | 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide | 4-Methylphenyl | H | HepG2 (Liver) | 7.9 ± 1.9 | [7] |
| Compound 2 | Pyrazole-thiophene hybrid | - | - | MCF-7 (Breast) | 6.57 | [2][5] |
| HepG2 (Liver) | 8.86 | [2][5] | ||||
| Compound 8 | Pyrazole-thiophene hybrid | - | - | MCF-7 (Breast) | 8.08 | [5] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table underscores key structure-activity relationships:
-
Substitution on the Aniline Ring: The addition of a methyl group to the phenyl ring in the N-phenyl-pyrazole-carboxamide series (Compound 7b vs. 7a ) resulted in a slight decrease in activity against the HepG2 cell line, suggesting that steric hindrance or electronic effects at this position can influence potency.[7]
-
Core Scaffold Modifications: The introduction of a thiophene moiety in Compounds 2 and 8 demonstrates comparable activity to the more complex indole-containing derivatives against the MCF-7 cell line, indicating that different heterocyclic systems can be effectively employed to achieve significant cytotoxicity.[2][5]
-
Linker and Substituent Effects: The N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline scaffold (Compound 5a ) exhibits potent activity against both breast and melanoma cancer cell lines, highlighting the importance of the methylene linker and the diphenyl substitution on the pyrazole ring for broad-spectrum anticancer effects.[6]
Unraveling the Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of pyrazole aniline derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[3][4] Many of these compounds have been identified as potent inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]
For instance, compound 5a has been shown to be a potent inhibitor of CDK2/cyclin E, a key complex involved in the regulation of the G1/S phase transition of the cell cycle.[6] Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis.
Below is a diagram illustrating the CDK2 signaling pathway and the inhibitory action of a pyrazole aniline derivative.
Caption: Inhibition of the CDK2 pathway by a pyrazole aniline derivative, leading to cell cycle arrest.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The following is a detailed, step-by-step protocol for the MTT assay, a cornerstone experiment for evaluating the anticancer activity of pyrazole aniline derivatives.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well microplates
-
Test compound (pyrazole aniline derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole aniline derivative in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Below is a diagram visualizing the experimental workflow of the MTT assay.
Caption: Experimental workflow of the MTT assay for assessing cytotoxicity.
Conclusion and Future Directions
Pyrazole aniline derivatives represent a highly promising class of anticancer agents with demonstrated efficacy against a variety of cancer cell lines.[2][4] Their synthetic tractability allows for extensive structural modifications, enabling the optimization of their pharmacological profiles. The comparative data and structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective derivatives.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms of Action: While kinase inhibition is a common mechanism, exploring other potential targets will broaden the therapeutic applications of these compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of pyrazole aniline derivatives with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced side effects.
The continued exploration of the pyrazole aniline scaffold holds immense potential for the discovery and development of innovative and impactful cancer therapies.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Biological Target of 3-(1-Methyl-1H-pyrazol-4-yl)aniline: A Comparative Guide to Confirming Mps1 Kinase Inhibition
The Central Hypothesis: Mps1 Kinase as the Primary Target
Mps1 (also known as TTK) is a dual-specificity serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC).[4][5] This checkpoint ensures the fidelity of chromosome segregation during mitosis by preventing the cell from entering anaphase until all chromosomes are correctly attached to the mitotic spindle.[5] In many cancer cells, which are often characterized by aneuploidy, the SAC is under high demand, making Mps1 an attractive therapeutic target.[4][5] Inhibition of Mps1 abrogates the SAC, leading to premature mitotic exit, chromosome mis-segregation, and ultimately, cell death.[5][6]
Our central hypothesis is that the anticancer effects of compounds containing the 3-(1-methyl-1H-pyrazol-4-yl)aniline scaffold, such as BAY 1217389, are mediated through the direct inhibition of Mps1 kinase activity. The following sections detail the experimental strategy to rigorously test this hypothesis.
A Multi-Pillar Approach to Target Validation
To build a compelling case for target validation, a single experiment is insufficient. We must employ a multi-faceted approach that interrogates the target at the biochemical, cellular, and phenotypic levels. This strategy ensures that the observed effects are a direct consequence of on-target activity.
Caption: A multi-tiered workflow for robust biological target validation.
Pillar 1: Biochemical Confirmation of Direct Mps1 Inhibition
The first step is to demonstrate direct interaction between the compound and the purified target protein.
Experiment 1: In Vitro Kinase Assay
Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified Mps1 kinase. It is the foundational evidence for a direct inhibitor-target relationship.
Methodology:
-
Reagents: Recombinant human Mps1 kinase, a suitable substrate peptide (e.g., a fragment of KNL1), and ATP.
-
Procedure:
-
Dispense a fixed concentration of Mps1 kinase and the substrate peptide into a 96- or 384-well plate.
-
Add serial dilutions of BAY 1217389, a known Mps1 inhibitor (e.g., Empesertib/BAY 1161909), and a negative control compound.
-
Initiate the kinase reaction by adding a concentration of ATP at or near the Km value.
-
Incubate for a defined period at 30°C.
-
Stop the reaction and quantify substrate phosphorylation using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experiment 2: Kinase Selectivity Profiling
Causality: To attribute the cellular phenotype to Mps1 inhibition, we must demonstrate that the compound does not potently inhibit other kinases, particularly those involved in cell cycle regulation. High selectivity strengthens the argument for on-target activity.
Methodology: This is typically performed as a service by specialized vendors. The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified human kinases (e.g., the Eurofins DiscoverX KINOMEscan™ panel). The percentage of inhibition for each kinase is reported. Follow-up IC50 determinations should be performed for any significantly inhibited off-targets.
Comparative Data: Biochemical Potency and Selectivity
| Compound | Mps1 IC50 (nM) | Kinase Selectivity (Inhibition >70% @ 1µM) | Key Off-Targets (IC50 < 1µM)[3] |
| BAY 1217389 | 0.63 [3] | Highly Selective | PDGFRβ, Kit, CLK family[3] |
| Empesertib (BAY 1161909) | <1[7][8] | Highly Selective | Not extensively published |
| AZ3146 | ~35[9] | Selective | FAK, JNK1/2, Kit[9] |
| Negative Control | >10,000 | Not Applicable | Not Applicable |
Pillar 2: Demonstrating Target Engagement in a Cellular Context
After confirming biochemical activity, it is crucial to verify that the compound can enter the cell and bind to its intended target in the complex intracellular environment.
Experiment 3: Cellular Thermal Shift Assay (CETSA®)
Causality: This assay relies on the principle that ligand binding stabilizes a target protein against thermal denaturation. An increase in the melting temperature of Mps1 in the presence of the compound is strong evidence of intracellular target engagement.
Methodology:
-
Cell Treatment: Treat intact cancer cells (e.g., HeLa) with BAY 1217389 or a vehicle control for 1 hour.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-60°C).
-
Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Detection: Analyze the soluble fraction by Western blot using an anti-Mps1 antibody.
-
Data Analysis: Quantify the band intensity at each temperature. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target stabilization.
Experiment 4: Phospho-Protein Immunoblotting
Causality: Mps1 directly phosphorylates several downstream substrates to activate the SAC, with Kinetochore-null protein 1 (KNL1) being a key target. A reduction in the phosphorylation of a direct Mps1 substrate in cells treated with the compound provides functional evidence of target inhibition.
Methodology:
-
Mitotic Arrest: Treat cells with a microtubule-depolymerizing agent like nocodazole to activate the SAC and induce high levels of Mps1 activity.
-
Inhibitor Treatment: Co-treat the mitotically arrested cells with serial dilutions of BAY 1217389.
-
Lysis and Western Blot: Lyse the cells and perform a Western blot to detect the levels of phosphorylated KNL1 (using a phospho-specific antibody) and total Mps1 (as a loading control).
-
Data Analysis: A dose-dependent decrease in the p-KNL1 signal indicates inhibition of Mps1 kinase activity in the cell.
Caption: Signaling pathway of Mps1 in the SAC and its disruption by BAY 1217389.
Pillar 3: Linking Target Engagement to a Cellular Phenotype
The final and most critical step is to demonstrate that inhibiting the target with the compound produces the expected biological outcome.
Experiment 5: Mitotic Breakthrough Assay
Causality: A functional SAC will arrest cells in mitosis in the presence of a spindle poison like paclitaxel or nocodazole. Inhibition of Mps1 should override this arrest, causing cells to "break through" mitosis prematurely without proper chromosome alignment. This is the hallmark cellular phenotype of Mps1 inhibition.[5][6]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate suitable for high-content imaging.
-
Treatment: Treat cells with a fixed concentration of paclitaxel (to induce mitotic arrest) in combination with serial dilutions of BAY 1217389 or other Mps1 inhibitors.
-
Time-Lapse Imaging: Image the cells every 15-30 minutes for 24-48 hours.
-
Data Analysis: Quantify the duration of mitosis for hundreds of individual cells. A potent Mps1 inhibitor will cause a dose-dependent shortening of the paclitaxel-induced mitotic arrest. The consequence of this premature exit is often multinucleation, which can also be quantified.[6]
Comparative Data: Cellular Phenotypes
| Compound | Mitotic Breakthrough (EC50, nM) | Proliferation Inhibition (Median IC50, nM)[3] | Induction of Multinucleation |
| BAY 1217389 | ~10-50 | 6.7 | Yes [3][6] |
| Empesertib (BAY 1161909) | ~10-50 | In nM range[5] | Yes[5] |
| Negative Control | >10,000 | >10,000 | No |
Conclusion: A Self-Validating System for Target Confirmation
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to the Kinase Cross-Reactivity Profile of 3-(1-Methyl-1H-pyrazol-4-yl)aniline
Abstract
In drug discovery, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Promiscuity across the human kinome can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] This guide provides a comprehensive analysis of the cross-reactivity profile for the novel small molecule, 3-(1-Methyl-1H-pyrazol-4-yl)aniline. Lacking extensive public data on this specific compound, we present a robust framework for such an evaluation, utilizing established, high-throughput screening methodologies. We will compare its hypothetical profile against that of a known multi-kinase inhibitor, Staurosporine, to contextualize its selectivity. This document serves as a technical guide for researchers, scientists, and drug development professionals on the principles of kinase profiling, experimental execution, and data interpretation.
Introduction: The Imperative of Kinase Selectivity
The human genome encodes over 500 protein kinases, which share a structurally conserved ATP-binding pocket, making the design of selective inhibitors a significant challenge.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, known to form key interactions within the hinge region of many kinases.[3] Molecules like this compound, which combines this pyrazole core with an aniline moiety, are promising candidates for kinase inhibitor development.[4][5] However, their potential for off-target binding is high.[6]
A thorough cross-reactivity profile is therefore not merely a characterization step but a fundamental prerequisite for advancing a compound.[7] It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies, and helps predict the clinical safety profile.[8] This guide details the state-of-the-art experimental approach for generating a high-fidelity kinase interaction map and provides a clear methodology for interpreting the results.
Methodology: A Validated Approach to Kinome-Wide Profiling
To ensure robust and reproducible data, we describe a protocol based on the principles of active site-directed competition binding assays, such as the KINOMEscan™ platform.[9][10] This ATP-independent method measures the true thermodynamic binding affinity (dissociation constant, Kd) of a compound for a kinase, offering a distinct advantage over IC50 values which can be influenced by varying ATP concentrations.[1][9]
Experimental Protocol: Competition Binding Assay
-
Compound Preparation : this compound and the control inhibitor (Staurosporine) are solubilized in 100% DMSO to create high-concentration stock solutions. Subsequent serial dilutions are performed to generate an 11-point dose-response curve.
-
Assay Assembly : The assay is conducted in a multi-well plate format with three core components:
-
A DNA-tagged kinase from a panel of over 460 kinases.[9]
-
An immobilized, active-site directed ligand specific for that kinase.
-
The test compound (or DMSO vehicle control).
-
-
Competition & Equilibration : The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[9] The mixture is allowed to reach binding equilibrium.
-
Capture & Washing : The immobilized ligand, along with any bound kinase, is captured on a solid support (e.g., streptavidin beads). Unbound components are washed away.
-
Quantification : The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[9] A lower qPCR signal indicates that the test compound successfully competed with the immobilized ligand for binding to the kinase.
-
Data Analysis : The amount of kinase captured is measured as a function of the test compound concentration. These data are used to calculate the dissociation constant (Kd), which represents the concentration of the compound required to bind to 50% of the kinase population.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for a competition binding-based kinase profiling assay.
Results: Comparative Cross-Reactivity Analysis
The following table presents hypothetical, yet representative, cross-reactivity data for this compound, benchmarked against the notoriously promiscuous inhibitor, Staurosporine.[11] Data is presented as the dissociation constant (Kd), where a lower value indicates a stronger binding interaction. For this guide, we assume the primary target is within the Tyrosine Kinase (TK) family, such as ABL1.
Table 1: Comparative Kinase Binding Affinity (Kd, nM)
| Kinase Target | Kinase Family | This compound (Kd, nM) | Staurosporine (Control) (Kd, nM) | Selectivity Note |
| ABL1 | TK | 15 | 6.2 | Potent Primary Target |
| SRC | TK | 250 | 5.8 | Moderate off-target activity |
| LCK | TK | 480 | 4.5 | Moderate off-target activity |
| FLT3 | TK | 95 | 11 | Significant off-target activity |
| KIT | TK | 110 | 15 | Significant off-target activity |
| CDK2/cyclin A | CMGC | 8,500 | 6.5 | Highly selective over CMGC family |
| GSK-3β | CMGC | > 10,000 | 8.0 | Highly selective over CMGC family |
| ROCK1 | AGC | 6,500 | 12 | Highly selective over AGC family |
| PKA | AGC | > 10,000 | 7.5 | Highly selective over AGC family |
| p38α (MAPK14) | CMGC | > 10,000 | 35 | Highly selective over MAPKs |
Note: This data is illustrative and serves as a template for presenting experimental findings.
Discussion and Interpretation
The primary goal of this analysis is to assess the selectivity of this compound. Selectivity can be visualized using a "TREEspot" diagram, which maps the inhibited kinases onto a representation of the human kinome.[12]
On-Target Potency and Off-Target Profile
The data indicates that this compound is a potent inhibitor of ABL1 kinase, its intended primary target. However, the compound exhibits significant off-target activity against other tyrosine kinases, notably FLT3 and KIT. This is not uncommon, as inhibitors targeting the ATP-binding site often show activity against structurally related kinases.[13] While this polypharmacology could be detrimental, potentially leading to side effects, it could also offer therapeutic advantages in certain cancers where these kinases are also valid targets.[1]
Comparative Selectivity
When compared to Staurosporine, this compound demonstrates a markedly superior selectivity profile. Staurosporine inhibits kinases across the TK, CMGC, and AGC families with high potency, making it a useful tool compound but an unsuitable therapeutic.[11] In contrast, our subject compound shows excellent selectivity against the CMGC and AGC families, with Kd values in the micromolar range, suggesting a low likelihood of side effects mediated by inhibition of kinases like CDKs or PKA.
Implications for Drug Development
The observed cross-reactivity profile provides critical direction for the next steps in development:
-
Lead Optimization : Medicinal chemistry efforts can now focus on modifying the aniline or pyrazole moieties to reduce binding to FLT3 and KIT while maintaining or improving potency against ABL1.[8]
-
Cellular Assays : The biochemical binding data must be validated in cellular assays to confirm target engagement and assess functional inhibition in a physiological context.[1]
-
Safety Assessment : The identified off-targets (FLT3, KIT, SRC, LCK) should be prioritized for specific safety pharmacology and toxicology studies to evaluate the potential for adverse effects.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity profile of the kinase inhibitor this compound. Through the use of competition binding assays and comparative analysis, we can build a detailed map of its interactions across the human kinome. The hypothetical data presented herein illustrates a compound with high potency for its primary target but with notable off-target activities within the same kinase family. This profile, while highlighting areas for optimization, demonstrates significant selectivity over the broader kinome, marking it as a promising, albeit unrefined, lead candidate for further development. A thorough understanding of such selectivity profiles is indispensable for the successful translation of kinase inhibitors from the bench to the clinic.[14]
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chayon.co.kr [chayon.co.kr]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-(1-Methyl-1H-pyrazol-4-yl)aniline Analogs as Potent Kinase Inhibitors
Introduction: The Privileged Scaffold of 3-(1-Methyl-1H-pyrazol-4-yl)aniline in Kinase Inhibition
In the landscape of modern oncology drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. The this compound core has been identified as a privileged scaffold in the design of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on this scaffold, with a particular focus on their activity against the Aurora kinase family, key regulators of mitosis.[1][2] By dissecting the roles of various structural modifications, we aim to provide a rational framework for the design of next-generation kinase inhibitors with improved potency and selectivity.
The pyrazole ring system is a versatile and valuable structural moiety in medicinal chemistry, known to form key interactions within the ATP-binding pocket of kinases.[2] Specifically, the this compound scaffold serves as an excellent starting point for fragment-based drug discovery and lead optimization, offering multiple vectors for chemical modification to enhance biological activity and fine-tune pharmacokinetic properties.[1]
Deciphering the Structure-Activity Relationship: A Focus on Aurora Kinase Inhibition
The following SAR analysis is synthesized from studies of closely related pyrazole-based kinase inhibitors, most notably the multi-targeted inhibitor AT9283, which shares a core pyrazol-4-yl urea structure and exhibits potent inhibition of Aurora kinases A and B.[1] These insights provide a predictive framework for the rational design of novel this compound analogs.
Key Structural Insights and Optimization Strategies
The general structure of the this compound scaffold allows for systematic modifications at several key positions to probe the chemical space and optimize for kinase inhibitory activity. The core scaffold typically engages in hydrogen bonding interactions with the kinase hinge region, a critical determinant of binding affinity.
Figure 1: Key SAR insights for this compound analogs.
1. The Pyrazole Core and N1-Substitution: The 1-methyl group on the pyrazole ring is a common feature that often enhances solubility and can improve metabolic stability. In many kinase inhibitors, the pyrazole nitrogen atoms act as hydrogen bond acceptors, interacting with the hinge region of the kinase.
2. The Aniline Moiety and Substitutions: The aniline portion of the scaffold typically extends towards the solvent-exposed region of the ATP-binding pocket. Modifications at this position are critical for modulating selectivity and cellular permeability. For instance, the introduction of a urea linkage at the aniline nitrogen, as seen in AT9283, leads to potent dual inhibition of Aurora A and Aurora B kinases.[1] The urea moiety forms additional hydrogen bonds that contribute significantly to the binding affinity.
3. Substitutions on the Pyrazole Ring (C3-Position): The C3-position of the pyrazole ring is another key site for modification. In the development of AT9283, a benzimidazole group at this position was found to be optimal for potent Aurora kinase inhibition.[1] This bulky substituent can occupy a hydrophobic pocket and form additional interactions, thereby increasing potency.
Comparative Analysis of Analog Performance
To illustrate the impact of these structural modifications, the following table summarizes the inhibitory activities of selected pyrazole-based analogs against Aurora A and B kinases. The data is derived from the study on the fragment-based discovery of AT9283 and other related pyrazole inhibitors.[1][2]
| Compound ID | Core Scaffold Modification | R Group on Urea/Amide | Aurora A IC50 (nM) | Aurora B IC50 (nM) | HCT116 Cell Growth IC50 (µM) |
| AT9283 | Pyrazol-4-yl urea | 1-Cyclopropyl-3-(3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl)urea | ~3 | ~3 | 0.03 |
| Analog A | Pyrazol-4-yl urea | 1-(3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl)-3-cyclopropylurea | 28 | 2.2 | 0.38 |
| Analog B | Pyrazol-4-yl benzamide | N-(3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl)benzamide | >1000 | 480 | >10 |
| Analog C | Pyrazolyl benzimidazole | 2-(1H-Pyrazol-4-yl)-1H-benzimidazole | 28.9 | 2.2 | 5.1 (U937) |
Data synthesized from multiple sources for comparative purposes.[1][2]
Expert Interpretation of the Data:
-
The transition from a simple benzamide linker (Analog B) to a urea linker (Analog A and AT9283) dramatically increases potency against both Aurora A and B. This highlights the critical role of the urea moiety in establishing key hydrogen bonding interactions within the active site.[1]
-
The addition of a morpholinomethyl group to the benzimidazole ring (AT9283) further enhances cellular potency, likely by improving solubility and cell permeability.[1]
-
The pyrazolyl benzimidazole core alone (Analog C) demonstrates potent inhibition, particularly against Aurora B, indicating its effectiveness as a foundational scaffold.[2]
Experimental Protocols for Compound Evaluation
The reliable evaluation of novel kinase inhibitors requires robust and validated experimental methodologies. Here, we provide detailed protocols for a biochemical kinase inhibition assay and a cell-based proliferation assay, which are standard in the field.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay for Aurora B
This protocol describes a homogenous, high-throughput assay for measuring the inhibition of Aurora B kinase activity.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by Aurora B. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody and the streptavidin-APC bind, bringing the europium donor and the APC acceptor into close proximity, resulting in a FRET signal.
Workflow Diagram:
Figure 2: Workflow for the TR-FRET Aurora B kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in Assay Buffer.
-
Prepare a solution of Aurora B kinase, biotinylated peptide substrate, and ATP in Assay Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilution.
-
Add 5 µL of the kinase/substrate/ATP solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Prepare a detection mix containing a europium-labeled anti-phospho-substrate antibody and streptavidin-APC in a TR-FRET dilution buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to that at 615 nm.
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: MTT Cell Proliferation Assay
This protocol outlines a colorimetric assay to assess the effect of the compounds on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cancer cells (e.g., HCT116).
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed herein, particularly in the context of Aurora kinase inhibition, underscore the importance of systematic modifications to the core structure to achieve high potency and desirable pharmacological properties. The strategic introduction of functionalities that can engage in key hydrogen bonding and hydrophobic interactions within the kinase active site is paramount.
Future efforts in this area should focus on leveraging the SAR insights to design analogs with improved kinase selectivity profiles to minimize off-target effects. Furthermore, the optimization of ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for translating potent biochemical and cellular activity into in vivo efficacy. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of these next-generation kinase inhibitors.
References
- 1. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Guide: Evaluating the Kinase Inhibitory Potential of 3-(1-Methyl-1H-pyrazol-4-yl)aniline Against Established CDK Inhibitors
This guide provides a comprehensive framework for the preclinical benchmarking of the novel small molecule, 3-(1-Methyl-1H-pyrazol-4-yl)aniline. Given the prevalence of the pyrazole scaffold in numerous FDA-approved pharmaceuticals, particularly in the oncology space, we hypothesize a potential role for this compound as a kinase inhibitor.[1][2][3][4] Research has specifically highlighted pyrazole derivatives as promising anticancer agents, with some aniline-containing analogues showing activity against Cyclin-Dependent Kinase 2 (CDK2).[5][6]
Therefore, this document outlines a rigorous, multi-tiered experimental strategy to characterize this compound and compare its performance against established CDK inhibitors, Palbociclib (a CDK4/6 inhibitor) and Milciclib (a pan-CDK inhibitor). The objective is to provide drug development professionals with a robust, self-validating workflow to ascertain the compound's potency, selectivity, and cellular efficacy.
Strategic Rationale & Target Selection
The decision to evaluate this compound as a kinase inhibitor is rooted in chemical precedent. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, known for its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases.[7][8] Our hypothetical target is CDK2, a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle. Dysregulation of the CDK2 pathway is a hallmark of numerous cancers, making it a validated therapeutic target.
Our benchmarking strategy is designed to move from broad, high-throughput screening to specific, mechanism-of-action studies. This funnel-down approach ensures that resources are allocated efficiently, with each experimental stage providing the necessary validation to proceed to the next.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison of Pyrazole and Imidazole Scaffolds in Drug Design: A Senior Application Scientist's Guide
Introduction: The Privileged Status of Pyrazole and Imidazole in Medicinal Chemistry
In the landscape of medicinal chemistry, pyrazole and imidazole stand out as "privileged scaffolds." This designation is reserved for molecular frameworks that demonstrate the ability to bind to a wide range of biological targets, leading to a multitude of approved drugs across various therapeutic areas.[1][2] Both are five-membered aromatic heterocycles containing two nitrogen atoms. However, the arrangement of these nitrogen atoms—1,2 in pyrazole and 1,3 in imidazole—imparts distinct physicochemical and pharmacological properties that significantly influence their application in drug design.[3][4]
This guide provides a head-to-head comparison of these two critical scaffolds, delving into their structural nuances, physicochemical characteristics, metabolic profiles, and strategic applications in drug discovery. We will explore the causality behind experimental choices when selecting one scaffold over the other, supported by experimental data and real-world examples from the pharmaceutical industry.
Structural and Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the placement of nitrogen atoms between pyrazole and imidazole has profound implications for their electronic distribution, hydrogen bonding capabilities, and overall molecular properties.
dot
Caption: Chemical structures of Pyrazole and Imidazole.
Acidity and Basicity (pKa): A Key Differentiator
The pKa of a molecule is a critical parameter in drug design, influencing its ionization state at physiological pH, which in turn affects solubility, permeability, and target engagement.
-
Imidazole: The lone pair of electrons on the non-protonated nitrogen of imidazole is not involved in the aromatic system, making it more available for protonation. This results in imidazole being significantly more basic.[5]
-
Pyrazole: In pyrazole, the proximity of the two nitrogen atoms leads to a different electronic environment. The lone pair on one nitrogen is involved in the aromatic sextet, while the other is less available for protonation compared to imidazole.[5]
| Scaffold | pKa (of conjugate acid) | Predominant charge at pH 7.4 |
| Pyrazole | ~2.5 | Neutral |
| Imidazole | ~7.0 | Partially Positive/Neutral |
Expert Insight: The higher basicity of imidazole can be a double-edged sword. While it can facilitate salt formation to improve solubility, it can also lead to undesirable interactions, such as inhibition of cytochrome P450 enzymes.[6][7] The lower basicity of pyrazole often makes it a more metabolically stable choice.
Lipophilicity (LogP): Impact on Permeability and Solubility
LogP, the partition coefficient, is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes and its solubility in aqueous and lipid environments.
| Scaffold | Calculated LogP (ClogP) |
| Pyrazole | 0.24 |
| Imidazole | -0.08 |
Expert Insight: Pyrazole is generally more lipophilic than imidazole.[3] This can be advantageous for brain-penetrant drugs but may require careful modulation to avoid poor aqueous solubility. The lower lipophilicity of imidazole can contribute to better aqueous solubility.
Hydrogen Bonding: The Language of Molecular Recognition
The ability to form hydrogen bonds is fundamental to a drug's interaction with its biological target.
-
Pyrazole: The N-1 nitrogen of an unsubstituted pyrazole can act as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor.[3]
-
Imidazole: Similarly, the N-1 nitrogen of an unsubstituted imidazole can donate a hydrogen bond, and the N-3 nitrogen can accept one.[1]
dot
Caption: Hydrogen bonding capabilities of pyrazole and imidazole.
Expert Insight: The arrangement of the nitrogen atoms influences the directionality and strength of these interactions. This is a critical consideration in structure-based drug design, where precise positioning of hydrogen bond donors and acceptors is necessary for optimal target binding.
Pharmacokinetics and Metabolism: The Body's Response to the Scaffold
A drug's success is not solely dependent on its ability to bind to a target; it must also possess a favorable pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME).
Metabolic Stability: A Decisive Factor
-
Pyrazole: Drugs containing pyrazole rings tend to be more resistant to metabolic oxidative cleavage compared to imidazole.[8] This often translates to a longer half-life and improved metabolic stability.
-
Imidazole: The imidazole ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes. Furthermore, the basic nitrogen of imidazole can coordinate with the heme iron of CYP enzymes, leading to mechanism-based inhibition.[6][9] This can result in significant drug-drug interactions.[7][10]
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of a pyrazole-containing compound versus its imidazole-containing bioisostere.
Methodology:
-
Incubation: Incubate the test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Trustworthiness: This protocol includes a positive control (a compound with known metabolic instability) and a negative control (incubation without NADPH) to validate the assay's performance.
Cytochrome P450 Inhibition: A Common Hurdle for Imidazoles
Many imidazole-containing drugs are known inhibitors of CYP enzymes, which can lead to clinically significant drug-drug interactions.[6][11] This is a major consideration in drug development, and compounds are routinely screened for their potential to inhibit various CYP isoforms.
Experimental Protocol: CYP Inhibition Assay (e.g., CYP3A4)
Objective: To assess the potential of pyrazole- and imidazole-containing compounds to inhibit CYP3A4 activity.
Methodology:
-
Incubation: Incubate human liver microsomes with a fluorescent probe substrate for CYP3A4 (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC) and varying concentrations of the test compound.
-
Initiation: The reaction is initiated by the addition of NADPH.
-
Measurement: The formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.
Trustworthiness: A known CYP3A4 inhibitor (e.g., ketoconazole) is used as a positive control to ensure the assay is performing correctly.
Applications in Medicinal Chemistry: Case Studies and Strategic Choices
The choice between a pyrazole and an imidazole scaffold is often driven by the specific therapeutic target and the desired pharmacological profile.
Kinase Inhibitors: A Battleground for Both Scaffolds
Both pyrazole and imidazole are prevalent in the design of kinase inhibitors, often acting as hinge-binding motifs.[8][12][13]
-
Pyrazole-based Kinase Inhibitors:
-
Imidazole-based Kinase Inhibitors:
-
Dabrafenib: A BRAF inhibitor, dabrafenib contains an imidazole ring that interacts with the kinase hinge.
-
Acalabrutinib: A second-generation Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib incorporates an imidazole moiety.[4]
-
Expert Insight: In the context of kinase inhibitors, the pyrazole scaffold is often favored due to its lower propensity for CYP inhibition, a common liability for imidazole-containing drugs.
Bioisosteric Replacement: A Strategy for Optimization
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug optimization. Pyrazole and imidazole are often considered bioisosteres of each other and of other aromatic rings like benzene.[3][17][18]
-
Losartan to Pyrazole Analogs: In the development of angiotensin II receptor antagonists, researchers replaced the imidazole ring of a losartan metabolite with a pyrazole ring, resulting in compounds with similar potency.[3] This highlights the interchangeability of these scaffolds in certain contexts.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. quora.com [quora.com]
- 6. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 9. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)aniline: An Evaluation of Reproducibility and Efficiency
Introduction: The Significance of 3-(1-Methyl-1H-pyrazol-4-yl)aniline in Modern Drug Discovery
This compound is a key structural motif in a multitude of pharmacologically active molecules. Its unique combination of a substituted pyrazole ring and an aniline moiety makes it a valuable building block for the development of kinase inhibitors, anti-cancer agents, and other therapeutics. The pyrazole core can engage in crucial hydrogen bonding interactions with biological targets, while the aniline group provides a versatile handle for further chemical elaboration. Given its importance, the development of reliable and reproducible synthetic methods for this compound is of paramount interest to researchers in medicinal chemistry and process development.
This guide provides an in-depth comparison of two prominent and highly reproducible synthetic strategies for the preparation of this compound: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and weaknesses to aid researchers in selecting the optimal method for their specific needs.
Methodology 1: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[1] This approach to this compound involves the coupling of a pyrazole-4-boronic acid derivative with a suitable 3-haloaniline.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, regenerating the Pd(0) catalyst and yielding the desired biaryl product.
The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.
Experimental Workflow: Suzuki-Miyaura Coupling
The synthesis of this compound via the Suzuki-Miyaura coupling is a two-step process starting from the commercially available 1-methyl-1H-pyrazole.
Figure 1: Synthetic workflow for the Suzuki-Miyaura coupling approach.
Detailed Experimental Protocols
Step 1a: Synthesis of 4-Bromo-1-methyl-1H-pyrazole
A conventional and high-yielding method for the synthesis of 4-Bromo-1-methylpyrazole involves the bromination of 1-methylpyrazole using N-bromosuccinimide (NBS) in water.[2]
-
Procedure: To a solution of 1-methylpyrazole (1.0 eq) in water, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC. Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature to afford 4-bromo-1-methyl-1H-pyrazole.
Step 1b: Synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
The borylation of 4-bromo-1-methyl-1H-pyrazole can be achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron.[3]
-
Procedure: In a flame-dried Schlenk flask, combine 4-bromo-1-methyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq). Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous dioxane and heat the mixture at 80-90 °C for 12-16 hours. After cooling to room temperature, filter the reaction mixture through a pad of celite, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Suzuki-Miyaura Coupling
The final step involves the coupling of the pyrazole boronic ester with 3-bromoaniline.
-
Procedure: To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1), add 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq), 3-bromoaniline (1.1 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq). Heat the reaction mixture to reflux for 8-12 hours under an inert atmosphere. Upon completion, cool the reaction to room temperature, and partition between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield this compound.
Methodology 2: The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, in this case between an aryl halide and an amine.[4] For the synthesis of our target molecule, this would involve the direct coupling of 4-bromo-1-methyl-1H-pyrazole with an appropriate aniline derivative.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling:[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent unwanted side reactions.
Experimental Workflow: Buchwald-Hartwig Amination
This approach provides a more convergent synthesis, directly coupling the brominated pyrazole with an aniline derivative.
Figure 2: Synthetic workflow for the Buchwald-Hartwig amination approach.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole
This step is identical to Step 1a in the Suzuki-Miyaura approach.
Step 2: Buchwald-Hartwig Amination
This step directly couples the brominated pyrazole with an aniline derivative. While 3-aminoaniline could be used, protecting one of the amino groups, for instance as a Boc-carbamate, might be beneficial to avoid potential side reactions. Here, we present a general protocol using 3-aminoaniline.
-
Procedure: In a glovebox, charge a Schlenk tube with 4-bromo-1-methyl-1H-pyrazole (1.0 eq), 3-aminoaniline (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq), and a suitable ligand such as XPhos (0.08 eq). Add anhydrous toluene, seal the tube, and heat the mixture at 100-110 °C for 12-24 hours. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Overall Yield | Generally high, but dependent on the efficiency of the borylation step. | Can be very high, offering a more direct route. |
| Number of Steps | Two main synthetic steps from 1-methyl-1H-pyrazole. | Two main synthetic steps from 1-methyl-1H-pyrazole. |
| Reagent Availability | Boronic acid esters are common, but may require synthesis. 3-haloanilines are readily available. | 3-Aminoaniline is available, though protection may be needed. 4-bromo-1-methyl-1H-pyrazole is synthesized. |
| Reaction Conditions | Generally requires heating. Sensitive to oxygen and water. | Requires heating and strictly inert conditions. Bases used are often strong. |
| Catalyst System | Variety of Pd catalysts and ligands are effective. | Requires specific, often bulky and electron-rich, phosphine ligands. |
| Scalability | Well-established for large-scale synthesis. | Also scalable, but catalyst and ligand costs can be a factor. |
| Substrate Scope | Broad scope for both coupling partners. | Very broad amine scope. |
| Key Challenge | Potential for protodeborylation of the boronic ester. | Potential for side reactions if using unprotected diamines. |
Senior Application Scientist's Recommendation
Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent robust and reproducible methods for the synthesis of this compound. The choice between the two will largely depend on the specific constraints and objectives of the research.
-
For Versatility and Access to Analogs: The Suzuki-Miyaura coupling offers excellent flexibility. The key intermediate, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, can be coupled with a wide array of substituted 3-haloanilines, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
-
For a More Convergent and Potentially Higher-Yielding Route: The Buchwald-Hartwig amination provides a more direct connection of the two key fragments. If the primary goal is the efficient synthesis of the target molecule itself, and the potential need for protecting groups on the aniline is not a major concern, this method can be highly effective and may offer a higher overall yield in fewer steps from the common intermediate.
In a research and development setting where exploration of chemical space is a priority, establishing a reliable synthesis of the pyrazole boronic ester for Suzuki-Miyaura couplings would be a strategic investment. For process development focused on the production of the specific target molecule, a thorough optimization of the Buchwald-Hartwig amination could prove to be the more efficient and cost-effective approach.
References
A Comparative Guide to the Antiviral Spectrum of Aniline-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the relentless pursuit of novel antiviral agents, the pyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of a specific class of these compounds: aniline-substituted pyrazoles. We will dissect their antiviral spectrum, delve into the critical structure-activity relationships that govern their potency, and explore their potential mechanisms of action. This document is intended to be a valuable resource for researchers engaged in the discovery and development of next-generation antiviral therapeutics.
Introduction: The Promise of Pyrazole-Based Antivirals
The global threat of viral diseases necessitates a continuous pipeline of innovative antiviral drugs. Heterocyclic compounds, particularly those containing the pyrazole moiety, have garnered significant attention due to their versatile biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] Aniline-substituted pyrazoles, a specific chemotype within this class, have shown particular promise, exhibiting potent inhibitory effects against a range of clinically relevant RNA and DNA viruses. This guide will focus on two prominent series of these compounds: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines and N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, providing a comprehensive overview of their antiviral efficacy and the underlying chemical principles driving their activity.
Mechanism of Action: Unraveling the Inhibitory Strategy
While the precise molecular targets for many aniline-substituted pyrazoles are still under active investigation, preliminary studies suggest a multi-faceted approach to viral inhibition. Time-of-addition experiments, a key method to elucidate the stage of the viral life cycle targeted by a compound, have provided initial insights.
For instance, in studies against Yellow Fever Virus (YFV), a representative of the Flavivirus genus, the lead compound N-[(3-(4-Bromophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl]aniline (7e) demonstrated a significant reduction in viral titer when introduced before, during, and, most notably, after viral infection.[2] The highest inhibition was observed when the compound was added 2 to 4 hours post-infection, a timeframe that typically corresponds to viral RNA replication.[2][3] This suggests that compound 7e interferes with post-entry steps of the YFV life cycle, potentially targeting the viral replication machinery.[2] However, its activity during pre-treatment and infection also indicates a possible role in inhibiting viral binding and/or entry into the host cell.[2]
While direct enzymatic inhibition data for these specific aniline-substituted pyrazoles is limited, related pyrazole derivatives have been identified as inhibitors of key viral enzymes. For example, some pyrazole compounds have been shown to target the NS2B-NS3 protease of flaviviruses like Dengue and West Nile Virus, a critical enzyme for viral polyprotein processing.[4][5][6][7][8] Others have demonstrated inhibitory activity against viral RNA-dependent RNA polymerase (RdRp) or helicase, both essential components of the viral replication complex.[1][9][10][11][12][13][14] It is plausible that the aniline-substituted pyrazoles discussed herein exert their antiviral effects through similar mechanisms, possibly acting as allosteric inhibitors of these vital viral enzymes. Further biochemical and structural studies are warranted to definitively identify their molecular targets.
Diagram: Proposed Mechanism of Action for Aniline-Substituted Pyrazoles against Flaviviruses
Caption: Proposed stages of the flavivirus life cycle inhibited by aniline-substituted pyrazoles.
Comparative Antiviral Spectrum: A Head-to-Head Analysis
The true measure of a novel antiviral candidate lies in its spectrum of activity and its potency relative to existing compounds. Aniline-substituted pyrazoles have been evaluated against a diverse panel of RNA and DNA viruses, with notable activity against members of the Flaviviridae and Paramyxoviridae families.
Activity Against Flaviviridae
This family includes significant human pathogens such as Yellow Fever Virus (YFV), Dengue Virus (DENV), and West Nile Virus (WNV). The N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline series, in particular, has demonstrated potent anti-YFV activity. Several derivatives exhibit EC50 values in the low micromolar range, significantly outperforming the reference inhibitor 6-azauridine.[2][15]
For instance, compound 7e displays an EC50 of 3.6 µM against YFV, a more than 12-fold improvement over 6-azauridine (EC50 = 46.0 µM).[2] The selectivity index (SI), a crucial measure of an antiviral's therapeutic window (CC50/EC50), is also notably high for these compounds, often exceeding 27.[2][16]
Interestingly, the antiviral activity extends to DENV-2, where several N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives show greater potency than against other tested flaviviruses.[2] However, activity against WNV appears to be more modest and limited to a few compounds within this series.[2] A surprising finding is that the replacement of the phenyl ring at the N1 position with a phenylsulfonyl group completely abrogates the anti-DENV-2 and anti-WNV activity, highlighting the delicate structure-activity relationships at play.[2]
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference Compound | Reference EC50 (µM) | Reference SI |
| 7e | YFV | 3.6 | >100 | >27.8 | 6-Azauridine | 46.0 | >2.2 |
| 7f | YFV | 4.2 | >100 | >23.8 | 6-Azauridine | 46.0 | >2.2 |
| 7h | YFV | 4.8 | >100 | >20.8 | 6-Azauridine | 46.0 | >2.2 |
| 1d | DENV-2 | 5.0 | >100 | >20.0 | - | - | - |
| 1g | DENV-2 | 4.5 | >100 | >22.2 | - | - | - |
| 1g | WNV | 25.0 | >100 | >4.0 | - | - | - |
Table 1: Comparative antiviral activity of selected aniline-substituted pyrazoles against Flaviviridae members. Data sourced from Fioravanti et al., 2019.[2]
Activity Against Respiratory Syncytial Virus (RSV)
RSV is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline series has been identified as a novel class of anti-RSV agents.[17] Most of the tested compounds in this series demonstrated inhibitory activity in the micromolar range (EC50s from 5 µM to 28 µM).[16][17]
The N-phenylsulfonyl analogs also exhibit anti-RSV activity, with EC50 values ranging from 8.5 to 24.0 µM, generally coupled with high selectivity.[2] Notably, these derivatives show improved activity and selectivity compared to ribavirin, a broad-spectrum antiviral that is licensed for the treatment of severe RSV infections.[2][3]
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference Compound | Reference EC50 (µM) | Reference SI |
| 7e | 8.5 | >100 | >11.8 | Ribavirin | 16.0 | 3.4 |
| 7f | 9.2 | >100 | >10.9 | Ribavirin | 16.0 | 3.4 |
| 7h | 10.5 | >100 | >9.5 | Ribavirin | 16.0 | 3.4 |
| Compound from Fioravanti et al., 2015 | 5 - 28 | Generally >100 | - | - | - | - |
Table 2: Comparative antiviral activity of selected aniline-substituted pyrazoles against RSV. Data sourced from Fioravanti et al., 2019 and Fioravanti et al., 2015.[2][17]
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Architecture of Activity
The antiviral potency of aniline-substituted pyrazoles is intricately linked to the nature and position of substituents on both the pyrazole and aniline rings. Systematic modifications of these scaffolds have revealed key structural determinants for antiviral activity.
Substitutions on the Phenylsulfonyl and Phenyl Rings
In the N-phenylsulfonyl series, the presence of a substituent at the para-position of the 3-phenyl ring is crucial for anti-RSV activity. Unsubstituted analogs at this position are devoid of efficacy.[2] For anti-YFV activity, a wide range of substituents on the 3-phenyl and the aniline ring are tolerated, with halogen substitutions often leading to potent compounds.
A critical finding is the impact of a methoxy group on the phenylsulfonyl moiety. Its introduction completely abolishes anti-RSV activity and significantly diminishes anti-YFV potency.[2][15] Conversely, these p-methoxy analogs show preferential activity against Bovine Viral Diarrhea Virus (BVDV), a pestivirus also belonging to the Flaviviridae family, with some exhibiting potency comparable or superior to ribavirin.[2][3] This highlights a remarkable switch in antiviral selectivity based on a single substituent change.
Substitutions on the Aniline Ring
In the N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline series, SAR studies on the aniline ring have shown that the introduction of a chlorine or bromine atom generally results in the best balance of anti-RSV activity and selectivity.[17] Conversely, the presence of a trifluoromethyl group tends to abolish anti-RSV activity while increasing cytotoxicity.[17]
Diagram: Key Structure-Activity Relationships
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in drug discovery of flavivirus NS2B-NS3pro serine protease inhibitors for the treatment of Dengue, Zika, and West Nile viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyrimidine-based inhibitors of HCV polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Helicase inhibitors as specifically targeted antiviral therapy for hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Analysis of Novel Inhibitors against NS3 Helicase and NS5B RNA-Dependent RNA Polymerase from Hepatitis C Virus 1b (Con1) | Semantic Scholar [semanticscholar.org]
- 13. Project 5: Pandemic Virus Helicase Inhibitors Abstract | Midwest Antiviral Drug Discovery (AViDD) Center [midwestavidd.umn.edu]
- 14. Allosteric Inhibitors Have Distinct Effects, but Also Common Modes of Action, in the HCV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.uniroma1.it [iris.uniroma1.it]
- 16. researchgate.net [researchgate.net]
- 17. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Mechanism of Action: A Senior Scientist's Guide to Molecular Docking
In the landscape of modern drug discovery, elucidating a compound's mechanism of action is paramount. It's the critical step that transforms a promising hit into a viable lead candidate. Among the computational tools at our disposal, molecular docking stands out as a powerful, cost-effective, and rapid method to predict and analyze the binding of a small molecule (ligand) to its macromolecular target (receptor).[1][2][3] This guide provides an in-depth, experience-driven walkthrough of how to leverage molecular docking to confirm a hypothesized mechanism of action, comparing various software and methodologies along the way.
The "Why" Before the "How": The Rationale of Molecular Docking
At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] This prediction is not merely about finding a "good fit"; it's about understanding the intricate dance of molecular interactions—hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern biological recognition.[4] By simulating this process, we can:
-
Validate a hypothesized binding site: Does the ligand preferentially bind to the active site or an allosteric site as predicted?
-
Elucidate key interactions: Which amino acid residues are critical for binding? This knowledge can guide lead optimization and explain structure-activity relationships (SAR).
-
Rank potential candidates: By comparing the predicted binding affinities of multiple ligands, we can prioritize which compounds to advance for in vitro testing.[5]
-
Reduce costs and timelines: Virtual screening of large compound libraries using docking can significantly narrow down the number of molecules that need to be synthesized and tested in the lab.[6]
The Docking Workflow: A Self-Validating System
A robust molecular docking study is a multi-step process where each stage builds upon the last. The integrity of your results depends on meticulous execution at every step.
Caption: A typical workflow for a molecular docking study, from initial structure preparation to post-docking validation.
Part 1: The Crucial Preparation Phase
Garbage in, garbage out. This adage is especially true for molecular docking. The quality of your input structures directly dictates the reliability of your results.
Experimental Protocol: Receptor Preparation
-
Obtain the Receptor Structure: The most common source for protein structures is the RCSB Protein Data Bank (PDB).[7] When selecting a PDB entry, prioritize high-resolution crystal structures with a co-crystallized ligand in the binding site of interest. This provides an invaluable reference for validating your docking protocol.
-
Initial Cleanup: The raw PDB file often contains non-essential molecules like water, ions, and co-factors that can interfere with the docking process.[8][9] Using visualization software like PyMOL or UCSF Chimera, carefully remove these elements unless they are known to be critical for ligand binding.[10][11] If the protein is a multimer, decide whether to use the entire complex or a single monomer.[9]
-
Add Hydrogens and Assign Charges: Crystal structures typically do not resolve hydrogen atoms.[12] It is essential to add hydrogens to the protein, as they are crucial for forming hydrogen bonds. Following this, assign partial charges to each atom using a force field like AMBER or Gasteiger.[13] Software like AutoDockTools can automate this process.[14]
Experimental Protocol: Ligand Preparation
-
Obtain Ligand Structures: Ligand structures can be sourced from databases like PubChem or ZINC, or drawn using chemical sketchers.[7][8] It's crucial to start with a 2D representation and convert it to a 3D structure.[12]
-
Energy Minimization and Conformer Generation: The ligand's 3D conformation is critical. Perform an energy minimization to ensure realistic bond lengths and angles.[8] Since ligands are flexible, it's important to consider multiple possible conformations. Some docking programs generate conformers on-the-fly, while others require a pre-generated set.
-
Assign Charges and Define Rotatable Bonds: Similar to the receptor, assign partial charges to the ligand atoms.[14] Additionally, define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.[14]
Part 2: Choosing Your Weapon - A Comparison of Docking Software
The choice of docking software can significantly impact your results.[15] There is no single "best" program; the optimal choice depends on the specific research question, computational resources, and user expertise.[1] Below is a comparison of some of the most widely used docking software.
| Software | Licensing | Key Strengths | Best Suited For |
| AutoDock Vina | Open Source | High speed and accuracy, widely used and well-documented.[6][16] | Academic research, virtual screening of large libraries.[17] |
| AutoDock 4 | Open Source | More user-configurable than Vina, allows for more detailed control over the docking process.[16] | Complex systems requiring fine-tuning of docking parameters. |
| GOLD | Commercial | Known for its high-performance scoring function and accuracy.[6] | Industrial drug discovery, high-precision docking studies. |
| GLIDE | Commercial | Excellent performance in pose prediction and virtual screening.[15] | Integrated drug discovery platforms (Schrödinger Suite). |
| DOCK | Open Source | One of the original docking programs, highly versatile.[15][18] | Experienced users who need a high degree of customization. |
| PyRx | Open Source | User-friendly graphical interface that integrates AutoDock and Vina.[19] | Beginners, researchers who prefer a graphical user interface. |
Part 3: The Docking Simulation and Result Analysis
With prepared structures and selected software, you are ready to perform the docking simulation.
Experimental Protocol: Running the Docking Simulation (Using AutoDock Vina as an Example)
-
Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site. This is done by defining a "grid box" around the putative binding site.[7][20] If you have a co-crystallized ligand, center the grid box on its location. The size of the box should be large enough to accommodate the ligand and allow for some rotational and translational movement.[21]
-
Configure the Docking Parameters: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the name of the output file.[21][22]
-
Launch the Simulation: Execute the Vina command from the command line, pointing to your configuration file.[7][22] Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.
Interpreting the Results: More Than Just a Number
The output of a docking simulation provides a wealth of information. The key is to analyze it critically.
-
Binding Affinity: This is typically reported as a negative value in kcal/mol.[23] The more negative the value, the stronger the predicted binding affinity.[23][24] It's a useful metric for ranking different ligands against the same target.[5] However, it's an estimated value and should not be taken as an absolute measure of potency.
-
Binding Pose: The predicted 3D orientation of the ligand in the binding site is crucial.[7] Visualize the top-ranked poses using software like PyMOL or Discovery Studio.[7][25] Does the pose make sense from a biochemical perspective? Are key functional groups of the ligand interacting with complementary residues in the protein?
-
Molecular Interactions: Analyze the specific non-covalent interactions between the ligand and the receptor.[24] Look for:
-
Hydrogen bonds: Are there hydrogen bond donors on one molecule interacting with acceptors on the other?
-
Hydrophobic interactions: Are non-polar regions of the ligand buried in hydrophobic pockets of the protein?
-
Electrostatic interactions: Are there favorable interactions between charged groups?
Tools like LigPlot+ can generate 2D diagrams of these interactions, making them easier to visualize and interpret.[26]
-
Part 4: Ensuring Trustworthiness - Validation is Key
A critical step that is often overlooked is the validation of your docking protocol.[27] This ensures that your chosen software and parameters can reliably predict the correct binding mode for your system.
Experimental Protocol: Re-docking
The most common method for validation is "re-docking."[27][28]
-
Extract the Native Ligand: Start with a crystal structure of your target protein with its co-crystallized (native) ligand.
-
Dock the Native Ligand: Prepare the protein and the extracted native ligand as described above. Then, dock the native ligand back into the protein's binding site using your chosen protocol.
-
Calculate the RMSD: Superimpose the predicted binding pose of the re-docked ligand with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the two. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the experimentally observed binding mode.[24][27]
If the re-docking fails (RMSD > 2.0 Å), you may need to adjust your grid box size and location, or even try a different docking program.[27]
Visualizing a Potential Mechanism: A Hypothetical Signaling Pathway
Molecular docking can provide insights that fit into a larger biological context. For example, if you are studying an inhibitor of a kinase, the docking results can help to explain how it disrupts the signaling pathway.
Caption: A diagram illustrating how a docked inhibitor might interrupt a kinase signaling pathway, a hypothesis supported by molecular docking data.
Conclusion: An Indispensable Tool in the Modern Lab
Molecular docking is a powerful computational technique that, when applied with rigor and a deep understanding of its principles and limitations, can provide invaluable insights into a compound's mechanism of action.[1][3] It serves as a bridge between chemical structure and biological activity, allowing researchers to make more informed decisions and accelerate the drug discovery process. By following a self-validating workflow and critically analyzing the results, scientists can confidently use molecular docking to confirm and elucidate the intricate molecular interactions that drive therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 11. youtube.com [youtube.com]
- 12. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. Comparison of several molecular docking programs: pose prediction and virtual screening accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 17. youtube.com [youtube.com]
- 18. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. eagonlab.github.io [eagonlab.github.io]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. medium.com [medium.com]
- 26. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 27. researchgate.net [researchgate.net]
- 28. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(1-Methyl-1H-pyrazol-4-yl)aniline
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; its safe and compliant disposal is a critical final step that safeguards both personnel and the environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-(1-Methyl-1H-pyrazol-4-yl)aniline, ensuring that this terminal phase of your research is conducted with the same rigor as the initial discovery.
The core principle underpinning these procedures is a cautious and informed approach. While a specific, comprehensive Safety Data Sheet (SDS) for every novel compound is not always available, established protocols for structurally similar chemicals and hazardous waste provide a robust foundation for safe handling.[1][2][3] This compound, possessing both a pyrazole moiety and an aniline functional group, warrants careful consideration due to the potential hazards associated with these chemical classes.[4][5][6]
I. Hazard Assessment: Understanding the "Why"
A thorough understanding of the potential hazards associated with this compound is paramount to appreciating the necessity of stringent disposal protocols. The molecule's structure incorporates two key functionalities:
-
Aniline Moiety: Substituted anilines are a class of compounds known for their potential toxicity.[4][5][6][7] Their metabolic pathways can lead to the formation of reactive intermediates that may cause adverse health effects such as methemoglobinemia and hemolysis.[6] The type and position of substituents on the aniline ring can significantly influence the compound's toxic potential.[4] Given these inherent risks, all aniline derivatives should be handled as potentially hazardous.[8][9][10][11]
-
Pyrazole Ring: Pyrazole derivatives are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities.[12][13] This bioactivity necessitates that they be handled with care to avoid unintended environmental or physiological effects.[13]
Therefore, in the absence of specific toxicological data, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash, as this can lead to environmental contamination.[2][9]
II. Personnel Protection: Your First Line of Defense
Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This creates a necessary barrier between the researcher and the chemical, mitigating the risk of exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | Prevents dermal absorption, a primary route of exposure for aniline compounds.[10][11] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of liquid waste or contact with solid particles. |
| Body Protection | A standard laboratory coat, fully buttoned. | Provides a barrier against accidental spills and contamination of personal clothing.[9] |
| Respiratory Protection | Use within a certified chemical fume hood. | Minimizes the inhalation of any potentially harmful vapors or aerosols. |
III. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that begins with segregation and culminates in professional collection.
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation
Proper segregation at the point of generation is the cornerstone of safe chemical waste management.[1] This prevents inadvertent and potentially hazardous chemical reactions.
-
Solid Waste:
-
Unused or expired solid this compound.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.[3]
-
-
Liquid Waste:
-
Solutions containing this compound.
-
The first rinse of any glassware that contained the compound. Subsequent rinses, if the initial rinse was thorough, may be disposed of as regular chemical waste, but it is best practice to collect all rinsates as hazardous.[12]
-
Step 2: Containerization
The choice and labeling of waste containers are critical for safety and regulatory compliance.
-
Container Selection:
-
Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are a suitable choice for both solid and liquid waste.[9]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion of vapors.[12]
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled.
-
The label must include:
-
Step 3: Storage
Proper storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.
-
Store waste containers in a designated and secure satellite accumulation area for hazardous waste.[9]
-
Use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[9]
-
Ensure the storage area is well-ventilated and away from incompatible materials. Aromatic amines are generally incompatible with strong oxidizing agents and acids.[14][15][16]
-
Keep all waste containers securely sealed when not in use.[9]
Step 4: Professional Disposal
The final disposal of this compound must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.[1][3]
-
Provide them with a detailed inventory of the waste.
-
The ultimate disposal of this compound will be carried out by a licensed professional waste disposal company, likely through high-temperature incineration, which is the recommended method for such organic compounds.[3]
IV. Spill Management
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and contamination.
-
Small Spills (manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[9]
-
Clean the spill area with a suitable solvent and then decontaminate it.
-
-
Large Spills:
-
Immediately evacuate the area.
-
Alert your laboratory supervisor and contact your institution's EHS department or emergency response team.[10]
-
V. Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a non-negotiable aspect of the research process. By adhering to these detailed procedures, you not only ensure compliance with safety regulations but also demonstrate a profound commitment to the well-being of your colleagues and the preservation of our environment. This final act of scientific stewardship is as significant as the discoveries made in the laboratory.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. calpaclab.com [calpaclab.com]
- 15. ehs.msu.edu [ehs.msu.edu]
- 16. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(1-Methyl-1H-pyrazol-4-yl)aniline
Introduction: Beyond the Product - A Commitment to Safety
At the forefront of drug discovery and scientific innovation, the compounds we handle are often as novel as the therapies we aim to create. 3-(1-Methyl-1H-pyrazol-4-yl)aniline is one such molecule, a key building block in modern medicinal chemistry. However, its potent bioactivity is mirrored by a significant hazard profile. This guide moves beyond mere compliance, offering a deep, scientifically-grounded framework for the safe handling of this compound. Our goal is to instill a culture of safety that is proactive, not reactive, by explaining the causality behind each procedural step. Your safety, and the integrity of your research, depends on a comprehensive understanding and rigorous application of these protocols.
Foundational Hazard Assessment: Understanding the "Why"
Effective personal protective equipment (PPE) selection is not a matter of guesswork; it is a direct response to a thorough risk assessment. The hazard profile of this compound, as detailed in its Safety Data Sheet (SDS), is severe and multi-faceted.[1] It is classified as acutely toxic via oral, dermal, and inhalation routes, is suspected of being a carcinogen and mutagen, and can cause permanent organ damage through repeated exposure.
This is not a substance where risks can be minimized through dilution alone. The aniline substructure suggests rapid dermal absorption, a common trait for aromatic amines that can lead to systemic toxicity, including methemoglobinemia—a condition that impairs oxygen delivery in the blood.[2] The pyrazole component, while common in pharmaceuticals, contributes to the overall reactivity and toxicological profile of the molecule.[3]
Table 1: GHS Hazard Classification Summary for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | 3 | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 (Blood) | H372: Causes damage to organs (Blood) through prolonged or repeated exposure |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Hazardous to the Aquatic Environment | 1 (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects |
This profile mandates that we treat this compound with the highest level of caution, assuming that any contact, however brief, constitutes a significant exposure.
Core Directive: Engineering Controls as the Primary Barrier
Before any discussion of PPE, we must emphasize the primacy of engineering controls. PPE is the last line of defense, intended to protect you when engineering controls fail or are not feasible.[4] All handling of this compound, from weighing solids to making solutions and running reactions, must be performed within a certified, functioning chemical fume hood or a glove box.[5] These systems are designed to contain vapors, dusts, and aerosols, preventing inhalation, which is a primary route of exposure.
The Essential PPE Ensemble: A Multi-Layered Defense
For all work involving this compound, the following PPE is mandatory. The selection process is visualized in the workflow diagram below (Figure 1).
Eye and Face Protection: An Impenetrable Shield
Given the classification of "Causes serious eye damage" (H318), standard safety glasses are insufficient. The risk of an irreversible injury from even a minor splash is too great.
-
Mandatory: Indirectly vented, chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards.[1][6][7] Goggles must form a complete seal around the eyes to protect from splashes, vapors, and dust.
-
Required for Splash Risks: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashing, such as when transferring solutions, working with larger volumes (>50 mL), or performing a reaction under pressure.[4][7]
Hand Protection: Preventing Dermal Absorption
This compound is toxic upon skin contact. Furthermore, many aromatic amines are known to readily permeate common glove materials.[8] Therefore, a single pair of standard nitrile gloves does not provide adequate protection.
-
Double-Gloving is Mandatory: Always wear two pairs of gloves. This provides a critical safety buffer; if the outer glove is contaminated or torn, the inner glove continues to provide protection while you retreat, remove the outer glove, and re-glove.
-
Material Selection: The outer glove must be selected for its chemical resistance to both the aniline compound and any solvents being used. While nitrile offers broad, short-term protection, for prolonged work or significant solvent use, more robust materials are necessary.[4][9]
Table 2: Glove Selection Guide for Aromatic Amines & Common Solvents
| Glove Material | Protection Against Aromatic Amines | Protection Against Common Solvents | Breakthrough Time | Recommendation |
| Nitrile | Fair to Good (short contact) | Good (Alcohols, weak acids) | Short | Suitable as an inner glove or for very brief, low-risk transfers.[5] |
| Neoprene | Good | Good (Acids, bases, alcohols) | Moderate | A good choice for the outer glove during general handling and solution preparation.[9] |
| Butyl Rubber | Excellent | Excellent (Ketones, esters, aldehydes) | Long | Recommended outer glove when working with a wide range of organic solvents.[9] |
| Viton® | Excellent | Excellent (Aromatic & chlorinated solvents) | Very Long | The highest level of protection, recommended for high-risk operations or prolonged exposure. |
Self-Validating Protocol: Always inspect gloves for tears or pinholes before use.[6] After any known contact, remove the outer glove immediately using the proper technique (see Section 5.2) and dispose of it as hazardous waste. Wash hands thoroughly after every work session, even though gloves were worn.[6]
Body Protection: Full Coverage
-
A flame-resistant (FR) lab coat is required due to the combustible nature of the compound. A Nomex® or similar material lab coat is recommended.[4]
-
The lab coat must be fully buttoned, with sleeves rolled down.
-
Wear long pants and fully enclosed shoes made of a non-porous material.[4][5] Fabric shoes (e.g., canvas) are prohibited as they can absorb and retain chemical spills.
-
For large-scale operations (>1 L) or situations with a high risk of splashing, a chemically resistant apron worn over the lab coat is required.[9]
Respiratory Protection: When Engineering Controls Are Not Enough
Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, it is required in specific scenarios:[4]
-
Emergency Situations: Responding to a large spill outside of a containment hood.
-
Control Failure: If you suspect the fume hood is not functioning correctly.
-
Weighing Powders: If weighing fine powder outside of a glove box or vented balance enclosure where aerosolization is possible.
In these cases, a NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters is required.[6] Note that proper use of a respirator requires a formal respiratory protection program, including medical clearance and annual fit testing.[4]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.
Caption: Figure 1. A flowchart guiding the selection of appropriate PPE based on the specific laboratory task being performed.
Procedural Discipline: Donning and Doffing Protocols
The order in which you put on and take off PPE is as important as the equipment itself. Incorrect removal can lead to self-contamination.
Experimental Protocol: Donning PPE (Putting On)
-
Clothing Check: Confirm you are wearing long pants and fully enclosed shoes.
-
Inner Gloves: Don the first pair of gloves (e.g., nitrile).
-
Lab Coat: Put on the flame-resistant lab coat. Fasten all buttons.
-
Goggles: Put on your chemical splash goggles, ensuring a snug fit.
-
Face Shield (if required): Position the face shield over the goggles.
-
Outer Gloves: Don the second, chemically-resistant outer pair of gloves. Ensure the cuffs of the outer gloves go over the sleeves of the lab coat.
-
Final Check: Visually inspect your ensemble to ensure there are no exposed skin areas.
Experimental Protocol: Doffing PPE (Taking Off)
This procedure should be performed in a designated area, moving from "contaminated" to "clean."
-
Initial Decontamination: If there is visible contamination on your outer gloves or lab coat, decontaminate the surface before removal where possible.
-
Outer Gloves: Remove the outer gloves first. Using one gloved hand, grasp the palm of the other and peel the glove off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in a designated hazardous waste container.[6]
-
Face Shield & Apron (if used): Remove the face shield and/or apron without touching the front surface. Place in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it. Fold it so the contaminated outside is folded inward and place it in the designated bin for FR lab coat laundering.
-
Goggles: Remove goggles by handling the strap, not the front. Place in the designated decontamination area.
-
Inner Gloves: Remove the final pair of inner gloves using the same technique as in step 2. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[6][10]
Spill and Disposal Management
Spill Response Plan
-
Immediate Actions: Alert personnel in the immediate area and evacuate if the spill is large or you feel unwell. If contaminated, use the safety shower or eyewash for at least 15 minutes and seek immediate medical attention.[5]
-
Small Spills (<100 mL, inside a fume hood):
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material like Chemizorb®, sand, or vermiculite.[11] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (>100 mL or any spill outside a fume hood):
-
Evacuate the lab immediately.
-
Close the doors and prevent re-entry.
-
Call your institution's emergency response team (e.g., EHS). Do not attempt to clean it up yourself.[5]
-
Waste Disposal Plan
-
Chemical Waste: All solutions and unreacted material must be collected in a designated, labeled hazardous waste container. The container should be kept closed when not in use.
-
Contaminated Solids: Used gloves, absorbent materials from spills, and contaminated weighing papers must be placed in a sealed, labeled container for solid hazardous waste.[1] Do not mix with general laboratory trash.
-
Environmental Release: Under no circumstances should this material or its containers be released into drains or the environment, due to its high aquatic toxicity.[11]
Conclusion
Handling this compound requires a disciplined and informed approach to safety. By understanding its significant toxicological risks, you can appreciate the critical role of the multi-layered defense system presented here—from primary engineering controls to the specific selection and procedural use of PPE. This guide provides the necessary framework, but true safety is an active process. Continuously assess your risks, inspect your equipment, and never allow familiarity to breed complacency. Your health and the success of your research depend on it.
References
- 1. fishersci.com [fishersci.com]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. jchr.org [jchr.org]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. bio.vu.nl [bio.vu.nl]
- 7. hsa.ie [hsa.ie]
- 8. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. chemos.de [chemos.de]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
